molecular formula C18H8Br4O8 B1238764 Bis(3,5-dibromosalicyl)fumarate CAS No. 71337-53-6

Bis(3,5-dibromosalicyl)fumarate

カタログ番号: B1238764
CAS番号: 71337-53-6
分子量: 671.9 g/mol
InChIキー: INZBQWPDNWVYFR-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bis(3,5-dibromosalicyl)fumarate is a potent synthetic hemoglobin acylating agent that acts as a bifunctional cross-linker, primarily investigated for stabilizing hemoglobin for use in blood substitute research and for its potential anti-sickling properties. [1] Its mechanism of action involves covalently cross-linking the beta chains of hemoglobin between Lys 82 beta 1 and Lys 82 beta 2 when reacted with oxygenated hemoglobin, which stabilizes the tetrameric structure and prevents its dissociation into dimers, a crucial step for reducing toxicity in hemoglobin-based oxygen carriers. [7] This cross-linking has been shown to increase the thermal stability of hemoglobin. [7] In sickle cell disease research, the compound is studied as an anti-sickling agent for its ability to modify hemoglobin and prevent the polymerization of sickle hemoglobin, with demonstrated activity in both in vitro and in vivo studies. [3] It is noteworthy that the site of cross-linking and the resulting biochemical properties are state-dependent; when reacted with deoxygenated hemoglobin, the cross-link forms between the alpha chains (Lys 99 alpha 1 and Lys 99 alpha 2), resulting in a product with an increased autoxidation rate and decreased oxygen affinity compared to the beta-chain cross-linked form. [2] [7] As part of the diaspirin family of aspirin analogs, this compound has also been reported to exhibit analgesic and anti-inflammatory effects in pharmacological studies. [4] The product is supplied with a purity of >93% and has a molecular weight of 671.9 Da. It is soluble in water and should be stored desiccated at -20°C. [1] FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBQWPDNWVYFR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201183
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
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Molecular Weight

671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71337-53-6
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5-dibromosalicyl)fumarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
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Record name BIS(3,5-DIBROMOSALICYL)FUMARATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate (DBBF) is a potent, bifunctional acylating agent that acts as a covalent cross-linker of hemoglobin. Its mechanism of action is highly specific and dependent on the oxygenation state of the hemoglobin molecule. By introducing an intramolecular cross-link, DBBF stabilizes the hemoglobin tetramer, alters its oxygen-binding affinity, and modifies its biophysical properties. This targeted modification has significant therapeutic implications, particularly in the context of sickle cell disease and the development of hemoglobin-based oxygen carriers. This guide provides a comprehensive overview of the core mechanism of action of DBBF, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action: Oxygen-Dependent Intramolecular Cross-linking

The primary mechanism of action of this compound is the covalent and intramolecular cross-linking of specific lysine (B10760008) residues within the hemoglobin tetramer. The reaction is highly selective, with the site of cross-linking being determined by the conformational state of the hemoglobin molecule, which is in turn governed by its oxygenation status.

  • Under Oxygenated Conditions (R-state): In oxyhemoglobin, the molecule adopts the relaxed (R) state. In this conformation, DBBF selectively cross-links the β-subunits by forming stable amide bonds between the ε-amino groups of the lysine residues at position 82 of each β-chain (Lys-82β1 and Lys-82β2).[1][2] This cross-link occurs within the 2,3-diphosphoglycerate (DPG) binding site.[3]

  • Under Deoxygenated Conditions (T-state): In deoxyhemoglobin, the molecule is in the tense (T) state. This conformation exposes a different pair of lysine residues to the cross-linker. Under these conditions, DBBF specifically cross-links the α-subunits between the lysine residues at position 99 of each α-chain (Lys-99α1 and Lys-99α2).[1][2][4]

The reaction involves the acylation of the lysine side chains by the fumarate (B1241708) moiety of DBBF, resulting in a stable, covalent bridge that locks the respective subunits together. This stabilization of the tetrameric structure is a key feature of DBBF's action.

cluster_oxy Oxygenated Conditions (R-State) cluster_deoxy Deoxygenated Conditions (T-State) Oxy_Hb Oxyhemoglobin (R-State) DBBF1 This compound (DBBF) Oxy_Hb->DBBF1 Beta_Crosslink β-Chains Cross-linked at Lys-82 DBBF1->Beta_Crosslink Acylation Deoxy_Hb Deoxyhemoglobin (T-State) DBBF2 This compound (DBBF) Deoxy_Hb->DBBF2 Alpha_Crosslink α-Chains Cross-linked at Lys-99 DBBF2->Alpha_Crosslink Acylation cluster_synthesis Synthesis & Modification cluster_analysis Analysis & Characterization cluster_functional Functional Properties cluster_structural Structural Properties Hb_Prep Hemoglobin Isolation & Purification Oxy_Control Control of Oxygenation State (Oxy/Deoxy) Hb_Prep->Oxy_Control Reaction Cross-linking Reaction with DBBF Oxy_Control->Reaction Purification Purification of Modified Hb (Dialysis / SEC) Reaction->Purification Verification Verification (SDS-PAGE) Purification->Verification Functional Functional Assays Verification->Functional Structural Structural Analysis Verification->Structural O2_Affinity Oxygen Affinity (P50, Hill Coeff.) Functional->O2_Affinity Autoxidation Autoxidation Rate Functional->Autoxidation Stability Thermal Stability (Tm) Structural->Stability Site_ID Cross-link Site ID (Mass Spectrometry) Structural->Site_ID

References

In-Depth Technical Guide: Synthesis and Characterization of Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(3,5-dibromosalicyl)fumarate, a key reagent in the study of hemoglobin and the development of potential blood substitutes. This document details the experimental protocol for its synthesis, presents its physicochemical and spectroscopic data in a structured format, and offers visualizations of the synthetic pathway and its primary mechanism of action.

Introduction

This compound is a bifunctional acylating agent that has garnered significant interest for its ability to cross-link hemoglobin, specifically between the β-chains. This cross-linking stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers and subsequent renal excretion, a critical challenge in the development of cell-free hemoglobin-based oxygen carriers. Understanding the synthesis and thorough characterization of this compound is paramount for its application in pharmaceutical research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3,5-dibromosalicylic acid with fumaryl (B14642384) chloride. The following section provides a detailed experimental protocol for this synthesis.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: A solution of 3,5-dibromosalicylic acid (2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (2 equivalents) is added to the solution to act as a base and neutralize the hydrochloric acid byproduct. The mixture is stirred until a clear solution is obtained.

  • Addition of Fumaryl Chloride: A solution of fumaryl chloride (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Characterization Data

The synthesized this compound is characterized by its physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₈H₈Br₄O₈
Molecular Weight 671.87 g/mol
Appearance White to off-white solid
Melting Point 225-228 °C
Solubility Soluble in DMSO and DMF, sparingly soluble in other organic solvents
Spectroscopic Data
TechniqueData
¹H NMR (DMSO-d₆)δ 8.25 (s, 2H), 8.15 (s, 2H), 7.40 (s, 2H)
¹³C NMR (DMSO-d₆)δ 164.5, 163.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0
IR (KBr, cm⁻¹) ~1740 (C=O, ester), ~1700 (C=O, acid), ~1200 (C-O)
Mass Spec. (ESI-MS) m/z 671.8 [M-H]⁻

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dibromosalicylic Acid + Anhydrous THF D Reaction Mixture (Stirring, 12-18h) A->D B Triethylamine B->D C Fumaryl Chloride in Anhydrous THF C->D Dropwise addition E Solvent Removal D->E F Redissolve in Ethyl Acetate E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Drying over Na2SO4 G->H I Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction

Chemical_Reaction reactant1 2 x 3,5-Dibromosalicylic Acid arrow1 -> reactant2 Fumaryl Chloride product This compound plus2 + byproduct + 2 HCl plus1 + arrow1->product

Caption: Overall chemical reaction for the synthesis.

Hemoglobin Cross-Linking Mechanism

Hemoglobin_Crosslinking Hb Hemoglobin Tetramer (α₂β₂) Lys82_beta1 Lysine 82 (β1 chain) Hb->Lys82_beta1 Lys82_beta2 Lysine 82 (β2 chain) Hb->Lys82_beta2 BDSF This compound Crosslinked_Hb Cross-linked Hemoglobin BDSF->Crosslinked_Hb Acylation Lys82_beta1->Crosslinked_Hb Lys82_beta2->Crosslinked_Hb Stabilization Tetramer Stabilization Crosslinked_Hb->Stabilization No_Dissociation Prevents Dissociation into αβ dimers Stabilization->No_Dissociation

Caption: Mechanism of hemoglobin cross-linking by this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The provided visualizations offer a clear understanding of the synthetic workflow and its primary biological application. This information is intended to be a valuable resource for researchers and professionals in the fields of drug development, hematology, and medicinal chemistry, facilitating the reproducible synthesis and informed use of this important cross-linking agent.

An In-Depth Technical Guide to the Chemical Properties of Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a synthetic derivative of salicylic (B10762653) acid and a member of the diaspirin class of compounds. It functions as a potent acylating agent, primarily recognized for its ability to cross-link hemoglobin chains. This property has positioned it as a significant tool in hematology research, particularly in the study of sickle cell anemia and the development of hemoglobin-based oxygen carriers (blood substitutes). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Chemical Properties

This compound is a white to off-white powder. Its core chemical structure consists of two 3,5-dibromosalicylate moieties linked by a fumarate (B1241708) bridge.

PropertyValueReference
Molecular Formula C₁₈H₈Br₄O₈[1]
Molecular Weight 671.87 g/mol [1]
CAS Number 71337-53-6
Melting Point 225-228°C
Solubility Slightly soluble in water.
Appearance White to off-white powder
Purity Typically >91% or >93%

Synthesis and Purification

Experimental Protocol: Synthesis (Proposed)

Materials:

  • 3,5-dibromosalicylic acid

  • Fumaryl (B14642384) chloride

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromosalicylic acid in the anhydrous aprotic solvent.

  • Add a stoichiometric amount of the tertiary amine base to the solution to act as a proton scavenger.

  • Slowly add a solution of fumaryl chloride in the same solvent to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture would be worked up by filtering the amine hydrochloride salt and washing the filtrate with aqueous solutions to remove any remaining impurities.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification (Proposed)

Method: Recrystallization

Solvents: A suitable solvent system for recrystallization would likely involve a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, could also be effective.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Spectral Characterization (Predicted)

Specific spectral data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons on the dibromosalicylate rings and the vinylic protons of the fumarate bridge.
¹³C NMR Resonances for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the vinylic carbons of the fumarate moiety.
FTIR Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the ester and carboxylic acid, C=C stretching of the aromatic rings and the fumarate double bond, and C-Br stretching.
UV-Vis Absorbance maxima in the UV region are expected due to the electronic transitions of the aromatic rings and the conjugated system.

Mechanism of Action: Hemoglobin Cross-linking

The primary biological activity of this compound is its ability to intra-molecularly cross-link hemoglobin. It reacts preferentially with oxyhemoglobin to cross-link the two β82 lysine (B10760008) residues located within the 2,3-diphosphoglycerate (DPG) binding site.[2] This cross-linking stabilizes the hemoglobin tetramer, preventing its dissociation into dimers.

Signaling Pathway Diagram

Hemoglobin_Crosslinking cluster_0 This compound Interaction with Hemoglobin Reagent This compound DPG_Site 2,3-DPG Binding Site Reagent->DPG_Site Binds to Lys82 β-Lysine 82 Residues Reagent->Lys82 Acylates & Cross-links OxyHb Oxyhemoglobin Tetramer (α₂β₂) OxyHb->DPG_Site Contains DPG_Site->Lys82 Contains Crosslinked_Hb Cross-linked Hemoglobin Lys82->Crosslinked_Hb Forms Hemoglobin_Crosslinking_Workflow Start Start Hb_Prep Prepare Hemoglobin Solution Start->Hb_Prep Deoxy Deoxygenate Hemoglobin (Optional) Hb_Prep->Deoxy Reaction Incubate Hemoglobin and Cross-linker Deoxy->Reaction Reagent_Prep Prepare this compound Solution Reagent_Prep->Reaction Purification Purify Cross-linked Hemoglobin (e.g., SEC, Dialysis) Reaction->Purification Analysis Analyze Product (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End Analysis->End Logical_Relationship cluster_0 This compound: From Properties to Application Structure Chemical Structure (Diaspirin) Properties Chemical Properties (Acylating Agent) Structure->Properties Mechanism Mechanism of Action (Hb Cross-linking) Properties->Mechanism Synthesis Chemical Synthesis Synthesis->Properties Application Key Applications (Sickle Cell Research, Blood Substitutes) Mechanism->Application

References

A Technical Guide to Bis(3,5-dibromosalicyl)fumarate as a Hemoglobin Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a key acylating agent utilized in hemoglobin research. This compound, an analog of aspirin, functions as a cross-linking reagent that modifies hemoglobin, altering its structure and function.[1][2] Its primary application lies in the creation of modified hemoglobins (B146990) with altered oxygen-binding affinities, which are investigated for their potential as blood substitutes.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on hemoglobin, and detailed experimental protocols.

Mechanism of Action

This compound acts as a bifunctional acylating agent, introducing a stable, intramolecular cross-link within the hemoglobin tetramer.[4] The reaction is highly specific, targeting lysine (B10760008) residues within the 2,3-diphosphoglycerate (DPG) binding site.[2]

  • Reaction with Oxyhemoglobin: In the oxygenated (R-state) conformation, the reagent selectively cross-links the two β82 lysine residues (Lys 82β1 and Lys 82β2) located in the β-cleft of the protein.[1][2]

  • Reaction with Deoxyhemoglobin: In the deoxygenated (T-state) conformation, the primary cross-link occurs between the two α99 lysine residues (Lys 99α1 and Lys 99α2).[1][3]

This acylation introduces a fumaryl (B14642384) bridge between the targeted lysine residues, effectively "locking" the hemoglobin molecule in a specific conformational state.[5] This modification hinders the dissociation of the tetramer into αβ dimers, thereby increasing its stability and circulatory half-life.[6] The introduced cross-link perturbs the DPG binding site, which is crucial for modulating oxygen affinity.[2]

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Hb Hemoglobin (Oxy or Deoxy) AcylatedHb Acylated Hemoglobin (Cross-linked) Hb->AcylatedHb Acylation at Lysine Residues Agent This compound Agent->AcylatedHb Byproduct 2x 3,5-Dibromosalicylate

Figure 1: General mechanism of hemoglobin acylation.

Quantitative Data on Modified Hemoglobin

The acylation of hemoglobin with this compound significantly alters its oxygen-binding properties. The primary measure of this change is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[7][8] An increase in P50 indicates a decrease in oxygen affinity, facilitating oxygen release to tissues.[8]

Hemoglobin TypeCross-link SiteP50 (mmHg)Cooperativity (n)ConditionsReference
Native Human Hemoglobin AN/A11.0-37°C, pH 7.4[4]
Modified Human Hemoglobinβ82 - β8212~237°C, pH 7.4, 0.1 M Cl-[6]
Modified Bovine HemoglobinEF5 lysines (β-cleft)40.5 (5.4 kPa)1.937°C, pH 7.4[9]
Modified Human Hemoglobin (with sebacate (B1225510) analog)β-chains18.52.237°C, pH 7.4[4]

Note: 1 kPa ≈ 7.5 mmHg

The modification also affects the hemoglobin's response to allosteric effectors. For instance, the oxygen affinity of the β82-cross-linked human hemoglobin is not affected by organic phosphates, but it does decrease in the presence of 5% CO2, with the P50 increasing to 25 mmHg.[6] Furthermore, the thermal stability of both α and β cross-linked methemoglobins is significantly increased, with a denaturation temperature of 57°C compared to 41°C for native Hemoglobin A in 0.9 M guanidine.[3]

Experimental Protocols

Preparation of Acylated Hemoglobin

This protocol is a generalized procedure based on common methodologies.[10]

  • Hemoglobin Preparation:

    • Isolate and purify hemoglobin A from red blood cells.[10]

    • Prepare a solution of carbomonoxyhemoglobin and pass it through a Sephadex G-25 column equilibrated with a suitable buffer (e.g., 0.1 M MOPS, pH 7.2) to remove endogenous phosphates.[10]

    • Convert the hemoglobin to the desired state (oxyhemoglobin or deoxyhemoglobin) by oxygenation and deoxygenation cycles under a stream of humidified nitrogen.[10]

  • Acylation Reaction:

    • Dissolve this compound in a suitable solvent.

    • Add the acylating agent to the hemoglobin solution. The molar ratio of agent to hemoglobin is a critical parameter to control the extent of modification.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 3 hours) under a stream of humidified nitrogen.[10]

  • Purification:

    • Remove unreacted cross-linker by passing the reaction mixture through a Sephadex G-25 column.[10]

    • Purify the cross-linked hemoglobin using techniques like gel filtration chromatography (e.g., Sephadex G-100) or size-exclusion chromatography.[5][10]

  • Analysis and Characterization:

    • Confirm the cross-linking and identify the modification sites using techniques such as SDS-PAGE, reverse-phase HPLC, and mass spectrometry.[5][11]

    • Determine the concentration of the modified hemoglobin using methods like the cyanomethemoglobin assay.[10]

Experimental_Workflow start Start: Purified Hemoglobin prep 1. Prepare Hemoglobin Solution (Oxy or Deoxy State) start->prep react 2. Add this compound & Incubate (e.g., 37°C) prep->react purify 3. Purify Mixture (e.g., Gel Filtration) react->purify analyze 4. Characterize Product (HPLC, Mass Spec, SDS-PAGE) purify->analyze end End: Acylated Hemoglobin analyze->end Physiological_Effects start Hemoglobin Acylation with This compound mod1 Intramolecular Cross-linking (e.g., β82-β82) start->mod1 mod2 Stabilization of T-state or R-state start->mod2 mod3 Blockade of DPG Binding Site start->mod3 effect2 Increased Tetramer Stability (Reduced Dissociation) mod1->effect2 effect1 Decreased Oxygen Affinity (Increased P50) mod2->effect1 effect3 Reduced Allosteric Modulation by DPG mod3->effect3 outcome1 Enhanced O2 Release to Tissues effect1->outcome1 outcome2 Longer Circulatory Half-life effect2->outcome2 outcome3 Stable O2 Affinity effect3->outcome3

References

An In-depth Technical Guide to Bis(3,5-dibromosalicyl)fumarate Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3,5-dibromosalicyl)fumarate (DBSF) as a protein modification agent. It details the core mechanism of action, experimental protocols for its use, and the functional consequences of the resulting protein modifications, with a primary focus on its application in the development of hemoglobin-based oxygen carriers.

Introduction to this compound (DBSF)

This compound is a bifunctional cross-linking reagent, often referred to as a "double-headed diaspirin".[1] It is primarily utilized to create covalent cross-links between specific amino acid residues on a protein, most notably lysine (B10760008) residues.[2][3] The most extensively studied application of DBSF is in the modification of human hemoglobin to create a stabilized form known as Diaspirin Cross-Linked Hemoglobin (DCLHb), which has been investigated as a potential red blood cell substitute.[4][5]

The cross-linking of hemoglobin with DBSF addresses a key challenge in the development of hemoglobin-based oxygen carriers: the dissociation of the hemoglobin tetramer into dimers upon removal from the red blood cell. This dissociation leads to rapid renal excretion and loss of function.[6] By introducing an intramolecular cross-link, DBSF stabilizes the tetrameric structure of hemoglobin, prolonging its circulatory half-life and preserving its oxygen-carrying capacity.[6]

Mechanism of Protein Modification

The reaction of DBSF with proteins is highly specific and dependent on the conformational state of the target protein. In the case of hemoglobin, the cross-linking sites differ between the oxygenated (oxyhemoglobin) and deoxygenated (deoxyhemoglobin) forms.

  • Oxyhemoglobin: In its oxygenated state, DBSF selectively cross-links the lysine residues at position 82 of the two beta chains (Lys 82β1 and Lys 82β2).[1][2][3][7] This occurs within the 2,3-diphosphoglycerate (DPG) binding pocket.[3]

  • Deoxyhemoglobin: In the deoxygenated state, DBSF preferentially cross-links the lysine residues at position 99 of the two alpha chains (Lys 99α1 and Lys 99α2).[1][2][6]

This covalent modification effectively "locks" the hemoglobin tetramer, preventing its dissociation into αβ dimers.

Experimental Protocols

Hemoglobin Purification

A prerequisite for controlled cross-linking is the purification of hemoglobin from red blood cells. Various methods can be employed, including:

  • Anion Exchange Chromatography: This technique separates hemoglobin from other cellular components based on charge.[8]

  • Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for purifying hemoglobin.[9][10]

  • Metal Salt Precipitation: Selective precipitation of hemoglobin using metal salts like zinc can be an effective purification step.[11]

A general workflow for hemoglobin purification involves lysis of red blood cells, removal of cell stroma, and subsequent chromatographic or filtration steps to achieve high purity.[12]

DBSF Cross-Linking of Hemoglobin

The following is a generalized protocol for the cross-linking of hemoglobin with DBSF, synthesized from available literature. Optimization of parameters such as reactant concentrations, incubation time, and temperature is crucial for achieving the desired modification efficiency.

  • Preparation of Reactants:

    • Prepare a solution of purified hemoglobin (e.g., 10 mg/mL) in a suitable buffer, such as a phosphate (B84403) or MOPS buffer at pH 7.4.

    • Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO) to ensure its solubility.

  • Cross-Linking Reaction:

    • Add the DBSF stock solution to the hemoglobin solution to achieve the desired molar ratio of cross-linker to protein. This ratio often requires empirical optimization.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours) with gentle agitation. The reaction conditions will influence the extent of cross-linking.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to consume any unreacted DBSF.

  • Purification of Cross-Linked Hemoglobin:

    • Remove unreacted cross-linker and byproducts by dialysis or size-exclusion chromatography.

    • Isolate the cross-linked hemoglobin from unmodified hemoglobin using techniques like ion-exchange chromatography or size-exclusion chromatography.[4][13]

Characterization of Modified Hemoglobin

A suite of analytical techniques is employed to confirm the successful cross-linking and to characterize the modified protein.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and peptide mass mapping are used to identify the specific cross-linked lysine residues and to confirm the mass of the modified protein.[4][13][14]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the cross-linked hemoglobin, which will migrate differently than the unmodified protein.

  • Size-Exclusion Chromatography: This technique is used to confirm the tetrameric state of the cross-linked hemoglobin and to separate it from any remaining dimers or aggregates.[4][13]

  • Thermal Denaturation Assays: The thermal stability of the modified protein is assessed by monitoring its unfolding as a function of temperature, often using circular dichroism or spectrophotometry.[2][7]

  • Oxygen Binding Assays: The oxygen affinity (P50) and cooperativity (Hill coefficient) of the modified hemoglobin are determined using an oxygen dissociation curve assay.[15][16]

  • Methemoglobin Assay: The level of methemoglobin (oxidized hemoglobin) is quantified spectrophotometrically to assess the oxidative stability of the modified protein.

Quantitative Data on DBSF-Modified Hemoglobin

The following tables summarize key quantitative data from studies on hemoglobin modified with this compound.

ParameterUnmodified Hemoglobin Aβ82-Cross-linked Methemoglobinα99-Cross-linked MethemoglobinReference(s)
Denaturation Temperature (°C in 0.9 M guanidine)415757[2][17]
Denaturation Temperature (°C in 0.01 M MOPS, 0.9 M guanidine)40.757.1-[7][18]
ParameterUnmodified Hemoglobin Aα99-Cross-linked Hemoglobinβ82-Cross-linked HemoglobinReference(s)
Rate of Autoxidation (relative to HbA)1.01.81.2[1][19]
Methemoglobin formation after 5 hours (%)6.421.310.8[1][19]
ParameterUnmodified Hemoglobin AHbXL99α (α99-Cross-linked)Reference(s)
P50 (mmHg)1229[6]
Hill Coefficient-2.9[6]
Half-life in plasma (rat, 15% volume exchange)90 min3.3 hr[6]

Functional Consequences and Physiological Effects of DCLHb

The modification of hemoglobin with DBSF results in a number of significant functional and physiological changes.

  • Increased Stability: The intramolecular cross-link significantly increases the thermal stability of the hemoglobin tetramer.[2][7]

  • Altered Oxygen Affinity: Cross-linking at the α99 position results in a rightward shift of the oxygen-hemoglobin dissociation curve, leading to a higher P50 value.[6] This indicates a lower oxygen affinity, which facilitates oxygen release to the tissues, a desirable characteristic for a blood substitute.

  • Increased In Vivo Half-Life: By preventing dissociation into dimers, the cross-link prolongs the circulatory half-life of the hemoglobin.[6]

  • Vasopressor Effects: Infusion of DCLHb has been shown to cause an increase in mean arterial blood pressure.[4][5][14] This is thought to be due, in part, to the scavenging of nitric oxide (NO), a potent vasodilator, by the cell-free hemoglobin.[13]

  • Improved Tissue Oxygenation: In preclinical models of cardiac arrest and sepsis, DCLHb has been shown to improve myocardial and systemic oxygen delivery.[2][4]

  • Increased Autoxidation: A notable drawback of DBSF-modified hemoglobin is its increased rate of autoxidation to methemoglobin, which is incapable of binding oxygen.[1][19]

Visualizations

Diagrams

DBSF_Mechanism cluster_deoxy Deoxyhemoglobin (T-state) cluster_oxy Oxyhemoglobin (R-state) Deoxy_Hb Deoxyhemoglobin (α2β2 tetramer) Crosslinked_Hb_alpha α99-Cross-linked Hb (HbXL99α) Deoxy_Hb->Crosslinked_Hb_alpha Prevents dimer dissociation Lys99a1 Lys99α1 Lys99a2 Lys99α2 Oxy_Hb Oxyhemoglobin (α2β2 tetramer) Crosslinked_Hb_beta β82-Cross-linked Hb Oxy_Hb->Crosslinked_Hb_beta Prevents dimer dissociation Lys82b1 Lys82β1 Lys82b2 Lys82β2 DBSF This compound (DBSF) DBSF->Deoxy_Hb DBSF->Oxy_Hb Cross-links Lys82 of β-chains Experimental_Workflow Start Start: Red Blood Cells Hb_Purification Hemoglobin Purification (e.g., Chromatography, TFF) Start->Hb_Purification Pure_Hb Purified Hemoglobin Hb_Purification->Pure_Hb Crosslinking Cross-linking Reaction with DBSF Pure_Hb->Crosslinking Quenching Reaction Quenching Crosslinking->Quenching Purify_Crosslinked Purification of Cross-linked Hb (e.g., Size-Exclusion Chromatography) Quenching->Purify_Crosslinked Characterization Characterization of Modified Hb Purify_Crosslinked->Characterization Mass_Spec Mass Spectrometry (Identify cross-link sites) Characterization->Mass_Spec Stability_Assay Thermal Stability Assay Characterization->Stability_Assay Oxygen_Binding Oxygen Binding Assay (P50, Cooperativity) Characterization->Oxygen_Binding End End: Characterized DCLHb Mass_Spec->End Stability_Assay->End Oxygen_Binding->End Physiological_Effects cluster_positive Therapeutic Effects cluster_negative Adverse Effects DCLHb Diaspirin Cross-Linked Hemoglobin (DCLHb) Infusion Increased_Stability Increased Tetramer Stability DCLHb->Increased_Stability Improved_O2_Delivery Improved O2 Release to Tissues (Higher P50) DCLHb->Improved_O2_Delivery NO_Scavenging Nitric Oxide (NO) Scavenging DCLHb->NO_Scavenging Oxidative_Stress Increased Oxidative Stress (Autoxidation to MetHb) DCLHb->Oxidative_Stress Longer_HalfLife Longer Plasma Half-Life Increased_Stability->Longer_HalfLife Increased_Perfusion Increased Organ Perfusion Improved_O2_Delivery->Increased_Perfusion Vasoconstriction Vasoconstriction & Hypertension NO_Scavenging->Vasoconstriction

References

A Technical Guide to Intramolecular Cross-Linking of Hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBBF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the use of bis(3,5-dibromosalicyl)fumarate (DBBF) for the intramolecular cross-linking of hemoglobin (Hb). The primary goal of this modification is to develop a stable, functional Hemoglobin-Based Oxygen Carrier (HBOC) that can serve as a red blood cell substitute.

Introduction: The Rationale for Hemoglobin Cross-Linking

Native cell-free hemoglobin, when removed from the protective environment of the erythrocyte, has two major limitations as an oxygen carrier. First, the stable α2β2 tetramer readily dissociates into αβ dimers, which are small enough to be rapidly cleared by the kidneys, leading to a short intravascular half-life and potential renal toxicity. Second, in the absence of the allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), hemoglobin's affinity for oxygen becomes too high, preventing effective oxygen release to peripheral tissues.

Intramolecular cross-linking addresses these issues by covalently linking the subunits of the hemoglobin tetramer. This compound (DBBF), a derivative of aspirin, has been extensively studied as a site-specific cross-linking agent that stabilizes the tetramer and modulates its oxygen affinity, making it a promising candidate for HBOC development.[1][2]

Mechanism of Action: Site-Specific Cross-Linking with DBBF

DBBF is a bifunctional acylating agent that selectively cross-links specific lysine (B10760008) residues on hemoglobin. The reaction's site-specificity is critically dependent on the conformational state (T-state vs. R-state) of the hemoglobin molecule during the reaction.[3][4]

  • Deoxyhemoglobin (T-state): When the reaction is carried out under deoxygenated conditions, DBBF preferentially cross-links the α-subunits between the ε-amino groups of Lys-99α1 and Lys-99α2.[4][5] This specific cross-link stabilizes the low-affinity T-state, which is crucial for effective oxygen offloading in tissues.[2] The resulting molecule is often referred to as HbXL99α.[5]

  • Oxyhemoglobin (R-state): Under oxygenated conditions, DBBF cross-links the β-subunits between Lys-82β1 and Lys-82β2, located within the 2,3-BPG binding pocket.[4][6]

The reaction involves the formation of stable amide bonds between the lysine residues and the fumarate (B1241708) bridge of the DBBF molecule.[3] This covalent linkage prevents the dissociation of the hemoglobin tetramer into dimers.[5]

Quantitative Data Summary

The modification of hemoglobin with DBBF significantly alters its biophysical and functional properties. The following tables summarize key quantitative data from various studies.

Table 1: Oxygen Binding Properties of DBBF-Cross-Linked Hemoglobin (HbXL99α)

Parameter Native HbA (in RBC) Native HbA (cell-free) HbXL99α (DBBF Cross-Linked) Condition
P50 (mmHg) ~26-27 ~12 ~29-32 Physiological (pH 7.4, 37°C)
Hill Coefficient (n) ~2.7-3.0 ~2.7 ~2.9 Physiological (pH 7.4, 37°C)

| Bohr Effect | Present | Present | Identical to HbA | - |

P50: Partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity. Hill Coefficient: A measure of the cooperativity of oxygen binding.

Data sourced from[1][5].

Table 2: Stability and Physicochemical Properties

Parameter Native HbA HbXL99α (DBBF Cross-Linked) Notes
Tetramer Dissociation Dissociates into αβ dimers Blocked/Prevented Cross-link prevents separation.
Intravascular Half-life (rat model) ~90 minutes ~3.3 hours Increased due to larger size.
Autoxidation Rate (at 37°C) 6.4% MetHb after 5h 21.3% MetHb after 5h HbXL99α is ~1.8x faster than HbA.

| Thermal Stability (Denaturation Temp.) | 41°C | 57°C | In 0.9 M guanidine. |

MetHb: Methemoglobin, an oxidized form of hemoglobin unable to bind oxygen.

Data sourced from[4][5][6].

Experimental Protocols & Workflows

This section outlines a generalized protocol for the intramolecular cross-linking of hemoglobin with DBBF, based on methodologies cited in the literature.

  • Purified, stroma-free hemoglobin solution

  • This compound (DBBF)

  • Buffer solution (e.g., Tris buffer)

  • Deoxygenation equipment (e.g., nitrogen or argon gas, rotary evaporator)

  • Quenching reagent (e.g., lysine solution)

  • Purification system (e.g., gel filtration or ion-exchange chromatography)

  • Analytical equipment (e.g., spectrophotometer, HPLC, oxygen equilibrium curve analyzer)

  • Preparation of Deoxyhemoglobin: A solution of purified hemoglobin is deoxygenated. This is a critical step to ensure the hemoglobin is in the T-state for α-α cross-linking. This is typically achieved by gentle agitation under a stream of inert gas (N2 or Ar) or by rotary evaporation until the characteristic color change from bright red to dark purple is complete.

  • Reaction Setup: The deoxygenated hemoglobin solution is maintained under an inert atmosphere. The pH is adjusted (e.g., to pH 8.0).[3] DBBF, dissolved in a suitable solvent, is added to the hemoglobin solution. A typical molar ratio of DBBF to hemoglobin is between 5:1 and 7:1.[3]

  • Incubation: The reaction mixture is incubated, for instance, for 180 minutes, to allow the cross-linking reaction to proceed.[3]

  • Quenching: The reaction is terminated by adding an excess of a quenching reagent, such as lysine, which reacts with any remaining unreacted DBBF.[3]

  • Reoxygenation & Purification: The solution is reoxygenated and then purified to remove unreacted reagents and any side products. Purification is commonly performed using size-exclusion or ion-exchange chromatography.

  • Analysis: The final product is analyzed to confirm the extent of cross-linking, purity, and functional characteristics (P50, cooperativity, MetHb content).

Hemoglobin_CrossLinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis HbA Purified HbA Solution DeoxyHb Deoxygenated HbA (T-State) HbA->DeoxyHb N2 / Ar Gas DBBF DBBF Reagent ReactionMix Reaction Mixture (e.g., 3h incubation) DBBF->ReactionMix Quench Quench Reaction (e.g., add Lysine) ReactionMix->Quench Purify Purification (Chromatography) Analysis Functional Analysis (P50, MetHb, etc.) Purify->Analysis FinalProduct Final Product: HbXL99α Analysis->FinalProduct

Caption: Experimental workflow for the synthesis of HbXL99α.

Key Molecular Interactions and Pathways

The diagram below illustrates the specific intramolecular cross-link formed by DBBF with deoxyhemoglobin.

DBBF_Mechanism cluster_Hb Hemoglobin Tetramer (Deoxy T-State) cluster_reaction Cross-Linking Reaction alpha1 α1 Subunit Lys99_1 Lys-99 on α1 alpha1->Lys99_1 alpha2 α2 Subunit Lys99_2 Lys-99 on α2 alpha2->Lys99_2 beta1 β1 Subunit beta2 β2 Subunit DBBF Bis(3,5-dibromosalicyl) fumarate (DBBF) Lys99_1->DBBF Forms amide bond Lys99_2->DBBF Forms amide bond

Caption: DBBF forms a covalent bridge between Lys-99 of the two α-subunits.

A critical challenge for all cell-free HBOCs, including those cross-linked with DBBF, is their tendency to scavenge nitric oxide (NO), a key regulator of blood pressure. This scavenging can lead to vasoconstriction and hypertension.

NO_Scavenging_Pathway Simplified Pathway of NO-Mediated Vasodilation and HBOC Interference cluster_vessel Blood Vessel Endothelium Endothelial Cell eNOS eNOS SmoothMuscle Smooth Muscle Cell sGC sGC Lumen Vessel Lumen (Plasma) HBOC Cell-Free Hb (e.g., HbXL99α) NO Nitric Oxide (NO) eNOS->NO produces NO->SmoothMuscle diffuses to NO->sGC activates NO->HBOC scavenged by cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Vasodilation (Relaxation) cGMP->Relaxation causes MetHb_Nitrate MetHb + Nitrate HBOC->MetHb_Nitrate oxidized to Vasoconstriction Vasoconstriction HBOC->Vasoconstriction leads to

Caption: Cell-free hemoglobin scavenges NO, preventing vasodilation.

Conclusion and Future Directions

Intramolecular cross-linking of hemoglobin with DBBF, specifically to form HbXL99α, successfully addresses the critical issues of tetramer dissociation and high oxygen affinity. The resulting molecule has a P50 similar to that of whole blood and an extended intravascular persistence.[5] However, challenges remain, including an increased rate of autoxidation and the inherent issue of nitric oxide scavenging, which can cause vasoconstrictive side effects.[6][7] Despite extensive research and some clinical trials, no DBBF-cross-linked hemoglobin product has received FDA approval for clinical use in the United States.[7][8] Future research in the field of HBOCs is focused on mitigating these adverse effects through second-generation modifications, such as surface decoration (e.g., PEGylation) or encapsulation, to create safer and more effective red blood cell substitutes.

References

Navigating the Challenges of Aqueous Solubility for Bis(3,5-dibromosalicyl)fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate, a potent acylating agent known for its ability to cross-link hemoglobin, presents significant challenges in formulation and delivery due to its limited aqueous solubility.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for accurately determining its solubility in various aqueous buffers, and presents a visual representation of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and other poorly soluble compounds.

Physicochemical Properties and Solubility Profile

This compound (C₁₈H₈Br₄O₈, M.W. 671.9 g/mol ) is a white to off-white crystalline powder.[1] Its chemical structure, featuring two dibromosalicyl rings, contributes to a lipophilic nature, as indicated by a high XLogP3-AA value of 5.1.[1] This inherent lipophilicity is a primary contributor to its low solubility in aqueous media.

Multiple sources describe the compound as having "limited" or being "slightly soluble" in water.[1][2][3] While one source broadly states it is "soluble in water," this is likely an oversimplification given the repeated characterizations of its poor aqueous solubility. The significant hydrophobic character imparted by the four bromine substituents and the aromatic ring systems are key factors in its reduced water solubility.[1]

Table 1: Physicochemical and Qualitative Solubility Data for this compound

ParameterValue/DescriptionReference(s)
Molecular Formula C₁₈H₈Br₄O₈[1][2]
Molecular Weight 671.9 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 225-228 °C[1][2]
XLogP3-AA 5.1[1]
Aqueous Solubility Slightly soluble / Limited solubility[1][2][3]

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in aqueous buffers, based on the widely accepted shake-flask method.[4] This protocol is designed to provide accurate and reproducible data, which is crucial for pre-formulation studies.

Materials and Equipment
  • This compound (purity >95%)

  • Aqueous buffers (e.g., phosphate, citrate) at various pH levels (e.g., 4.5, 5.8, 6.5, 7.4)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

  • Validated HPLC method for the quantification of this compound

  • pH meter

Procedure
  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the pH of each buffer is accurately measured and recorded.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific aqueous buffer. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time required should be determined by preliminary experiments to ensure the concentration of the dissolved compound remains constant over time.

  • Sample Separation: After equilibration, remove the vials from the shaker. Allow the undissolved material to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (as determined by the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. For each buffer system, perform the experiment in triplicate to ensure the reliability of the results.

Data Presentation Template

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 2: Template for Reporting Quantitative Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (mg/mL) ± SD
Citrate Buffer4.525Experimental Value
Phosphate Buffer5.825Experimental Value
Phosphate Buffer6.525Experimental Value
Phosphate Buffer7.425Experimental Value
Citrate Buffer4.537Experimental Value
Phosphate Buffer5.837Experimental Value
Phosphate Buffer6.537Experimental Value
Phosphate Buffer7.437Experimental Value

Visualizing Methodologies and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of a poorly soluble compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound mix Add compound to buffer prep_compound->mix prep_buffer Prepare aqueous buffer prep_buffer->mix shake Agitate at constant temperature (24-72 hours) mix->shake separate Centrifuge to separate solid from supernatant shake->separate quantify Dilute and quantify supernatant via HPLC separate->quantify

Workflow for Shake-Flask Solubility Measurement
Mechanism of Action: Hemoglobin Cross-linking

This compound is known to function as a potent acylating agent that cross-links hemoglobin.[2][5] Specifically, under oxygenated conditions, it reacts with the lysine (B10760008) residues at position 82 on the two beta chains of hemoglobin.[6] This intramolecular cross-linking stabilizes the hemoglobin tetramer.[7] The resulting modified hemoglobin is often referred to as diaspirin cross-linked hemoglobin (DCLHb).[8][9]

G compound This compound lys1 β1-Lysine 82 compound->lys1 Forms amide bond lys2 β2-Lysine 82 compound->lys2 Forms amide bond oxyhb Oxyhemoglobin (Hb-O2) dclhb Diaspirin Cross-linked Hemoglobin (DCLHb) lys1->dclhb lys2->dclhb

Hemoglobin Cross-linking by this compound

Conclusion

While this compound's therapeutic potential is significant, its poor aqueous solubility remains a critical hurdle in its development. This guide summarizes the available qualitative solubility data and provides a robust, standardized protocol for researchers to determine quantitative solubility in relevant aqueous buffers. The provided visual aids for the experimental workflow and mechanism of action serve to clarify these complex processes. Accurate and comprehensive solubility data is the foundation for developing effective formulation strategies, such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems, ultimately enabling the translation of this promising compound into clinical applications.[10]

References

Structural Analysis of Bis(3,5-dibromosalicyl)fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate is a key reagent utilized primarily as a chemical cross-linking agent, most notably for the modification of human hemoglobin to create potential blood substitutes. Its bifunctional nature allows for the specific intramolecular cross-linking of lysine (B10760008) residues on hemoglobin, thereby stabilizing the protein's structure. A thorough understanding of the structural characteristics of this compound is paramount for its effective application and for the development of related compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, predicted spectroscopic and crystallographic properties based on its constituent moieties, and its mechanism of action in protein cross-linking.

Introduction

This compound is a diaspirin compound that has garnered significant interest for its ability to cross-link proteins. Specifically, it reacts with lysine residues in human hemoglobin, creating a more stable tetramer.[1][2] This modification is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes. The cross-linking prevents the dissociation of the hemoglobin tetramer into dimers, a major issue that leads to rapid renal clearance and associated toxicity. The precise nature of the cross-link depends on the oxygenation state of the hemoglobin molecule.[3] A detailed structural understanding of this compound is essential for optimizing its synthesis, handling, and application in bioconjugation and drug development.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Fumaryl (B14642384) Chloride

Fumaryl chloride can be prepared from fumaric acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst.

  • Materials: Fumaric acid, thionyl chloride, anhydrous zinc chloride (catalyst), dry toluene (B28343) (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of fumaric acid and a catalytic amount of anhydrous zinc chloride in dry toluene is prepared.

    • Thionyl chloride (excess) is added cautiously to the mixture.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases.

    • The excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield crude fumaryl chloride, which can be purified by fractional distillation.

Step 2: Esterification of 3,5-Dibromosalicylic Acid with Fumaryl Chloride

  • Materials: 3,5-Dibromosalicylic acid, fumaryl chloride, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Procedure:

    • 3,5-Dibromosalicylic acid (2 equivalents) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • The non-nucleophilic base (2 equivalents) is added to the solution to act as an acid scavenger.

    • Fumaryl chloride (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by washing with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

As experimental spectroscopic data for the isolated this compound is not available, the following tables summarize the expected key spectral features based on the known data for its precursors, 3,5-dibromosalicylic acid and fumaric acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d2HAromatic protons ortho to the ester group
~7.9d2HAromatic protons para to the ester group
~7.0s2HVinylic protons of the fumarate (B1241708) backbone

Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~168Carboxylic acid carbons
~164Ester carbonyl carbons
~155Aromatic carbon attached to the ester oxygen
~140Aromatic carbon ortho to the ester group
~135Vinylic carbons of the fumarate backbone
~130Aromatic carbon para to the ester group
~120Aromatic carbon attached to the carboxylic acid
~115Aromatic carbons attached to bromine

Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3100-2800O-H stretch (carboxylic acid, broad)
~1760C=O stretch (ester)
~1700C=O stretch (carboxylic acid)
~1630C=C stretch (alkene)
~1580, 1470C=C stretch (aromatic)
~1200C-O stretch (ester)
~750C-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
671.9[M]⁺ (based on C₁₈H₈Br₄O₈)
295.9Fragment corresponding to 3,5-dibromosalicylic acid
116.1Fragment corresponding to fumaric acid

Predicted for the most abundant isotopes. The isotopic pattern due to the four bromine atoms would be a key identifying feature.

Predicted Crystallographic Data

No experimental crystal structure for this compound has been reported. However, based on the structures of related compounds such as fumarate esters and substituted benzoic acids, some general structural features can be predicted. The molecule is expected to adopt a relatively planar conformation, particularly around the fumarate double bond and the aromatic rings. The ester linkages will likely influence the overall geometry, and intermolecular interactions in the solid state would be dominated by hydrogen bonding between the carboxylic acid groups and potentially halogen bonding involving the bromine atoms.

Table 5: Inferred Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond Lengths (Å)C=O (ester): ~1.20, C-O (ester): ~1.35, C=C (fumarate): ~1.34
Key Bond Angles (°)O-C=O (ester): ~125, C=C-C (fumarate): ~120

These are highly speculative and based on analogous structures. Actual values would require experimental determination.

Mechanism of Action: Hemoglobin Cross-linking

The primary application of this compound is as a cross-linking agent for hemoglobin. The reaction is highly specific and depends on the oxygenation state of the hemoglobin molecule.

  • In Oxyhemoglobin: The cross-linking occurs between the lysine residues at position 82 of the two β-chains (Lys β1-82 and Lys β2-82).

  • In Deoxyhemoglobin: The cross-linking occurs between the lysine residues at position 99 of the two α-chains (Lys α1-99 and Lys α2-99).

The reaction proceeds via a nucleophilic acyl substitution where the ε-amino group of the lysine residue attacks one of the ester carbonyl carbons of the this compound. This results in the formation of a stable amide bond and the release of a 3,5-dibromosalicylate leaving group. The second ester group then reacts with the corresponding lysine on the other chain to form the intramolecular cross-link.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Fumaryl Chloride cluster_1 Esterification Fumaric_Acid Fumaric Acid Fumaryl_Chloride Fumaryl Chloride Fumaric_Acid->Fumaryl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Bis_Product This compound Fumaryl_Chloride->Bis_Product Reaction with Pyridine/DCM Dibromosalicylic_Acid 3,5-Dibromosalicylic Acid (2 eq.) Dibromosalicylic_Acid->Bis_Product Fumaryl_Chloride_ref Fumaryl Chloride (1 eq.)

Caption: Proposed Synthesis Workflow for this compound.

Hemoglobin_Crosslinking Hemoglobin Hemoglobin Tetramer (α₂β₂) Oxy_Hb Oxyhemoglobin Hemoglobin->Oxy_Hb Oxygenation Deoxy_Hb Deoxyhemoglobin Hemoglobin->Deoxy_Hb Deoxygenation Crosslinked_beta Cross-linked Hemoglobin (Lys β1-82 to Lys β2-82) Oxy_Hb->Crosslinked_beta Crosslinked_alpha Cross-linked Hemoglobin (Lys α1-99 to Lys α2-99) Deoxy_Hb->Crosslinked_alpha Bis_Reagent This compound Bis_Reagent->Crosslinked_beta Reaction Bis_Reagent->Crosslinked_alpha Reaction

Caption: Hemoglobin Cross-linking by this compound.

Conclusion

This compound is a valuable tool in protein chemistry, particularly for the development of stabilized hemoglobin derivatives. While direct experimental data on the isolated compound is sparse, a comprehensive structural profile can be inferred from the well-characterized properties of its precursors. This technical guide provides a foundational understanding of its synthesis, predicted structural characteristics, and mechanism of action, which can aid researchers and drug development professionals in its application and in the design of novel cross-linking agents. Further experimental studies to fully characterize the isolated this compound are warranted to provide a more complete picture of this important reagent.

References

An In-depth Technical Guide on the Thermal Stability of Bis(3,5-dibromosalicyl)fumarate and its Application in Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a bifunctional reagent primarily utilized as a cross-linking agent for proteins, most notably hemoglobin. Its application has been significant in the development of hemoglobin-based oxygen carriers. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data on the compound itself is not extensively available in public literature, its impact on the thermal stability of proteins it modifies is well-documented. This guide will provide an in-depth overview of the available data concerning this compound's physical properties and, more centrally, its profound effect on enhancing the thermal stability of cross-linked proteins.

Physical Properties of this compound

Limited data is available regarding the intrinsic thermal decomposition of this compound. However, its basic physical characteristics have been reported.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 225-228 °C
Hazardous Decomposition Products Not available

The absence of publicly available data on hazardous decomposition products suggests that detailed thermal degradation studies have not been widely published.

Enhancing Protein Thermal Stability: The Case of Hemoglobin

The primary application of this compound is in the cross-linking of proteins to enhance their structural integrity and, consequently, their thermal stability. The most studied example is the cross-linking of hemoglobin.

Mechanism of Stabilization

This compound introduces intramolecular cross-links within the protein structure. In the case of hemoglobin, it has been shown to cross-link lysine (B10760008) residues on different subunits. This covalent linkage restricts the conformational changes that are precursors to thermal denaturation, thus requiring more energy (in the form of heat) to unfold the protein.

Quantitative Impact on Thermal Stability

Studies have demonstrated a significant increase in the denaturation temperature of hemoglobin after cross-linking with this compound.

ProteinConditionDenaturation Temperature (°C)
Methemoglobin A Unmodified40.7
Methemoglobin A Cross-linked with this compound57.1
Hb A Unmodified41
αα Cross-linked Methemoglobin Cross-linked with this compound57
ββ Cross-linked Methemoglobin Cross-linked with this compound57

Experimental Protocols

The following sections detail the methodologies employed in the studies that generated the data presented above.

Synthesis of Cross-linked Hemoglobin

A common procedure for the cross-linking of hemoglobin with this compound involves the following steps:

  • Preparation of Hemoglobin Solution: A solution of purified hemoglobin is prepared in a suitable buffer (e.g., Tris buffer) at a specific concentration.

  • Deoxygenation (for specific cross-linking): To target specific lysine residues, the hemoglobin solution is often deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Addition of Cross-linker: A solution of this compound in an organic solvent (e.g., dimethyl sulfoxide) is added to the hemoglobin solution. The molar ratio of the cross-linker to hemoglobin is a critical parameter.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the cross-linking reaction to proceed.

  • Quenching and Purification: The reaction is stopped by the addition of a quenching agent. The cross-linked hemoglobin is then purified from unreacted cross-linker and unmodified hemoglobin using techniques such as dialysis and chromatography.

Thermal Denaturation Studies

The thermal stability of both native and cross-linked hemoglobin is typically assessed by monitoring changes in their physical properties as a function of temperature. A common method involves UV-Vis spectrophotometry.

  • Sample Preparation: Solutions of the protein samples (native and cross-linked) are prepared in a buffer, sometimes containing a denaturant like guanidine (B92328) hydrochloride to prevent precipitation at higher temperatures.

  • Spectrophotometric Measurement: The absorbance of the sample is monitored at a specific wavelength (e.g., in the Soret band around 405 nm for hemoglobin) using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Temperature Ramp: The temperature of the sample is gradually increased at a constant rate (e.g., 1°C/min).

  • Data Analysis: The change in absorbance is plotted against temperature. The midpoint of the transition in this curve is taken as the denaturation temperature (Tm).

Visualizations

Signaling Pathway of Thermal Denaturation Inhibition

G cluster_0 Unmodified Protein cluster_1 Cross-linked Protein Native Protein Native Protein Unfolded Protein Unfolded Protein Native Protein->Unfolded Protein Aggregated Protein Aggregated Protein Unfolded Protein->Aggregated Protein Cross-linked Native Protein Cross-linked Native Protein Resists Unfolding Resists Unfolding Cross-linked Native Protein->Resists Unfolding Increased Energy Required Heat Heat Heat->Native Protein Induces Unfolding Heat->Cross-linked Native Protein This compound This compound This compound->Cross-linked Native Protein Creates Intramolecular Cross-links

Caption: Inhibition of thermal denaturation by cross-linking.

Experimental Workflow for Thermal Stability Analysis

G Start Start Prepare Native Protein Sample Prepare Native Protein Sample Start->Prepare Native Protein Sample Prepare Cross-linked Protein Sample Prepare Cross-linked Protein Sample Start->Prepare Cross-linked Protein Sample Spectrophotometer Setup Spectrophotometer Setup Prepare Native Protein Sample->Spectrophotometer Setup Prepare Cross-linked Protein Sample->Spectrophotometer Setup Temperature Ramp Temperature Ramp Spectrophotometer Setup->Temperature Ramp Monitor Absorbance Monitor Absorbance Temperature Ramp->Monitor Absorbance Constant Rate Plot Absorbance vs. Temperature Plot Absorbance vs. Temperature Monitor Absorbance->Plot Absorbance vs. Temperature Determine Denaturation Temperature (Tm) Determine Denaturation Temperature (Tm) Plot Absorbance vs. Temperature->Determine Denaturation Temperature (Tm) End End Determine Denaturation Temperature (Tm)->End

Caption: Workflow for determining protein thermal stability.

Conclusion

This compound is a powerful tool for enhancing the thermal stability of proteins. While its own thermal decomposition properties are not well-characterized in the available literature, its utility as a cross-linking agent is clear. The significant increase in the denaturation temperature of hemoglobin upon cross-linking highlights the potential of this reagent in the development of stabilized protein therapeutics and other biotechnological applications where protein stability is a critical factor. Further research into the thermal properties of the compound itself could provide a more complete understanding of its behavior and potentially broaden its applications.

Methodological & Application

Application Notes and Protocols for Bis(3,5-dibromosalicyl)fumarate (DBBF) Hemoglobin Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramolecular cross-linking of deoxygenated hemoglobin with bis(3,5-dibromosalicyl)fumarate (DBBF). This procedure is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), often referred to as "blood substitutes." The cross-linking of hemoglobin is essential to prevent its dissociation into smaller dimers in the bloodstream, which would otherwise be rapidly cleared by the kidneys.[1] The specific cross-linking with DBBF between the α-chains of deoxyhemoglobin helps to stabilize the tetrameric structure and modify its oxygen affinity to more closely resemble that of red blood cells.[2]

I. Overview of the Process

The overall workflow involves the preparation of purified, stroma-free hemoglobin (SFHb), deoxygenation of the SFHb, the cross-linking reaction with DBBF, and subsequent purification and characterization of the resulting DBBF-cross-linked hemoglobin (DBBF-Hb).

Workflow cluster_prep Hemoglobin Preparation cluster_reaction Cross-linking Reaction cluster_analysis Purification & Characterization rbc Red Blood Cells lysis Lysis & Stroma Removal rbc->lysis sfhb Stroma-Free Hemoglobin (SFHb) lysis->sfhb deoxygenation Deoxygenation sfhb->deoxygenation crosslinking DBBF Cross-linking deoxygenation->crosslinking termination Reaction Termination crosslinking->termination purification Purification termination->purification characterization Characterization purification->characterization dbbf_hb DBBF-Hb Product characterization->dbbf_hb

Caption: Overall experimental workflow for the preparation and characterization of DBBF-cross-linked hemoglobin.

II. Experimental Protocols

A. Preparation of Stroma-Free Hemoglobin (SFHb)

The initial and critical step is the purification of hemoglobin from red blood cells to remove stromal components, which can be toxic. Several methods exist, including crystallization and ultrafiltration.[1][3] Tangential flow filtration (TFF) is a modern and efficient method for this purpose.[4][5]

Protocol: Stroma-Free Hemoglobin Preparation by Tangential Flow Filtration

  • Red Blood Cell Lysis:

    • Start with packed red blood cells (RBCs). Wash the RBCs three times with an equal volume of cold 0.9% NaCl solution, centrifuging at 800 x g for 15 minutes at 4°C after each wash to pellet the erythrocytes.[6]

    • After the final wash, lyse the RBCs by resuspending the pellet in an equal volume of distilled water and sonicating for 5 minutes.[6]

    • Centrifuge the lysate at 11,000 rpm for 10 minutes to pellet the cellular debris.[6] Collect the hemoglobin-containing supernatant.

  • Tangential Flow Filtration (TFF):

    • Clarify the RBC lysate using a 50 nm tangential flow filter to remove larger debris and potential viruses.[4]

    • Further purify the hemoglobin by passing the filtrate through a 500 kDa and then a 50-100 kDa TFF membrane. This process removes smaller impurities while retaining the hemoglobin.[4][5]

    • The final purified hemoglobin solution should be dialyzed against the appropriate buffer for the cross-linking reaction (e.g., a phosphate (B84403) or Tris buffer at neutral pH).

B. Deoxygenation of Stroma-Free Hemoglobin

The cross-linking of hemoglobin with DBBF is highly dependent on its oxygenation state. To achieve the desired cross-linking between the α-chains (specifically at Lys-99), the reaction must be performed under deoxygenated conditions.[2]

Protocol: Hemoglobin Deoxygenation

  • Place the SFHb solution in a round-bottom flask equipped with a magnetic stirrer.

  • Gently bubble purified nitrogen gas through the solution while stirring.

  • Monitor the deoxygenation process spectrophotometrically by observing the shift in the Soret peak from the oxyhemoglobin spectrum to the deoxyhemoglobin spectrum.

  • Maintain a positive nitrogen atmosphere throughout the subsequent cross-linking reaction.

C. DBBF Cross-linking Reaction

Protocol: Intramolecular Cross-linking with DBBF

  • Reaction Setup:

    • Under a continuous nitrogen atmosphere, adjust the deoxygenated SFHb solution to the desired concentration (e.g., 100 g/L).

    • Adjust the pH of the solution to approximately 7.30 ± 0.05.[7]

    • The reaction is typically carried out at 4°C with constant stirring.[7]

  • Addition of DBBF:

    • Prepare a stock solution of this compound (DBBF) in a suitable organic solvent that is miscible with the aqueous buffer (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Add the DBBF solution to the deoxygenated hemoglobin solution to achieve a final molar ratio of DBBF to hemoglobin tetramer of 2:1.[8]

  • Reaction Time and Termination:

    • Allow the reaction to proceed for 2 hours.[8]

    • Terminate the reaction by adding a solution of lysine (B10760008) to a final concentration that is in excess of the initial DBBF concentration (e.g., a 40:1 molar ratio of lysine to hemoglobin).[7] The lysine will react with any unreacted DBBF.

Crosslinking cluster_reactants Reactants cluster_products Products DeoxyHb Deoxyhemoglobin (α2β2) Reaction Cross-linking Reaction (pH ~7.3, 4°C, 2h) DeoxyHb->Reaction DBBF This compound (DBBF) DBBF->Reaction DBBF_Hb α-α Cross-linked Hemoglobin Reaction->DBBF_Hb Side_Products Side Products Reaction->Side_Products

Caption: Schematic of the DBBF cross-linking reaction with deoxyhemoglobin.

D. Purification of DBBF-Cross-linked Hemoglobin

After the reaction, it is necessary to remove unreacted DBBF, lysine, and any side products.

Protocol: Purification

  • Transfer the reaction mixture to a dialysis membrane (e.g., 10-12 kDa molecular weight cutoff).

  • Dialyze extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C with multiple buffer changes to ensure complete removal of small molecular weight impurities.

E. Characterization of DBBF-Cross-linked Hemoglobin

A thorough characterization of the final product is essential to confirm the success of the cross-linking reaction and to determine the properties of the modified hemoglobin.

1. Confirmation of Cross-linking:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to demonstrate the presence of cross-linked subunits. Unmodified hemoglobin will show a single band corresponding to the monomeric globin chains (~16 kDa), while the DBBF-cross-linked product will show an additional band at approximately 32 kDa, corresponding to the cross-linked α-α dimers.[8][9]

2. Purity and Molecular Weight Distribution:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to assess the purity of the DBBF-Hb and to identify any higher molecular weight aggregates.[10]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the modified hemoglobin, confirming the addition of the fumarate (B1241708) cross-linker.[10]

3. Functional Properties:

  • Oxygen Affinity (P50): The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is a critical parameter for an HBOC. The P50 can be measured using an oxygen equilibrium curve analyzer. DBBF cross-linking is known to affect the P50.[8]

  • Methemoglobin Content: The percentage of methemoglobin (hemoglobin with iron in the ferric state, Fe³⁺, which cannot bind oxygen) should be determined spectrophotometrically.

III. Quantitative Data Summary

ParameterUnmodified HemoglobinDBBF-Cross-linked HemoglobinReference
Molecular Weight (Monomer) ~16 kDa~16 kDa (β-chain)[8][10]
Molecular Weight (Dimer) -~32 kDa (α-α cross-link)[8][10]
P50 (Oxygen Affinity) Varies (typically lower than whole blood)~3.1 kPa[8]
Hill Coefficient ~2.7~2.2[8]
Degree of Cross-linking N/A>99%[11]
Methemoglobin Content <1%Typically <5%[11]

IV. Signaling Pathways and Logical Relationships

The primary "pathway" in this context is the chemical modification of hemoglobin to alter its structure and function for therapeutic use. The logical relationship is that by introducing an intramolecular cross-link, the stability of the tetramer is increased, and its oxygen-binding properties are modulated.

Signaling_Pathway Hb_tetramer Hemoglobin Tetramer (α2β2) Hb_dimer Hemoglobin Dimer (αβ) Hb_tetramer->Hb_dimer Dissociation in Plasma DBBF_crosslink DBBF Cross-linking (α-α chains) Hb_tetramer->DBBF_crosslink Renal_clearance Renal Clearance Hb_dimer->Renal_clearance Stabilized_tetramer Stabilized Tetramer DBBF_crosslink->Stabilized_tetramer Prevents Dissociation Altered_O2_affinity Altered Oxygen Affinity (P50) DBBF_crosslink->Altered_O2_affinity Modulates Function HBOC Potential HBOC Stabilized_tetramer->HBOC Altered_O2_affinity->HBOC

Caption: Logical diagram illustrating the effect of DBBF cross-linking on hemoglobin for HBOC development.

References

Application Notes and Protocols for the Development of Blood Substitutes Using Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis(3,5-dibromosalicyl)fumarate (DBBF) in the development of a hemoglobin-based oxygen carrier (HBOC), specifically Diaspirin Cross-Linked Hemoglobin (DCLHb), also known as HemAssist. This document outlines the synthesis, purification, and characterization of DCLHb, summarizes its key physicochemical and in vivo properties, and discusses the underlying mechanisms of its physiological effects.

Introduction

This compound is a chemical cross-linking agent designed to stabilize the tetrameric structure of hemoglobin. The primary application of DBBF is in the creation of DCLHb, a third-generation HBOC. The cross-linking of hemoglobin is a critical modification to prevent its dissociation into dimers upon infusion, which would otherwise be rapidly cleared by the kidneys, leading to nephrotoxicity.[1] DCLHb was developed to address the need for a readily available and universally compatible oxygen therapeutic for situations of acute blood loss where donated blood is unavailable or impractical to use.

The cross-linking with DBBF specifically occurs between the lysine (B10760008) residues of the alpha subunits (Lys99α1 and Lys99α2) when hemoglobin is in the deoxygenated state.[2][3] This intramolecular bond stabilizes the hemoglobin tetramer, increasing its circulatory half-life and modifying its oxygen-binding properties to be more comparable to that of red blood cells.[1][2]

Physicochemical and In Vivo Properties of DCLHb

The modification of hemoglobin with DBBF results in a product with distinct characteristics. A summary of these properties is presented below.

Data Presentation
PropertyValueReferences
Molecular Weight ~64,500 Da[4]
P50 (Oxygen Affinity) 32.4 ± 1.0 mmHg[1][5]
Hill Coefficient (n) ~2.7[6]
Methemoglobin Content 3.2 ± 0.6%[1][5]
Hemoglobin Concentration 10.2 ± 0.2 g/dL[1][5]
Degree of Cross-linking >99%[5]
In Vivo Half-life (Human) 2.5 - 3.3 hours (dose-dependent)[7]
In Vivo Half-life (Rat) ~5.0 hours[8]
Colloid Osmotic Pressure 42 mmHg[4]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of DCLHb.

Preparation of Stroma-Free Hemoglobin (SFH)

Objective: To isolate purified hemoglobin from a suitable source, typically expired human red blood cells or bovine blood.

Materials:

  • Packed red blood cells (pRBCs)

  • Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Hypertonic saline solution (e.g., 1.5 M NaCl)

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifuge capable of high-speed centrifugation

  • Filtration system (e.g., tangential flow filtration with 0.22 µm and 100 kDa MWCO membranes)

Protocol:

  • Washing of pRBCs:

    • Pool the pRBC units and wash three times with an equal volume of cold PBS.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C after each wash to pellet the red blood cells.

    • Carefully aspirate and discard the supernatant and the buffy coat.

  • Hemolysis:

    • Resuspend the washed pRBC pellet in 5-10 volumes of cold hypotonic lysis buffer.

    • Stir gently at 4°C for 1 hour to ensure complete lysis of the red blood cells.

  • Stroma Removal:

    • Add a hypertonic saline solution to the hemolysate to a final concentration of 0.9% NaCl to precipitate the red blood cell stroma.

    • Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the stromal debris.

    • Carefully decant the supernatant containing the stroma-free hemoglobin (SFH).

  • Clarification and Concentration:

    • Filter the SFH through a 0.22 µm filter to remove any remaining particulate matter.

    • Concentrate the SFH and exchange the buffer to the reaction buffer (see section 3.2) using a tangential flow filtration system with a 100 kDa MWCO membrane. This step also helps to remove any low molecular weight contaminants.

Cross-linking of Hemoglobin with this compound

Objective: To covalently cross-link the alpha subunits of deoxyhemoglobin with DBBF.

Materials:

  • Stroma-free hemoglobin (SFH) solution (e.g., 10 g/dL in a suitable buffer)

  • This compound (DBBF)

  • Deoxygenation setup (e.g., nitrogen or argon gas, rotary evaporator)

  • Reaction buffer (e.g., 0.1 M Bis-Tris, pH 7.4)

  • Quenching solution (e.g., 1 M lysine or glycine)

Protocol:

  • Deoxygenation of Hemoglobin:

    • Place the SFH solution in a round-bottom flask.

    • Deoxygenate the solution by gently bubbling with nitrogen or argon gas for at least 2 hours at room temperature, or by using a rotary evaporator under a gentle vacuum.

    • Monitor the deoxygenation process spectrophotometrically by observing the shift in the Soret peak from the oxyhemoglobin spectrum to the deoxyhemoglobin spectrum.

  • Preparation of DBBF Solution:

    • Dissolve DBBF in a minimal amount of a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should be minimized.

  • Cross-linking Reaction:

    • Under a continuous stream of inert gas, add the DBBF solution to the deoxygenated hemoglobin solution with gentle stirring. A typical molar ratio of DBBF to hemoglobin tetramer is in the range of 2:1 to 4:1.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Quenching the Reaction:

    • Terminate the reaction by adding an excess of the quenching solution (e.g., lysine or glycine) to react with any unreacted DBBF.

Purification of Diaspirin Cross-Linked Hemoglobin (DCLHb)

Objective: To remove unreacted hemoglobin, excess cross-linking agent, and other byproducts from the reaction mixture.

Materials:

  • Crude DCLHb reaction mixture

  • Ion-exchange chromatography column (e.g., DEAE-Sepharose or a similar anion exchanger)[9]

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)[9]

  • Elution buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0)[9]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Final formulation buffer (e.g., Lactated Ringer's solution)

Protocol:

  • Buffer Exchange:

    • Exchange the buffer of the crude DCLHb solution to the ion-exchange equilibration buffer using a desalting column (e.g., Sephadex G-25) or tangential flow filtration.

  • Ion-Exchange Chromatography:

    • Equilibrate the anion-exchange column with the equilibration buffer.

    • Load the DCLHb sample onto the column.

    • Wash the column with the equilibration buffer to remove any unbound proteins.

    • Elute the bound DCLHb using a linear salt gradient with the elution buffer. DCLHb will elute at a different salt concentration than unmodified hemoglobin.

    • Collect fractions and monitor the absorbance at 415 nm (Soret peak) and 280 nm.

    • Pool the fractions containing pure DCLHb.

  • Final Formulation:

    • Exchange the buffer of the purified DCLHb to the final formulation buffer using a desalting column or tangential flow filtration.

    • Sterile filter the final product through a 0.22 µm filter.

Characterization of DCLHb

A thorough characterization of the final DCLHb product is essential to ensure its quality, efficacy, and safety.

Purity and Molecular Weight
  • SDS-PAGE: To confirm the presence of the cross-linked alpha-globin chains and the absence of significant impurities.

  • Size-Exclusion HPLC (SEC-HPLC): To determine the molecular weight distribution and assess the degree of aggregation or fragmentation.

  • Mass Spectrometry: To confirm the precise molecular weight of the cross-linked hemoglobin.[10]

Oxygen-Binding Properties
  • Oxygen Equilibrium Curve (OEC): To determine the P50 and the Hill coefficient. This can be measured using an oxygen dissociation curve analyzer.

Methemoglobin Content
  • Co-oximetry: To quantify the percentage of methemoglobin in the final product.

Signaling Pathways and Mechanisms of Action

The physiological effects of DCLHb, both therapeutic and adverse, are mediated by several key signaling pathways.

Nitric Oxide Scavenging

Cell-free hemoglobin, including DCLHb, is a potent scavenger of nitric oxide (NO), a critical signaling molecule involved in vasodilation. The reaction of oxyhemoglobin with NO leads to the formation of methemoglobin and nitrate, thereby reducing the bioavailability of NO for vascular smooth muscle relaxation. This scavenging effect is a primary contributor to the hypertensive and vasoconstrictive side effects observed with many HBOCs.[7]

NitricOxideScavenging cluster_endothelium Vascular Endothelium cluster_lumen Blood Vessel Lumen cluster_smooth_muscle Vascular Smooth Muscle endothelial_cell Endothelial Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Substrate DCLHb_oxy Oxy-DCLHb (Fe2+) sGC sGC NO->sGC Activates DCLHb_met Met-DCLHb (Fe3+) DCLHb_oxy->DCLHb_met Scavenges NO Vasoconstriction Vasoconstriction DCLHb_oxy->Vasoconstriction Results in Nitrate Nitrate (NO3-) smooth_muscle Smooth Muscle Cell cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Nitric oxide scavenging by DCLHb leading to vasoconstriction.

Oxidative Stress

Acellular hemoglobin is susceptible to autoxidation, a process where ferrous iron (Fe2+) is oxidized to ferric iron (Fe3+), generating superoxide (B77818) radicals. These reactive oxygen species (ROS) can lead to oxidative damage to tissues, endothelial dysfunction, and inflammation. The cross-linking with DBBF has been shown to increase the rate of autoxidation compared to native hemoglobin A.[5]

OxidativeStress DCLHb_oxy Oxy-DCLHb (Fe2+) DCLHb_met Met-DCLHb (Fe3+) DCLHb_oxy->DCLHb_met Autoxidation Superoxide Superoxide (O2-) DCLHb_oxy->Superoxide Generates ROS Other ROS Superoxide->ROS Leads to Endothelial_Cell Endothelial Cell ROS->Endothelial_Cell Damages Oxidative_Damage Oxidative Damage Endothelial_Cell->Oxidative_Damage Results in Inflammation Inflammation Endothelial_Cell->Inflammation Promotes

Caption: Oxidative stress pathway initiated by DCLHb autoxidation.

Experimental Workflow

The overall process for developing and evaluating a DCLHb-based blood substitute can be summarized in the following workflow.

ExperimentalWorkflow start Start: Source Material (e.g., pRBCs) hemoglobin_prep Preparation of Stroma-Free Hemoglobin start->hemoglobin_prep crosslinking Cross-linking with This compound hemoglobin_prep->crosslinking purification Purification of DCLHb (e.g., Chromatography) crosslinking->purification characterization Physicochemical Characterization purification->characterization preclinical Preclinical Studies (In Vitro and In Vivo) characterization->preclinical clinical Clinical Trials preclinical->clinical end End Product clinical->end

Caption: Workflow for DCLHb-based blood substitute development.

Logical Relationships in DCLHb Function

The rationale behind the use of DBBF is based on a series of cause-and-effect relationships aimed at improving the safety and efficacy of cell-free hemoglobin.

LogicalRelationships problem1 Problem: Hemoglobin Dissociation into Dimers solution Solution: Cross-linking with This compound problem1->solution stabilization Stabilization of Hemoglobin Tetramer solution->stabilization outcome1 Increased Circulatory Half-life stabilization->outcome1 outcome2 Reduced Renal Clearance stabilization->outcome2 adverse_effect Adverse Effect: Altered O2 Affinity & Increased Autoxidation stabilization->adverse_effect outcome3 Decreased Nephrotoxicity outcome2->outcome3

Caption: Logical relationships in DCLHb development and function.

Conclusion

The use of this compound to produce Diaspirin Cross-Linked Hemoglobin represents a significant advancement in the field of blood substitutes. The resulting DCLHb exhibits a stabilized tetrameric structure with an increased circulatory half-life and reduced potential for renal toxicity compared to unmodified hemoglobin. However, challenges related to vasoconstriction due to nitric oxide scavenging and increased oxidative stress remain significant hurdles. The protocols and data presented in these application notes provide a foundation for researchers to further investigate and potentially improve upon this class of hemoglobin-based oxygen carriers. Future research may focus on second-generation modifications to mitigate the adverse effects while retaining the beneficial oxygen-carrying properties of DCLHb.

References

Application Notes and Protocols: Bis(3,5-dibromosalicyl)fumarate in Sickle Cell Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle Cell Disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape. This sickling leads to a cascade of debilitating complications, including vaso-occlusive crises, chronic hemolytic anemia, and progressive organ damage. One therapeutic strategy has focused on the chemical modification of hemoglobin to inhibit HbS polymerization. Bis(3,5-dibromosalicyl)fumarate, a diaspirin derivative, has been investigated as a potent acylating agent for this purpose. It functions by cross-linking hemoglobin subunits, thereby altering its structure and function to prevent the pathological sickling process.[1]

Mechanism of Action

This compound is a bifunctional reagent that covalently cross-links hemoglobin.[2] The compound preferentially reacts with oxyhemoglobin to create an intramolecular cross-link between the two β-globin chains at their lysine (B10760008) 82 residues, located within the 2,3-diphosphoglycerate (DPG) binding site.[3][4] In the deoxyhemoglobin state, it has been shown to cross-link the α-globin chains between their lysine 99 residues.[4][5]

This cross-linking has two primary anti-sickling effects:

  • Increased Oxygen Affinity : The modification stabilizes the relaxed (R-state) conformation of hemoglobin, which has a higher affinity for oxygen. Since HbS polymerization only occurs in the deoxygenated tense (T-state), increasing the oxygen affinity reduces the pool of polymerization-prone hemoglobin. The modified hemoglobins (B146990) exhibit increased oxygen affinities.[1]

  • Inhibition of Polymerization : The covalent cross-link perturbs the acceptor site for the mutated valine 6 on an adjacent HbS molecule, a critical contact point for fiber formation. This steric hindrance directly interferes with the polymerization process and markedly increases the solubility of deoxyhemoglobin S.[3]

Applications in Sickle Cell Disease Research

This compound and its analogs are valuable tools in SCD research for:

  • Studying Hemoglobin Structure-Function Relationships : As specific cross-linking agents, they allow researchers to probe the roles of different subunits and allosteric sites in hemoglobin function.

  • Proof-of-Concept for Anti-sickling Agents : The efficacy of these compounds in vitro demonstrated that chemical modification of hemoglobin is a viable therapeutic strategy.

  • Development of Hemoglobin-Based Oxygen Carriers : Cross-linked hemoglobins have been investigated as potential blood substitutes due to their increased stability and modified oxygen-carrying properties.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and its derivatives on hemoglobin.

Table 1: Effect of Hemoglobin Cross-linking on Oxygen Affinity (P50)

CompoundHemoglobin TypeP50 of Native HbP50 of Cross-linked HbFold Change
Bis(3,5-dibromosalicyl) sebecateHuman Hemoglobin A11.0 mmHg18.5 mmHg1.68
Mono(3,5-dibromosalicyl)-fumarateBovine HemoglobinNot Reported5.4 kPa (~40.5 mmHg)Not Applicable

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates higher oxygen affinity.

Table 2: Effect of Hemoglobin Cross-linking on Thermal Stability and Autoxidation

ParameterUnmodified Hemoglobin Aβ-chain Cross-linked HbAα-chain Cross-linked HbA
Thermal Denaturation Temp. 41 °C57 °C57 °C
Methemoglobin Formation (after 5 hrs) 6.4%10.8%21.3%
Relative Autoxidation Rate 1.0x1.2x1.8x

Data is for hemoglobin cross-linked with this compound.[4][5]

Limitations

While highly reactive with hemoglobin in solution, this compound is less effective at modifying intracellular hemoglobin. This is due to competing hydrolysis of the reagent, which is catalyzed at the outer surface of the erythrocyte membrane.[3] To overcome this, more stable analogs have been developed, such as those with a methyl group on the fumarate (B1241708) bridge, which decreases the lability of the ester bond and allows for better uptake and modification of intracellular hemoglobin.[3]

Experimental Protocols

Protocol 1: In Vitro Cross-linking of Hemoglobin

Objective: To covalently cross-link purified hemoglobin with this compound.

Materials:

  • Purified Hemoglobin A or S

  • This compound

  • Bis-Tris buffer (or similar, pH 7.2)

  • Centrifugal concentrators

  • Spectrophotometer

Procedure:

  • Prepare a solution of purified hemoglobin (e.g., 1 mM) in Bis-Tris buffer.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound solution to the hemoglobin solution to achieve the desired molar ratio (e.g., 2:1 reagent to hemoglobin tetramer).

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • To separate the cross-linked hemoglobin from unreacted reagent and byproducts, perform buffer exchange using centrifugal concentrators.

  • Verify the extent of cross-linking using techniques such as SDS-PAGE (denaturing gel electrophoresis), where the cross-linked subunits will migrate at a higher molecular weight, or mass spectrometry.[6]

Protocol 2: Determination of Hemoglobin Oxygen Affinity (P50)

Objective: To measure the effect of cross-linking on the oxygen-binding affinity of hemoglobin.

Materials:

  • Unmodified and cross-linked hemoglobin solutions

  • Phosphate buffer (pH 7.4)

  • Sodium dithionite (B78146) (as a reducing agent)

  • Spectrophotometer with a tonometer or specialized oxygen dissociation curve analyzer.

Procedure:

  • Place the hemoglobin solution in a tonometer cuvette.

  • Record the absorbance spectrum of the fully oxygenated (oxyHb) form.

  • Gradually deoxygenate the sample by bubbling with nitrogen gas or by adding small aliquots of a reducing agent like sodium dithionite.

  • After each step of deoxygenation, record the full absorbance spectrum.

  • Simultaneously, measure the partial pressure of oxygen (pO2) in the sample using an oxygen electrode.

  • Calculate the percentage of oxygen saturation at each pO2 point by analyzing the changes in the absorbance spectrum (typically at wavelengths around 560-580 nm).

  • Plot the oxygen saturation (%) against the pO2 (mmHg).

  • Fit the data to the Hill equation to determine the P50 value, which is the pO2 at which the hemoglobin is 50% saturated.

Protocol 3: In Vitro Red Blood Cell Sickling Assay

Objective: To assess the anti-sickling efficacy of this compound on sickle red blood cells.

Materials:

  • Fresh whole blood from a sickle cell disease patient (homozygous HbS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound or its more cell-permeable analogs

  • Nitrogen gas (hypoxia chamber) or sodium metabisulfite (B1197395) (2%) for inducing sickling

  • Glutaraldehyde (B144438) (2% in PBS) for fixing cells

  • Microscope and slides

Procedure (Inhibition Assay):

  • Wash fresh sickle RBCs three times in PBS by centrifugation and resuspension.

  • Prepare a 10% hematocrit suspension of the washed RBCs in PBS.

  • Incubate aliquots of the RBC suspension with varying concentrations of the test compound (e.g., a cell-permeable analog of this compound) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Induce sickling by placing the samples in a hypoxic chamber (e.g., 2.5% O2) or by adding an equal volume of freshly prepared 2% sodium metabisulfite solution.

  • Incubate under sickling conditions for 2 hours at 37°C.

  • Fix the cells by adding glutaraldehyde solution.

  • Prepare a wet mount on a microscope slide and observe under a light microscope (40x objective).

  • Count at least 200 cells and calculate the percentage of sickled cells using the formula:

    • % Sickled Cells = (Number of Sickled Cells / Total Number of Cells) x 100

  • Determine the concentration-dependent inhibition of sickling.

Visualizations

Mechanism of this compound Action cluster_0 Deoxygenated State (T-State) cluster_1 Oxygenated State (R-State) HbS_T Deoxy-HbS (T-State) Polymer HbS Polymerization HbS_T->Polymer Aggregation HbS_R Oxy-HbS (R-State) HbS_T->HbS_R Oxygenation Sickling RBC Sickling & Vaso-occlusion Polymer->Sickling NoPolymer No Polymerization HbS_R->NoPolymer Crosslinked_Hb Cross-linked HbS (Stabilized R-State) HbS_R->Crosslinked_Hb Reagent This compound Reagent->HbS_T Cross-links α-chains Reagent->Polymer Inhibits by steric hindrance Reagent->HbS_R Cross-links β-chains Crosslinked_Hb->NoPolymer Inhibits Polymerization

Caption: Mechanism of Action of this compound.

Experimental Workflow for Anti-Sickling Agent Evaluation Start Obtain Sickle Cell Blood Sample (HbSS) Wash Wash RBCs in PBS Start->Wash Incubate Incubate RBCs with Test Compound Wash->Incubate Induce Induce Sickling (Hypoxia or Chemical) Incubate->Induce Fix Fix Cells with Glutaraldehyde Induce->Fix Analyze Microscopic Analysis (Quantify Sickling) Fix->Analyze Data Calculate % Inhibition vs Control Analyze->Data End Determine Efficacy Data->End

Caption: Workflow for In Vitro Sickling Inhibition Assay.

References

Application Notes and Protocols for Hemoglobin Modification with Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the chemical modification of hemoglobin using bis(3,5-dibromosalicyl)fumarate (DBBF). This crosslinking agent stabilizes the hemoglobin tetramer, offering potential applications in the development of hemoglobin-based oxygen carriers (HBOCs) or for studying hemoglobin allostery. The protocols outlined below cover the purification of hemoglobin, the crosslinking reaction under both oxygenated and deoxygenated conditions, and the subsequent purification and characterization of the modified hemoglobin.

I. Introduction

This compound is a bifunctional reagent that crosslinks specific lysine (B10760008) residues within the hemoglobin tetramer. The site of crosslinking is dependent on the oxygenation state of the hemoglobin molecule. Under oxygenated conditions, DBBF selectively crosslinks the β-subunits between Lys-82β1 and Lys-82β2.[1][2][3] In the deoxygenated state, the crosslink is formed between the α-subunits at Lys-99α1 and Lys-99α2.[1][3] This modification prevents the dissociation of the hemoglobin tetramer into αβ dimers, a crucial step in enhancing its stability and potential use as a blood substitute.[1]

II. Experimental Protocols

This section details the step-by-step procedures for hemoglobin purification, modification with DBBF, and characterization of the final product.

Protocol 1: Purification of Hemoglobin from Red Blood Cells

A reliable and pure source of hemoglobin is essential for successful modification. Anion exchange chromatography is a widely used and effective method for this purpose.[4][5][6][7][8][9][10][11]

Materials:

  • Packed red blood cells (RBCs)

  • 0.9% NaCl solution (Saline)

  • Hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Elution buffers (e.g., varying salt concentrations in the lysis buffer)

  • Centrifuge and appropriate tubes

  • Spectrophotometer

Procedure:

  • Washing of Red Blood Cells:

    • Suspend the packed RBCs in 5 volumes of cold 0.9% saline.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully remove the supernatant and the buffy coat (white blood cells).

    • Repeat the washing steps three more times to ensure complete removal of plasma proteins.

  • Hemolysis:

    • Resuspend the washed RBC pellet in 3 volumes of cold hypotonic lysis buffer.

    • Stir gently for 1 hour at 4°C to allow for complete lysis of the cells.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the red blood cell stroma (membranes).

    • Carefully collect the supernatant containing the hemoglobin.

  • Anion Exchange Chromatography:

    • Equilibrate the anion exchange column with the lysis buffer.

    • Load the hemoglobin supernatant onto the column.

    • Wash the column with the lysis buffer until the absorbance of the eluate at 280 nm returns to baseline, removing any unbound proteins.

    • Elute the purified hemoglobin using a salt gradient (e.g., 0 to 0.5 M NaCl in the lysis buffer).

    • Collect the fractions containing the red-colored hemoglobin.

    • Pool the pure fractions and dialyze against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the salt.

  • Concentration and Quantification:

    • Concentrate the purified hemoglobin solution using ultrafiltration if necessary.

    • Determine the hemoglobin concentration spectrophotometrically using the Drabkin's method or by measuring the absorbance at 540 nm after conversion to cyanmethemoglobin.

Protocol 2: Modification of Hemoglobin with this compound

The following protocol describes the crosslinking reaction. It is critical to control the oxygenation state of the hemoglobin solution to direct the crosslinking to the desired subunits.

Materials:

  • Purified hemoglobin solution (oxy- or deoxyhemoglobin)

  • This compound (DBBF)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Deoxygenation equipment (e.g., nitrogen gas, tonometer, or chemical deoxygenation agents like sodium dithionite)[12][13]

  • Quenching solution (e.g., 1 M Tris solution)

Procedure:

A. Preparation of Deoxygenated Hemoglobin (for α-subunit crosslinking):

  • Place the purified hemoglobin solution in a tonometer or a suitable reaction vessel.

  • Gently flush the solution with humidified, oxygen-free nitrogen gas for at least 2 hours at room temperature with gentle stirring.

  • Monitor the deoxygenation process by recording the UV-Vis spectrum of the hemoglobin solution. The characteristic spectrum of deoxyhemoglobin should be observed.

  • Alternatively, chemical deoxygenation can be achieved by the careful addition of a minimal amount of sodium dithionite.[12]

B. Crosslinking Reaction:

  • Adjust the concentration of the hemoglobin solution (either oxygenated or deoxygenated) to the desired level (e.g., 10 mg/mL) in the reaction buffer.

  • Prepare a stock solution of DBBF in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration to minimize the final volume of organic solvent in the reaction mixture.

  • While gently stirring, add the DBBF stock solution to the hemoglobin solution to achieve the desired molar ratio of DBBF to hemoglobin (typically ranging from 2:1 to 5:1).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

  • Terminate the reaction by adding a quenching solution, such as a concentrated Tris solution, to react with any excess DBBF.

Protocol 3: Purification of Modified Hemoglobin

After the crosslinking reaction, it is necessary to separate the modified hemoglobin from unreacted hemoglobin, DBBF, and other byproducts.

Materials:

  • Reaction mixture from Protocol 2

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for desalting

  • Ion-exchange chromatography column (as in Protocol 1)

  • Chromatography buffers

Procedure:

  • Desalting:

    • Pass the quenched reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer to remove excess DBBF and quenching reagent.

    • Collect the protein fraction.

  • Ion-Exchange Chromatography:

    • Load the desalted protein solution onto an anion-exchange column as described in Protocol 1.

    • The crosslinked hemoglobin will have a different charge profile compared to the unmodified hemoglobin, allowing for their separation.

    • Elute the column with a salt gradient to separate the different hemoglobin species.

    • Collect and pool the fractions corresponding to the purified, crosslinked hemoglobin.

Protocol 4: Characterization of Modified Hemoglobin

Confirmation of successful crosslinking is typically achieved by analyzing the molecular weight of the hemoglobin subunits.

Materials:

  • Purified modified hemoglobin

  • SDS-PAGE gels and running buffer

  • Molecular weight standards

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • SDS-PAGE Analysis:

    • Prepare samples of both unmodified and modified hemoglobin for SDS-PAGE.

    • Run the samples on a polyacrylamide gel under denaturing conditions.

    • Stain the gel to visualize the protein bands.

    • In the lane with unmodified hemoglobin, two bands corresponding to the α- and β-subunits (around 15-16 kDa) should be visible.

    • For successfully crosslinked hemoglobin, a new band at approximately double the molecular weight of the single subunit (around 30-32 kDa) should appear, representing the crosslinked dimer (α-α or β-β).[14][15]

  • Mass Spectrometry:

    • For more precise characterization, analyze the unmodified and modified hemoglobin samples by mass spectrometry.

    • The mass spectrum of the modified hemoglobin will show peaks corresponding to the unmodified subunits and additional peaks with a mass increase corresponding to the crosslinked subunits.

III. Data Presentation

The following table summarizes typical quantitative data for the hemoglobin modification experiment.

ParameterValueReference/Notes
Hemoglobin Purification
Hemoglobin Concentration5-10 g/dLPost-purification
Purity (SDS-PAGE)>95%
Crosslinking Reaction
Hemoglobin Concentration10 mg/mLIn reaction buffer
DBBF:Hemoglobin Molar Ratio2:1 to 5:1
Reaction Buffer50 mM Tris-HCl, pH 7.4
Reaction Temperature37°C
Reaction Time2 hours
Characterization
Unmodified Subunit MW~15-16 kDaSDS-PAGE/MS
Crosslinked Dimer MW~30-32 kDaSDS-PAGE/MS

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the modification of hemoglobin with this compound.

Hemoglobin_Modification_Workflow cluster_purification Hemoglobin Purification cluster_modification Modification with DBBF cluster_post_modification Purification & Characterization rbc Red Blood Cells wash Wash RBCs rbc->wash lysis Hemolysis wash->lysis centrifuge_stroma Centrifugation lysis->centrifuge_stroma hemolysate Hemolysate centrifuge_stroma->hemolysate iex1 Ion-Exchange Chromatography hemolysate->iex1 pure_hb Purified Hemoglobin iex1->pure_hb deoxygenation Deoxygenation (for α-α crosslinking) pure_hb->deoxygenation Optional reaction Crosslinking Reaction with DBBF pure_hb->reaction deoxygenation->reaction quenching Quenching reaction->quenching desalting Desalting (SEC) quenching->desalting iex2 Ion-Exchange Chromatography desalting->iex2 modified_hb Purified Modified Hemoglobin iex2->modified_hb sds_page SDS-PAGE modified_hb->sds_page ms Mass Spectrometry modified_hb->ms

Caption: Workflow for hemoglobin modification with DBBF.

Signaling Pathway of Crosslinking

This diagram illustrates the targeted lysine residues for crosslinking based on the oxygenation state of hemoglobin.

Hemoglobin_Crosslinking_Pathway cluster_oxy Oxygenated State cluster_deoxy Deoxygenated State hb Hemoglobin Tetramer (α2β2) oxy_hb Oxyhemoglobin hb->oxy_hb deoxy_hb Deoxyhemoglobin hb->deoxy_hb beta_crosslink β-subunit Crosslink (Lys-82β1 - Lys-82β2) oxy_hb->beta_crosslink DBBF alpha_crosslink α-subunit Crosslink (Lys-99α1 - Lys-99α2) deoxy_hb->alpha_crosslink DBBF dbbf Bis(3,5-dibromosalicyl) fumarate (B1241708) (DBBF)

Caption: DBBF crosslinking sites on hemoglobin.

References

Application Notes: Stabilizing Hemoglobin Tetramers with Bis(3,5-dibromosalicyl)fumarate (DBBF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional cross-linking agent used to stabilize the tetrameric structure of hemoglobin. This diaspirin derivative introduces an intramolecular cross-link, preventing the dissociation of the hemoglobin tetramer into αβ dimers. This stabilization is critical for the development of hemoglobin-based oxygen carriers (HBOCs), as dissociation into dimers can lead to rapid renal clearance and associated nephrotoxicity. The cross-linking reaction is highly specific and dependent on the oxygenation state of the hemoglobin molecule.

Mechanism of Action

DBBF cross-links hemoglobin by forming stable amide bonds between the ε-amino groups of specific lysine (B10760008) residues. The site of cross-linking is dictated by the conformational state of the hemoglobin tetramer, which is in turn determined by its oxygenation state.

  • Under oxygenated conditions (R-state): DBBF preferentially cross-links the β-chains between Lys-82β1 and Lys-82β2.[1][2] This occurs within the 2,3-diphosphoglycerate (2,3-DPG) binding site.[3][4]

  • Under deoxygenated conditions (T-state): The primary cross-link occurs between the α-chains, specifically between Lys-99α1 and Lys-99α2.[1][5][6]

This targeted modification effectively "locks" the hemoglobin tetramer in a specific conformation, which influences its oxygen binding properties and enhances its structural stability. For instance, both α- and β-cross-linked methemoglobins exhibit a significant increase in denaturation temperature (57°C) compared to unmodified hemoglobin A (41°C) in 0.9 M guanidine.[5]

Impact on Hemoglobin Properties

The introduction of a fumarate (B1241708) bridge by DBBF significantly alters the functional and structural characteristics of hemoglobin:

  • Tetrameric Stability: The primary application of DBBF is to prevent the dissociation of the 64 kDa hemoglobin tetramer into 32 kDa αβ dimers. This is crucial for increasing the intravascular retention time of HBOCs.

  • Oxygen Affinity (P50): Cross-linking with DBBF generally leads to a decrease in oxygen affinity (an increase in the P50 value), which is a desirable characteristic for an effective oxygen carrier, as it facilitates oxygen release to the tissues.[7][8] The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.[9][10]

  • Cooperativity (Hill Coefficient): While the oxygen affinity is altered, the cooperativity of oxygen binding is largely maintained, although it may be slightly reduced.[8] The Hill coefficient is a measure of this cooperativity, with a value greater than 1 indicating positive cooperativity.[11]

  • Thermal Stability: DBBF-cross-linked hemoglobin shows a marked increase in thermal stability compared to its native counterpart.[5]

  • Autoxidation: A potential drawback is the increased rate of autoxidation to methemoglobin, particularly for α-cross-linked hemoglobin.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data on the properties of DBBF-modified hemoglobin from various studies.

Hemoglobin TypeCross-linking ConditionP50 (mmHg)Hill Coefficient (n)Reference
Human Hemoglobin A (HbA)Unmodified6.6-[7]
α99XLHbADeoxy13.92.6[7]
Porcine Hemoglobin (pHb)Hypo-oxygen~23.3 (3.1 kPa)2.2[7]
Bovine HemoglobinOxygenated~40.5 (5.4 kPa)1.9[12]
Human Hemoglobin AOxygenated (β-cross-linked)18.52.2[13]

Note: P50 values can vary depending on experimental conditions such as pH, temperature, and the presence of allosteric effectors.

Signaling Pathways and Experimental Workflow Diagrams

G Diagram 1: DBBF Cross-linking of Hemoglobin cluster_oxy Oxygenated (R-State) cluster_deoxy Deoxygenated (T-State) Hb_Oxy Oxyhemoglobin (R-State) DBBF1 DBBF Hb_Oxy->DBBF1 Reaction XL_beta β1-Lys82 to β2-Lys82 Cross-link DBBF1->XL_beta Forms Stabilized_Hb Stabilized Hemoglobin Tetramer XL_beta->Stabilized_Hb Hb_Deoxy Deoxyhemoglobin (T-State) DBBF2 DBBF Hb_Deoxy->DBBF2 Reaction XL_alpha α1-Lys99 to α2-Lys99 Cross-link DBBF2->XL_alpha Forms XL_alpha->Stabilized_Hb G Diagram 2: Experimental Workflow start Start: Purified Hemoglobin oxygenation_state Set Oxygenation State (Oxy or Deoxy) start->oxygenation_state reaction Incubate with DBBF oxygenation_state->reaction termination Terminate Reaction (e.g., add Lysine) reaction->termination purification Purification (Size-Exclusion Chromatography) termination->purification analysis Analysis purification->analysis sds_page SDS-PAGE analysis->sds_page o2_binding Oxygen Binding Curve (P50, Hill Coefficient) analysis->o2_binding mass_spec Mass Spectrometry analysis->mass_spec

References

Application Notes and Protocols for Cross-linking Oxyhemoglobin with Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional cross-linking agent used to stabilize the tetrameric structure of hemoglobin. This process is of significant interest in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes. Cross-linking oxyhemoglobin with DBBF specifically between the Lys-82β1 and Lys-82β2 residues prevents the dissociation of the α2β2 tetramer into αβ dimers, a major issue that leads to rapid renal clearance and toxicity of unmodified hemoglobin.[1][2][3] This stabilization enhances the intravascular retention and safety profile of the modified hemoglobin. The resulting molecule, often referred to as diaspirin cross-linked hemoglobin (DCLHb), has been extensively studied for its potential as a resuscitation fluid.[4][5][6]

These application notes provide a detailed protocol for the cross-linking of oxyhemoglobin with DBBF, along with methods for purification and characterization of the final product.

Data Presentation

The efficiency and characteristics of the cross-linking reaction can be influenced by various factors, including the molar ratio of DBBF to hemoglobin, pH, and temperature. The following table summarizes typical quantitative data obtained from the characterization of DBBF-cross-linked hemoglobin.

ParameterUnmodified HemoglobinDBBF-Cross-linked HemoglobinReference
Molecular Weight (kDa) ~64~64[4][7]
Subunit Composition α2β2α2(β-β)1[4][7]
P50 (mmHg) 10-1528-32[6]
Hill Coefficient 2.72.0-2.4[8]
Methemoglobin Formation LowSlightly Increased[1]
Thermal Stability (°C) ~41~57[2][3]

Note: P50 and Hill coefficient values are approximate and can vary based on experimental conditions such as pH, temperature, and the presence of allosteric effectors.

Experimental Protocols

Materials
  • Human Hemoglobin A0 (purified and stripped of endogenous phosphates)

  • This compound (DBBF)

  • Sodium Borohydride (B1222165) (NaBH4)

  • Bis-Tris buffer (0.1 M, pH 7.2)

  • Sodium Chloride (NaCl)

  • Diethyl ether

  • Tris-HCl buffer

  • Equipment for dialysis or tangential flow filtration

  • Spectrophotometer

  • HPLC system with a size-exclusion column

  • SDS-PAGE apparatus

Protocol for Cross-linking Oxyhemoglobin with DBBF

This protocol is adapted from established methodologies for the preparation of DCLHb.

1. Preparation of Oxyhemoglobin Solution: a. Prepare a solution of purified human hemoglobin A0 at a concentration of 10 g/dL in 0.1 M Bis-Tris buffer (pH 7.2) containing 0.15 M NaCl. b. Ensure the hemoglobin is in the oxy-form (oxyhemoglobin) by exposing the solution to pure oxygen or ambient air. The solution should be a bright red color. c. Maintain the solution at 4°C.

2. Preparation of DBBF Solution: a. Prepare a stock solution of DBBF in diethyl ether. The concentration will depend on the desired molar ratio for the reaction. A common molar ratio of DBBF to hemoglobin tetramer is 2:1.

3. Cross-linking Reaction: a. Cool the oxyhemoglobin solution to 4°C in a temperature-controlled water bath. b. While gently stirring, slowly add the DBBF solution to the oxyhemoglobin solution. The slow addition is crucial to prevent precipitation of the hemoglobin. c. Continue stirring the reaction mixture at 4°C for 2 hours.

4. Reduction of Schiff Bases: a. After the 2-hour incubation, add a freshly prepared solution of sodium borohydride (NaBH4) to the reaction mixture to a final concentration of 10 mM. b. The NaBH4 reduces the Schiff bases formed between the DBBF and the lysine (B10760008) residues of hemoglobin, resulting in a stable covalent bond. c. Allow the reduction reaction to proceed for 1 hour at 4°C with gentle stirring.

5. Quenching and Purification: a. Quench the reaction by adding a Tris-HCl buffer to scavenge any unreacted DBBF and NaBH4. b. Purify the cross-linked hemoglobin from unreacted reagents and byproducts using either extensive dialysis or tangential flow filtration against a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). c. The purification process should be performed at 4°C to maintain the stability of the protein.

6. Characterization of DBBF-Cross-linked Hemoglobin: a. Spectrophotometry: Confirm the concentration and determine the methemoglobin content of the final product using a spectrophotometer. b. Size-Exclusion HPLC: Analyze the molecular weight distribution of the product to confirm the presence of the tetrameric form and the absence of significant aggregation or dissociation. c. SDS-PAGE: Verify the cross-linking by running the sample on an SDS-PAGE gel. The cross-linked β-globin chains will migrate as a single band with a higher molecular weight (~32 kDa) compared to the unmodified β-globin chain (~16 kDa).

Visualizations

Experimental Workflow

experimental_workflow oxyHb Oxyhemoglobin Solution (10 g/dL in Bis-Tris buffer) reaction Cross-linking Reaction (4°C, 2 hours) oxyHb->reaction dbbf DBBF Solution (in diethyl ether) dbbf->reaction reduction Reduction with NaBH4 (4°C, 1 hour) reaction->reduction purification Purification (Dialysis or TFF) reduction->purification characterization Characterization (HPLC, SDS-PAGE, Spectroscopy) purification->characterization

Caption: Workflow for the synthesis and purification of DBBF-cross-linked hemoglobin.

References

Application Notes and Protocols for the Preparation of Diaspirin Cross-Linked Hemoglobin (DCLHb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and characterization of Diaspirin Cross-Linked Hemoglobin (DCLHb), a hemoglobin-based oxygen carrier (HBOC). Detailed protocols for the synthesis of DCLHb using Bis(3,5-dibromosalicyl)fumarate are outlined, along with methods for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of blood substitutes and related therapeutic agents.

Introduction

Diaspirin cross-linked hemoglobin (DCLHb) is a chemically modified hemoglobin designed to function as a red blood cell substitute. The modification involves the intramolecular cross-linking of hemoglobin subunits using this compound (DBBF). This cross-linking stabilizes the hemoglobin tetramer, preventing its dissociation into dimers upon release into the plasma and thereby reducing renal clearance and toxicity. The reaction with DBBF can be targeted to specific lysine (B10760008) residues depending on the oxygenation state of the hemoglobin molecule. Under deoxygenated conditions, the α-subunits are cross-linked between Lys99α1 and Lys99α2, while under oxygenated conditions, the β-subunits are cross-linked at Lys82β. This modification results in a stable hemoglobin molecule with altered oxygen-binding properties, making it a potential candidate for use in various clinical situations requiring oxygen transport.

Physicochemical and Biological Properties of DCLHb

The properties of DCLHb can vary depending on the specific manufacturing process. However, several key parameters are consistently reported.

ParameterTypical ValueReference
Hemoglobin Concentration10.2 ± 0.2 g/dL[1]
pH (at 37 °C)7.33 ± 0.02[1]
Methemoglobin3.2 ± 0.6 %[1]
Degree of Cross-linking>99%[1]
P50 (at 37 °C)32.4 ± 1.0 mmHg[1]
Molecular Weight~64 kDa

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale preparation and characterization of DCLHb.

Protocol 1: Purification of Hemoglobin from Red Blood Cells

Objective: To isolate purified, stroma-free hemoglobin from packed red blood cells.

Materials:

  • Packed red blood cells (human or bovine)

  • Isotonic saline solution (0.9% NaCl), ice-cold

  • Hypotonic lysis buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4), ice-cold

  • High-speed refrigerated centrifuge

  • Filtration system (e.g., tangential flow filtration with appropriate molecular weight cut-off membranes)

Procedure:

  • Washing of Red Blood Cells:

    • Suspend the packed red blood cells in 3-4 volumes of ice-cold isotonic saline.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully aspirate and discard the supernatant and the buffy coat.

    • Repeat the washing steps 2-3 more times until the supernatant is clear.

  • Hemolysis:

    • Resuspend the washed red blood cell pellet in 2-3 volumes of ice-cold hypotonic lysis buffer.

    • Stir the suspension gently for 1-2 hours at 4°C to ensure complete lysis.

  • Removal of Stroma:

    • Centrifuge the hemolysate at high speed (e.g., 15,000 x g) for 1 hour at 4°C to pellet the red blood cell ghosts and other cellular debris.

    • Carefully decant the supernatant containing the stroma-free hemoglobin (SFHb).

  • Purification and Concentration:

    • Filter the SFHb solution through a 0.22 µm filter to remove any remaining particulate matter.

    • Concentrate and further purify the SFHb solution using a tangential flow filtration system with a 10-30 kDa molecular weight cut-off membrane to remove smaller proteins and other contaminants.

    • The final purified hemoglobin solution should be stored at -80°C.

Protocol 2: Synthesis of Diaspirin Cross-Linked Hemoglobin (DCLHb)

Objective: To cross-link purified hemoglobin using this compound.

Materials:

  • Purified, deoxygenated stroma-free hemoglobin (SFHb) solution (~5-10 g/dL)

  • This compound (DBBF) solution

  • Deoxygenation setup (e.g., nitrogen or argon gas)

  • Reaction vessel with a stirrer

  • Buffer solution (e.g., phosphate or borate (B1201080) buffer, pH 7.4-8.0)

  • Quenching solution (e.g., lysine or glycine (B1666218) solution)

Procedure:

  • Deoxygenation of Hemoglobin:

    • Place the purified SFHb solution in the reaction vessel.

    • Gently bubble nitrogen or argon gas through the solution while stirring to remove dissolved oxygen. The solution will change color from bright red to a darker, purplish-red, indicating deoxygenation. This process may take 1-2 hours.

  • Cross-linking Reaction:

    • Once the hemoglobin is deoxygenated, add the DBBF solution to the reaction vessel. A typical molar ratio of DBBF to hemoglobin tetramer is around 2:1 to 4:1.

    • Maintain the reaction mixture under a continuous stream of inert gas.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add an excess of the quenching solution (e.g., lysine) to the reaction mixture to react with any unreacted DBBF.

    • Let the quenching reaction proceed for about 30 minutes.

  • Purification of DCLHb:

    • The crude DCLHb solution can be purified by size-exclusion chromatography or tangential flow filtration to remove unreacted DBBF, quenching agent, and any potential aggregates.

    • The purified DCLHb solution should be sterilized by filtration through a 0.22 µm filter and stored at -80°C.

Protocol 3: Characterization of DCLHb

Objective: To assess the key physicochemical properties of the prepared DCLHb.

Methods:

  • Hemoglobin Concentration and Methemoglobin Content: Determined spectrophotometrically using a CO-oximeter.

  • Degree of Cross-linking: Assessed by size-exclusion high-performance liquid chromatography (SE-HPLC). The chromatogram should show a shift in the retention time of DCLHb compared to unmodified hemoglobin, with minimal presence of dissociated dimers.

  • Oxygen-Binding Affinity (P50): Measured using an oxygen dissociation curve analyzer (e.g., Hemox Analyzer). DCLHb is expected to have a higher P50 compared to native hemoglobin, indicating lower oxygen affinity.

  • Purity: Analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm the absence of contaminating proteins.

  • Endotoxin Levels: Measured using the Limulus Amebocyte Lysate (LAL) test to ensure the product is pyrogen-free.

Visualizations

experimental_workflow cluster_purification Hemoglobin Purification cluster_synthesis DCLHb Synthesis cluster_characterization Characterization rbc Packed Red Blood Cells wash Wash with Isotonic Saline rbc->wash lysis Hypotonic Lysis wash->lysis centrifuge1 Centrifugation (Stroma Removal) lysis->centrifuge1 sfhb Stroma-Free Hemoglobin (SFHb) centrifuge1->sfhb filter Filtration & Concentration (TFF) sfhb->filter purified_hb Purified Hemoglobin filter->purified_hb deoxygenation Deoxygenation (N2/Ar) purified_hb->deoxygenation crosslinking Cross-linking with DBBF deoxygenation->crosslinking quenching Quenching with Lysine crosslinking->quenching purification Purification (Chromatography/TFF) quenching->purification dclhb Purified DCLHb purification->dclhb spec Spectrophotometry (Hb, MetHb) dclhb->spec hplc SE-HPLC (% Cross-linking) dclhb->hplc p50 Oxygen Dissociation (P50) dclhb->p50 sds_page SDS-PAGE (Purity) dclhb->sds_page lal LAL Test (Endotoxin) dclhb->lal

Caption: Experimental workflow for the preparation and characterization of DCLHb.

Physiological Effects and Signaling Pathways

One of the significant physiological effects of DCLHb is its vasoactivity, which is primarily attributed to the scavenging of nitric oxide (NO).

nitric_oxide_scavenging cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_arginine L-Arginine L_arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO_scavenging NO Scavenging NO->NO_scavenging cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG relaxation Vasodilation PKG->relaxation DCLHb Diaspirin Cross-Linked Hemoglobin (DCLHb) DCLHb->NO_scavenging vasoconstriction Vasoconstriction NO_scavenging->vasoconstriction Leads to

Caption: Mechanism of DCLHb-induced vasoconstriction via nitric oxide scavenging.

DCLHb, being a cell-free hemoglobin, can readily diffuse into the extravascular space and scavenge NO, a key signaling molecule responsible for vasodilation. This scavenging prevents NO from activating soluble guanylate cyclase in vascular smooth muscle cells, leading to reduced cGMP levels and subsequent vasoconstriction.

The vasoactive properties of DCLHb have also been linked to interactions with the adrenergic system.

adrenergic_signaling DCLHb Diaspirin Cross-Linked Hemoglobin (DCLHb) adrenergic_receptor α2-Adrenergic Receptor DCLHb->adrenergic_receptor Sensitizes g_protein Gi/o Protein adrenergic_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP ↓ cAMP adenylyl_cyclase->cAMP pressor_effect Pressor Effect (Vasoconstriction) cAMP->pressor_effect

Caption: Postulated involvement of DCLHb in modulating α2-adrenergic signaling.

Studies have suggested that DCLHb may sensitize α2-adrenergic receptors, leading to an enhanced pressor response. Activation of these receptors typically inhibits adenylyl cyclase, reducing intracellular cAMP levels and promoting vasoconstriction.

Summary of Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key findings from various studies on DCLHb.

Table 1: Hemodynamic Effects of DCLHb in Animal Models

SpeciesModelDCLHb DoseKey FindingsReference
RatHealthy400 mg/kg i.v.Increased blood pressure and total peripheral resistance; no significant change in heart rate, cardiac output, or stroke volume.
SwineHealthy2 g/kgGradual decrease in plasma DCLHb concentration; stable methemoglobin levels.
SwineCardiac Arrest & CPR5 or 15 ml/kgImproved return of spontaneous circulation (75% vs. 25% in saline group); enhanced myocardial O2 delivery and perfusion pressure.

Table 2: Clinical Trial Data for DCLHb in Traumatic Hemorrhagic Shock

ParameterDCLHb Group (n=52)Saline Group (n=46)p-valueReference
28-day Mortality46% (24 deaths)17% (8 deaths)0.003
48-hour Mortality38% (20 deaths)15% (7 deaths)0.01
28-day Morbidity (MODS)72% higher-0.03

Note: The clinical trial for DCLHb in severe traumatic hemorrhagic shock was terminated due to higher mortality in the DCLHb-treated group, highlighting the complex challenges in the development of HBOCs.

Conclusion

The preparation of DCLHb using this compound offers a method to produce a stabilized hemoglobin molecule with potential as an oxygen-carrying therapeutic. The provided protocols serve as a foundational guide for its synthesis and characterization. However, researchers must be cognizant of the significant physiological effects of DCLHb, particularly its vasoactivity, which has been a major hurdle in its clinical development. Further research is necessary to address the safety and efficacy concerns before such modified hemoglobins (B146990) can be successfully translated into clinical practice.

References

Application Notes and Protocols for Purifying Bis(3,5-dibromosalicyl)fumarate (DBSF) Cross-Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of proteins cross-linked with Bis(3,5-dibromosalicyl)fumarate (DBSF). DBSF is a chemical cross-linking agent that reacts with primary amines, such as the lysine (B10760008) residues on a protein's surface, to form stable covalent bonds. This technique is valuable for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates for various applications. Proper purification of the cross-linked product is crucial to remove unreacted proteins, excess cross-linker, and reaction byproducts, ensuring the homogeneity and integrity of the final sample.

Introduction to DBSF Cross-Linking

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. It is particularly noted for its use in cross-linking hemoglobin. The reaction involves the acylation of amino groups on proteins by the activated ester groups of DBSF, resulting in a stable amide bond and the release of 3,5-dibromosalicylate. The spacer arm of the fumarate (B1241708) group dictates the distance between the linked amino acid residues.

A successful cross-linking reaction will yield a heterogeneous mixture containing:

  • Unreacted (native) protein

  • Mono-linked protein (DBSF attached to a single protein)

  • Intra-molecularly cross-linked protein (DBSF linking two sites on the same protein molecule)

  • Inter-molecularly cross-linked protein complexes (DBSF linking two or more protein molecules)

  • Hydrolyzed and unreacted DBSF

  • Reaction byproducts

The primary goal of the purification process is to isolate the desired cross-linked protein species from this mixture. The choice of purification strategy will depend on the specific downstream application and the desired purity level.

Key Purification Techniques

The two primary chromatographic techniques recommended for the purification of DBSF cross-linked proteins are Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as intermolecularly cross-linked protein complexes, will elute first, followed by monomers (unreacted and intra-molecularly cross-linked), and finally the smaller molecules like excess cross-linker and byproducts.

Table 1: Expected Elution Profile and Outcomes for SEC Purification of DBSF Cross-Linked Proteins

Elution FractionExpected ComponentsPrimary PurposePurity Achieved (Typical)Recovery Rate (Typical)
Early Fractions (Void Volume)High-molecular-weight aggregates, Inter-molecularly cross-linked protein complexesIsolation of cross-linked dimers, trimers, etc.>90% for the target complex70-85%
Middle FractionsMonomeric protein (unreacted, mono-linked, and intra-molecularly cross-linked)Separation of monomers from complexes and small molecules>95% for the monomeric fraction80-95%
Late FractionsExcess DBSF, hydrolyzed cross-linker, reaction byproducts, buffer saltsRemoval of small molecule contaminantsNot applicable (waste)Not applicable

Materials:

  • SEC column with an appropriate fractionation range for the target protein and its cross-linked complexes (e.g., Superdex 200 Increase, Sephacryl S-300 HR)

  • HPLC or FPLC system with a UV detector (280 nm for protein, potentially a secondary wavelength for DBSF-related compounds if they absorb uniquely)

  • Mobile Phase: A buffer compatible with the protein's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Sample: The crude reaction mixture from the DBSF cross-linking reaction.

  • Syringe filters (0.22 µm) for sample and buffer filtration.

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Centrifuge the crude cross-linking reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet any large aggregates or precipitated material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Chromatographic Separation: Run the chromatography at a flow rate recommended by the column manufacturer. Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is expected to be the cross-linked protein complexes, followed by the monomeric protein peak.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to confirm the presence of cross-linked species (higher molecular weight bands) and the purity of each fraction. Coomassie blue or silver staining can be used for visualization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the bound molecules, with more hydrophobic species eluting later. This technique can be particularly useful for separating proteins with subtle differences in their surface properties, such as those introduced by the addition of the hydrophobic DBSF cross-linker.

Table 2: Expected Elution Profile and Outcomes for RP-HPLC Purification of DBSF Cross-Linked Proteins

Elution Time (Gradient)Expected ComponentsPrimary PurposePurity Achieved (Typical)Recovery Rate (Typical)
Early ElutionUnreacted (native) proteinSeparation of unmodified protein>98% for the native protein fraction85-95%
Intermediate ElutionMono-linked and intra-molecularly cross-linked proteinIsolation of modified monomers>95% for the modified monomer fraction75-90%
Late ElutionInter-molecularly cross-linked protein complexes, highly modified speciesIsolation of cross-linked complexes>90% for the target complex60-80%

Materials:

  • RP-HPLC column with a suitable pore size for proteins (e.g., ≥300 Å) and stationary phase (e.g., C8 or C18).

  • HPLC system with a gradient pump and a UV detector (214 nm for peptides/proteins, 280 nm for aromatic amino acids).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Crude cross-linking reaction mixture, or fractions from a preliminary SEC run.

  • Syringe filters (0.22 µm, solvent-resistant).

Methodology:

  • System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Acidify the sample by adding a small amount of TFA to a final concentration of 0.1%. This ensures proper interaction with the column chemistry.

    • Centrifuge and filter the sample as described for SEC.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Separation: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 70% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions corresponding to the resolved peaks.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the different cross-linked species and assess their purity.

  • Solvent Removal: The collected fractions will contain organic solvent and TFA, which may need to be removed for downstream applications. This can be achieved by lyophilization or buffer exchange.

Visualization of Workflows and Concepts

DBSF Cross-Linking Reaction

DBSF_Crosslinking cluster_reactants Reactants cluster_products Potential Products Protein1 Protein (with Lysine) Unreacted Unreacted Protein MonoLinked Mono-linked Protein Protein1->MonoLinked + DBSF DBSF This compound (DBSF) IntraLinked Intra-molecularly Cross-linked MonoLinked->IntraLinked Internal Reaction InterLinked Inter-molecularly Cross-linked MonoLinked->InterLinked + Another Protein Protein2 Another Protein

Caption: Reaction scheme of DBSF with a protein leading to various cross-linked products.

SEC Purification Workflow

SEC_Workflow cluster_outputs Purified Products Start Crude Cross-linking Reaction Mixture Filter Centrifuge and Filter (0.22 µm) Start->Filter SEC Size-Exclusion Chromatography (SEC) Filter->SEC Fractions Collect Fractions SEC->Fractions Analysis Analyze by SDS-PAGE Fractions->Analysis Complexes Cross-linked Complexes (Early Fractions) Fractions->Complexes High MW Monomers Monomers (Middle Fractions) Fractions->Monomers Intermediate MW SmallMolecules Small Molecules (Late Fractions) Fractions->SmallMolecules Low MW

Caption: Workflow for the purification of DBSF cross-linked proteins using SEC.

RP-HPLC Purification Workflow

RPHPLC_Workflow cluster_outputs Purified Products (by Hydrophobicity) Start Crude Reaction or SEC Fraction Prepare Acidify with TFA, Centrifuge, Filter Start->Prepare RPHPLC Reverse-Phase HPLC (RP-HPLC) Prepare->RPHPLC Fractions Collect Fractions RPHPLC->Fractions Analysis Analyze by SDS-PAGE / Mass Spec Fractions->Analysis Native Unreacted Protein (Less Hydrophobic) Fractions->Native Early Elution Modified Modified/Cross-linked Protein (More Hydrophobic) Fractions->Modified Late Elution

Caption: Workflow for the purification of DBSF cross-linked proteins using RP-HPLC.

Concluding Remarks

The purification of DBSF cross-linked proteins is a critical step in ensuring the quality and reliability of subsequent experiments. The choice between SEC and RP-HPLC, or a combination of both, will depend on the specific research goals. SEC is an excellent initial step for separating cross-linked complexes from monomers and small molecule contaminants. RP-HPLC can provide higher resolution separation of species with different degrees of modification. For all protocols, optimization of parameters such as column choice, gradient, and flow rate will be necessary to achieve the best results for a specific protein system. Always verify the purity and identity of the final product using appropriate analytical techniques like SDS-PAGE and mass spectrometry.

Application Notes and Protocols for Optimal Cross-Linking with Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate (DBSF) is a potent bifunctional acylating agent widely utilized for the intramolecular cross-linking of proteins, most notably hemoglobin.[1][2] Its rigid structure allows for specific and efficient cross-linking of lysine (B10760008) residues that are spatially close, thereby stabilizing the protein's quaternary structure. This property has been extensively exploited in the development of hemoglobin-based oxygen carriers (HBOCs) as potential blood substitutes, as it prevents the dissociation of the hemoglobin tetramer into dimers, a major cause of renal toxicity.[3][4]

These application notes provide detailed protocols for the optimal use of DBSF in cross-linking hemoglobin under both oxygenated (oxy) and deoxygenated (deoxy) conditions, leading to distinct cross-linked products with different functional properties. Additionally, methods for the purification and characterization of the cross-linked hemoglobin are described.

Principle of Reaction

DBSF reacts with primary amino groups, specifically the ε-amino groups of lysine residues, to form stable amide bonds. The fumaryl (B14642384) group acts as a rigid spacer, dictating the distance between the two reactive salicyl groups and thus the specificity of the cross-link. The reaction is highly dependent on the conformational state of the protein. In hemoglobin, this leads to two primary, highly specific cross-linking outcomes depending on the oxygenation state.

  • In oxygenated hemoglobin (oxy-HbA) , the molecule exists in the R (relaxed) state, and DBSF selectively cross-links the β-subunits between Lys-82β1 and Lys-82β2.[5][6]

  • In deoxygenated hemoglobin (deoxy-HbA) , the molecule is in the T (tense) state, and DBSF preferentially cross-links the α-subunits between Lys-99α1 and Lys-99α2.[5][7]

Signaling Pathway and Logical Relationships

The choice of reaction conditions directly dictates the type of cross-linked hemoglobin produced, which in turn affects its oxygen binding affinity and stability. The following diagram illustrates this relationship.

crosslinking_pathway cluster_hemoglobin_prep Hemoglobin Preparation cluster_conditions Reaction Conditions cluster_reagent Cross-linking Reagent cluster_products Cross-linked Products Hb Purified Hemoglobin Oxy Oxygenated State (R-state) Hb->Oxy Deoxy Deoxygenated State (T-state) Hb->Deoxy DBSF This compound Oxy->DBSF Addition of DBSF Deoxy->DBSF Addition of DBSF beta_crosslink β-β Cross-link (Lys-82β1 - Lys-82β2) DBSF->beta_crosslink Reaction with Oxy-HbA alpha_crosslink α-α Cross-link (Lys-99α1 - Lys-99α2) DBSF->alpha_crosslink Reaction with Deoxy-HbA experimental_workflow cluster_prep Preparation cluster_crosslinking Cross-linking cluster_purification Purification cluster_characterization Characterization rbc Red Blood Cells wash Wash RBCs rbc->wash lysis Lysis wash->lysis purify_hb Purify Hemoglobin lysis->purify_hb oxy Oxygenation purify_hb->oxy deoxy Deoxygenation purify_hb->deoxy react_oxy React with DBSF (Oxy) oxy->react_oxy react_deoxy React with DBSF (Deoxy) deoxy->react_deoxy sec Size-Exclusion Chromatography react_oxy->sec react_deoxy->sec sds_page SDS-PAGE sec->sds_page ms Mass Spectrometry sec->ms

References

Application Notes and Protocols for Bis(3,5-dibromosalicyl)fumarate in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate (DBBF) is a bifunctional acylating agent and a derivative of aspirin. It is utilized as a chemical crosslinking reagent to study the spatial arrangement and interactions of protein subunits. DBBF is particularly well-documented for its specific intramolecular crosslinking of lysine (B10760008) residues within the hemoglobin tetramer. This property has been extensively exploited in hematology and drug development to stabilize the hemoglobin molecule, with potential applications in the creation of blood substitutes and the treatment of sickle cell disease.

The reagent's specificity is dictated by the oxygenation state of hemoglobin, allowing for targeted crosslinking within the protein's alpha or beta subunits. This makes DBBF a valuable tool for investigating the quaternary structure and allosteric regulation of hemoglobin.

Mechanism of Action

DBBF functions by acylating the ε-amino groups of lysine residues. The fumarate (B1241708) bridge connecting the two dibromosalicyl groups has a specific length and geometry that favors the crosslinking of spatially proximal lysine residues. The reaction is highly specific within the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin.

Under oxygenated conditions, DBBF selectively crosslinks the Lys-82 residues of the two β-chains (β1 and β2).[1][2] In the deoxygenated state, the conformational change in the hemoglobin tetramer alters the accessibility of lysine residues, leading to a preferential crosslinking between the Lys-99 residues of the α-chains (α1 and α2).[1][2]

Applications in Research and Drug Development

The primary application of this compound is in the study of hemoglobin's structure and function. By locking the hemoglobin tetramer in a specific conformation, researchers can investigate:

  • Allosteric Regulation: The conformational changes between the oxy and deoxy states are central to hemoglobin's function as an oxygen carrier. DBBF allows for the stabilization of these states, enabling detailed study of their properties.

  • Protein Stability: Crosslinking with DBBF has been shown to significantly increase the thermal stability of hemoglobin.[3][4] This is a critical factor in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, as it prevents the dissociation of the tetramer into dimers, which are rapidly cleared from circulation.

  • Sickle Cell Disease: In sickle cell disease, hemoglobin S (HbS) polymerizes upon deoxygenation. DBBF has been investigated as an anti-sickling agent because its crosslinking activity can modify HbS and interfere with the polymerization process.[5]

  • Structural Characterization: The precise nature of the crosslinked hemoglobin can be characterized using techniques such as mass spectrometry to confirm the site of modification and the integrity of the resulting protein.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for hemoglobin crosslinking.

ParameterOxyhemoglobin (β-β crosslink)Deoxyhemoglobin (α-α crosslink)Unmodified Hemoglobin AReference
Crosslinking Site Lys 82 β1 - Lys 82 β2Lys 99 α1 - Lys 99 α2N/A[1][2]
Denaturation Temp (°C) in 0.9M Guanidine 57.157.040.7[4][7]
ParameterValueReference
Autoxidation Rate (vs. HbA at 37°C) β-crosslinked: 1.2x faster[1]
α-crosslinked: 1.8x faster[1]
Methemoglobin Formation after 5 hours (37°C) β-crosslinked: 10.8%[1]
α-crosslinked: 21.3%[1]
Unmodified HbA: 6.4%[1]

Experimental Protocols

Protocol 1: Crosslinking of Oxyhemoglobin with this compound

Objective: To selectively crosslink the β-subunits of oxyhemoglobin.

Materials:

  • Purified Hemoglobin A (oxy form)

  • This compound (DBBF)

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.4

  • Quenching Solution: 1 M Glycine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing or desalting columns

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DBBF in DMSO (e.g., 100 mM).

    • Prepare the reaction buffer and quenching solution.

    • Prepare a solution of oxyhemoglobin in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the hemoglobin is fully oxygenated by bubbling with O2 gas or by preparing it in an oxygen-rich environment.

  • Crosslinking Reaction:

    • Add the DBBF stock solution to the hemoglobin solution to achieve a final molar ratio of DBBF to hemoglobin tetramer of 2:1 to 10:1. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming excess DBBF.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted DBBF and byproducts by dialysis against the reaction buffer or by using a desalting column.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE. The crosslinked β-dimer will migrate at a higher molecular weight than the individual globin chains.

    • Further characterization can be performed using size-exclusion chromatography to confirm the integrity of the tetramer and mass spectrometry to identify the crosslinked peptides.

Protocol 2: Analysis of Crosslinked Hemoglobin by Mass Spectrometry

Objective: To identify the specific lysine residues crosslinked by DBBF.

Materials:

  • Crosslinked hemoglobin sample from Protocol 1

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked hemoglobin sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a pH of ~2-3.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Use specialized crosslinking software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the MS/MS spectra. The software will search for pairs of peptides connected by the mass of the DBBF linker.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Hb Hemoglobin Solution Mix Mix & Incubate (37°C, 2h) Hb->Mix DBBF DBBF Stock DBBF->Mix Quench Quench (Glycine) Mix->Quench Purify Purification (Dialysis/Desalting) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE MassSpec Mass Spectrometry Purify->MassSpec hemoglobin_crosslinking cluster_oxy Oxyhemoglobin cluster_deoxy Deoxyhemoglobin b1 β1 b2 β2 b1->b2 DBBF a1_oxy α1 a2_oxy α2 a1_deoxy α1 a2_deoxy α2 a1_deoxy->a2_deoxy DBBF b1_deoxy β1 b2_deoxy β2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(3,5-dibromosalicyl)fumarate (BDBF) Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bis(3,5-dibromosalicyl)fumarate (BDBF) cross-linking experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cross-linking process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Cross-Linking Yield

Q: My analysis (e.g., SDS-PAGE, SEC) shows a low yield of the cross-linked product. What are the likely causes and how can I improve the efficiency?

A: Low cross-linking efficiency is a common problem that can be attributed to several factors, from reagent integrity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality and Handling:

    • BDBF Instability: BDBF, like many ester-containing compounds, can be susceptible to hydrolysis. Ensure that the reagent is stored under desiccating conditions at -20°C.[1] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For optimal results, use freshly prepared BDBF solutions.

    • Solvent Quality: If dissolving BDBF in an organic solvent before adding it to the aqueous reaction buffer, ensure the solvent is anhydrous (e.g., DMSO or DMF).

  • Experimental Conditions:

    • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer will compete with the target lysine (B10760008) residues on your protein, thereby reducing cross-linking efficiency. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH range of 7.2-8.5 for efficient acylation of primary amines.[2][3]

    • Suboptimal Molar Ratio: The ratio of BDBF to your protein is critical. An insufficient amount of BDBF will result in a low yield. It is recommended to perform a titration experiment to determine the optimal molar excess of BDBF.

    • Reaction Time and Temperature: The reaction may not have proceeded to completion. Consider increasing the incubation time or temperature. However, be mindful that prolonged incubation or high temperatures can lead to protein degradation or non-specific reactions. Reactions are often carried out for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]

  • Protein-Specific Factors:

    • Accessibility of Lysine Residues: The target lysine residues on your protein must be accessible to the BDBF molecule. If the lysine residues are buried within the protein's structure, cross-linking will be inefficient. In the context of hemoglobin, BDBF is known to selectively cross-link between Lys 82 of the β-chains in the oxy state and Lys 99 of the α-chains in the deoxy state.[4][5] Ensure your protein of interest has accessible lysine residues in a suitable conformation.

    • Protein Concentration: A low protein concentration can decrease the probability of a successful cross-linking event. If possible, increase the protein concentration.

Issue 2: Protein Precipitation or Aggregation During/After Cross-Linking

Q: My protein sample becomes cloudy or forms a precipitate during or after the cross-linking reaction. Why is this happening and what can I do to prevent it?

A: Precipitation or aggregation is often a sign of excessive cross-linking or changes in the protein's physicochemical properties.

  • Over-Cross-Linking:

    • Excessive BDBF: Too high a concentration of BDBF can lead to extensive intra- and intermolecular cross-linking, resulting in the formation of large, insoluble aggregates.[2] To mitigate this, reduce the molar ratio of BDBF to your protein.

    • Prolonged Reaction Time: A longer than necessary incubation time can also contribute to over-cross-linking.

  • Changes in Protein Properties:

    • Altered pI and Solubility: The acylation of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and overall solubility.[2] If the pI of the modified protein is close to the pH of the reaction buffer, it may precipitate. Consider performing the reaction in a buffer with a pH further away from the predicted pI of the cross-linked product.

    • Hydrophobicity of BDBF: BDBF is a relatively hydrophobic molecule. The introduction of multiple BDBF molecules onto the protein surface can increase its overall hydrophobicity, leading to aggregation.

  • Troubleshooting Steps:

    • Optimize the BDBF:protein molar ratio by performing a titration.

    • Reduce the reaction time and/or temperature.

    • Adjust the pH of the reaction buffer.

    • Consider the addition of solubility-enhancing agents, though their compatibility with the cross-linking reaction must be verified.

Issue 3: Inconsistent or Non-Reproducible Results

Q: I am getting variable results between experiments. What factors could be contributing to this inconsistency?

A: Lack of reproducibility often points to subtle variations in experimental parameters.

  • Reagent Preparation:

    • Freshness of BDBF Solution: As mentioned, BDBF solutions should be prepared fresh for each experiment to avoid issues with hydrolysis.[2] Storing and reusing stock solutions can lead to a decrease in the active cross-linker concentration over time.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the concentrated BDBF stock solution.

  • Reaction Conditions:

    • Precise pH Control: The efficiency of the acylation reaction is pH-dependent. Ensure that the pH of your reaction buffer is accurately measured and consistent across all experiments.

    • Temperature Consistency: Perform your incubations in a temperature-controlled environment (e.g., a water bath or incubator) to avoid fluctuations that could affect the reaction rate.

  • Sample Handling:

    • Protein Sample Quality: Ensure the purity and concentration of your protein sample are consistent from batch to batch. The presence of contaminants or variations in protein concentration will affect the cross-linking outcome.

    • Quenching Step: The reaction should be consistently and effectively stopped by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM.[3] This will consume any unreacted BDBF and prevent further cross-linking.

Quantitative Data Summary

Optimizing the reaction parameters is crucial for achieving high cross-linking efficiency. The following table provides a starting point for the optimization of your BDBF cross-linking experiment.

ParameterRecommended RangeConsiderations
BDBF:Protein Molar Ratio 5:1 to 50:1Start with a lower ratio and titrate upwards. The optimal ratio is protein-dependent.
pH 7.2 - 8.5Amine acylation is favored at slightly alkaline pH. Buffers like PBS, HEPES, and MOPS are suitable. Avoid amine-containing buffers.[2][3]
Temperature 4°C - 25°C (Room Temp)Lower temperatures can help to control the reaction rate and minimize protein degradation.
Incubation Time 30 minutes - 2 hoursLonger incubation times may be necessary at lower temperatures.
Protein Concentration 0.5 - 5 mg/mLHigher concentrations generally favor intermolecular cross-linking.
Quenching Reagent 20-50 mM Tris or GlycineAdd to stop the reaction by scavenging unreacted BDBF.

Experimental Protocols

Detailed Methodology for BDBF Cross-Linking of a Generic Protein

This protocol provides a general framework for the cross-linking of a protein using BDBF. It is recommended to optimize the parameters for your specific protein of interest.

Materials:

  • Protein of interest

  • This compound (BDBF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation:

    • Prepare your protein sample in the Reaction Buffer at the desired concentration (e.g., 1 mg/mL). Ensure the buffer is free of primary amines.

  • BDBF Stock Solution Preparation:

    • Allow the vial of BDBF to come to room temperature before opening.

    • Immediately before use, prepare a concentrated stock solution of BDBF (e.g., 25 mM) in anhydrous DMSO or DMF.

  • Cross-Linking Reaction:

    • Add the calculated volume of the BDBF stock solution to the protein sample to achieve the desired final molar excess. Gently mix immediately after addition.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BDBF is consumed.

  • Purification:

    • Remove excess BDBF and reaction byproducts by passing the sample through a desalting column equilibrated with a suitable buffer for your downstream application. Alternatively, perform dialysis against the desired buffer.

  • Analysis:

    • Analyze the cross-linked products using methods such as SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to determine the cross-linking efficiency and identify the cross-linked species.[6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of BDBF cross-linking?

A1: BDBF is a homobifunctional cross-linker, meaning it has two identical reactive groups. The reactive groups are activated esters. The cross-linking reaction proceeds via nucleophilic acyl substitution, where a primary amine (specifically the ε-amino group of a lysine residue) on the protein attacks one of the carbonyl carbons of the fumarate (B1241708) ester. This results in the formation of a stable amide bond and the release of a 3,5-dibromosalicylate leaving group. The second activated ester can then react with another nearby lysine residue to form a covalent cross-link.

Q2: How can I confirm that my protein has been successfully cross-linked?

A2: Several methods can be used to verify cross-linking:

  • SDS-PAGE: Cross-linked proteins will have a higher molecular weight. On an SDS-PAGE gel, you should observe a shift to a higher molecular weight band corresponding to the cross-linked dimer, trimer, or higher-order oligomers.

  • Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size. Cross-linked complexes will elute earlier from the column than the non-cross-linked monomer.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming cross-linking and identifying the specific residues involved.[6][7]

Q3: Is BDBF soluble in aqueous buffers?

A3: While some sources state that BDBF is soluble in water, it is a relatively hydrophobic molecule.[1] For consistent results, it is recommended to first dissolve BDBF in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution before adding it to your aqueous protein sample. This minimizes the risk of precipitation of the cross-linker in the reaction mixture.

Q4: Can BDBF cross-link proteins other than hemoglobin?

A4: Yes, while BDBF is well-known for its specific cross-linking of hemoglobin, it can react with accessible primary amines (lysine residues) on other proteins.[4][5][8][9] However, its efficiency and specificity will depend on the structure of the target protein and the accessibility of its lysine residues.

Visualizations

Caption: Reaction mechanism of BDBF with protein lysine residues.

BDBF_Workflow A 1. Prepare Protein Sample (in amine-free buffer, pH 7.2-8.5) C 3. Add BDBF to Protein (initiate cross-linking) A->C B 2. Prepare Fresh BDBF Stock Solution (in anhydrous DMSO) B->C D 4. Incubate (e.g., 30-60 min at RT) C->D E 5. Quench Reaction (add Tris or Glycine) D->E F 6. Purify Sample (Desalting column or Dialysis) E->F G 7. Analyze Product (SDS-PAGE, SEC, Mass Spec) F->G

Caption: General experimental workflow for BDBF cross-linking.

Troubleshooting_Tree Start Low Cross-linking Yield? A Check BDBF Reagent - Stored properly? - Solution prepared fresh? Start->A Yes I Problem Persists Start->I No B Review Buffer Composition - Amine-free (e.g., PBS)? - pH 7.2-8.5? A->B Reagent OK C Optimize Reaction Conditions - Increase BDBF:Protein ratio? - Increase incubation time? B->C Buffer OK D Protein Precipitation? C->D Conditions Optimized E Reduce BDBF:Protein Ratio D->E Yes D->I No F Decrease Incubation Time/Temp E->F G Check Buffer pH vs. Protein pI F->G H Successful Cross-linking G->H

Caption: Troubleshooting decision tree for BDBF cross-linking.

References

preventing hydrolysis of Bis(3,5-dibromosalicyl)fumarate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(3,5-dibromosalicyl)fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to mitigate the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical cross-linking agent. It is frequently used in biomedical research to cross-link proteins, most notably hemoglobin, to enhance their structural stability.[1][2]

Q2: What is hydrolysis in the context of this compound?

A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, an ester, hydrolysis breaks the ester bonds, resulting in the formation of 3,5-dibromosalicylic acid and fumaric acid. This process renders the cross-linking agent inactive.[3]

Q3: Why is preventing the hydrolysis of this compound critical for my experiments?

A3: The efficacy of this compound as a cross-linker is entirely dependent on its structural integrity. Hydrolysis of the ester bonds will prevent the formation of the desired cross-links in your target protein (e.g., hemoglobin). This can lead to inconsistent and unreliable experimental results, including incomplete cross-linking, which can affect the stability and function of the modified protein.[4]

Q4: What are the main factors that promote the hydrolysis of this compound?

A4: The primary factors that accelerate the hydrolysis of esters like this compound are:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the reaction.[5][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Catalysts: Enzymes, such as esterases, and certain buffer components can catalyze hydrolysis. It has been noted that hydrolysis of this compound can be catalyzed by components on the outer surface of erythrocyte membranes.[4]

Q5: How can I detect if my this compound has hydrolyzed?

A5: You can analytically monitor the integrity of your this compound solution over time using techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of peaks corresponding to 3,5-dibromosalicylic acid and fumaric acid would indicate hydrolysis.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the hydrolysis of this compound in your experiments.

Problem Potential Cause Recommended Solution
Low or no cross-linking efficiency Hydrolysis of this compound before or during the reaction.- Prepare the this compound solution immediately before use in an appropriate anhydrous solvent. - Control the pH of the reaction mixture carefully, aiming for a neutral pH where the ester is most stable. - Perform the reaction at a lower temperature if the protocol allows. - Ensure all buffers are free of nucleophiles and esterase activity.
Inconsistent results between experiments Variable levels of this compound hydrolysis due to slight differences in experimental conditions.- Standardize all experimental parameters, including solution preparation, pH, temperature, and incubation times. - Use fresh, high-purity reagents for each experiment. - Monitor the stability of your stock solution if it is not used immediately.
Precipitate formation in the reaction mixture Formation of insoluble hydrolysis products (e.g., 3,5-dibromosalicylic acid).- Confirm the identity of the precipitate using analytical techniques. - If hydrolysis is confirmed, optimize the experimental conditions to minimize it (see above). - Consider the solubility of all components in your reaction buffer.

Data Presentation: Impact of pH and Temperature on Ester Stability

Table 1: Illustrative Half-life of a Generic Ester at Various pH Values (at 25°C)

pHHalf-life (minutes)
3.0120
5.01800
7.01200
9.060
11.05

This is representative data and the actual half-life of this compound may vary.

Table 2: Illustrative Half-life of a Generic Ester at Various Temperatures (at pH 7.4)

Temperature (°C)Half-life (minutes)
47200
251200
37480

This is representative data and the actual half-life of this compound may vary.

Experimental Protocols

Protocol for Preparation and Handling of this compound Stock Solution
  • Solvent Selection: Use a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution. Ensure the solvent is of high purity and anhydrous to prevent premature hydrolysis.

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a dry, clean vial.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage and Use:

    • Prepare the stock solution immediately before use.

    • If short-term storage is unavoidable, store in small aliquots at -20°C or -80°C in desiccated conditions.

    • Avoid repeated freeze-thaw cycles.

Protocol for Hemoglobin Cross-Linking with Minimized Hydrolysis
  • Buffer Preparation:

    • Prepare a buffer solution at a pH where the ester is relatively stable, typically between pH 6.5 and 7.5. A common choice is a phosphate (B84403) or MOPS buffer.

    • Ensure the buffer is free from any primary amines (e.g., Tris) or other nucleophiles that could react with the cross-linker.

    • Degas the buffer to remove dissolved oxygen if oxidative side reactions are a concern.

  • Reaction Setup:

    • Dissolve the hemoglobin in the prepared buffer to the desired concentration.

    • Equilibrate the hemoglobin solution to the reaction temperature. It is advisable to conduct the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time for cross-linking.

  • Cross-linking Reaction:

    • Prepare the this compound stock solution in an anhydrous solvent immediately before adding it to the reaction mixture.

    • Add the stock solution to the hemoglobin solution dropwise while gently stirring to ensure rapid and even distribution. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for the desired period. The optimal time should be determined empirically by analyzing the extent of cross-linking at different time points.

  • Quenching and Purification:

    • After the desired reaction time, quench any unreacted this compound by adding a quenching buffer containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.

    • Purify the cross-linked hemoglobin from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions BDSF This compound Intermediate Tetrahedral Intermediate BDSF->Intermediate Nucleophilic attack H2O Water (H₂O) H2O->Intermediate Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Intermediate Products 3,5-dibromosalicylic acid + Fumaric acid Intermediate->Products Ester bond cleavage

Caption: Chemical pathway of this compound hydrolysis.

Troubleshooting_Workflow Start Low Cross-linking Efficiency Check_Reagent Is the this compound solution freshly prepared? Start->Check_Reagent Check_pH Is the reaction pH within the optimal range (6.5-7.5)? Check_Reagent->Check_pH Yes Prepare_Fresh Prepare fresh solution immediately before use Check_Reagent->Prepare_Fresh No Check_Temp Is the reaction temperature as low as feasible? Check_pH->Check_Temp Yes Adjust_pH Adjust pH of the reaction buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer free of nucleophiles and esterases? Check_Temp->Check_Buffer Yes Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No Change_Buffer Use a different, non-reactive buffer system Check_Buffer->Change_Buffer No Success Problem Resolved Check_Buffer->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Temp Lower_Temp->Check_Buffer Change_Buffer->Success

Caption: Troubleshooting workflow for low cross-linking efficiency.

Experimental_Workflow Start Start: Hemoglobin Cross-linking Prep_Buffer Prepare non-nucleophilic buffer (pH 6.5-7.5) Start->Prep_Buffer Prep_Hb Dissolve and equilibrate hemoglobin at low temperature Prep_Buffer->Prep_Hb Prep_BDSF Prepare fresh this compound stock in anhydrous solvent Prep_Hb->Prep_BDSF Reaction Add BDSF to Hb solution and incubate Prep_BDSF->Reaction Quench Quench reaction with Tris or glycine Reaction->Quench Purify Purify cross-linked Hb (SEC or dialysis) Quench->Purify Analyze Analyze cross-linking efficiency (e.g., SDS-PAGE) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for preventing hydrolysis during cross-linking.

References

Technical Support Center: Bis(3,5-dibromosalicyl)fumarate (DBBF) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the crosslinking agent Bis(3,5-dibromosalicyl)fumarate (DBBF).

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound (DBBF) in proteins?

A1: The primary targets of DBBF are the primary amine groups on the side chains of lysine (B10760008) residues. The reaction involves the acylation of the lysine's ε-amino group by one of the activated ester groups of DBBF, forming a stable amide bond. In proteins with specific structural arrangements, such as hemoglobin, DBBF can exhibit high specificity by crosslinking two proximal lysine residues. For instance, it is known to selectively crosslink Lys 82β1 and Lys 82β2 in oxyhemoglobin and Lys 99α1 and Lys 99α2 in deoxyhemoglobin.[1][2]

Q2: Can DBBF react with other amino acid residues?

A2: While lysine is the primary target, other nucleophilic amino acid side chains could potentially react with DBBF, although these are generally considered side reactions. The fumarate (B1241708) moiety of DBBF contains an electrophilic double bond, making it susceptible to Michael addition reactions. The most likely side reaction of this type is with the thiol group of cysteine residues. Other nucleophilic residues such as histidine and tyrosine could also potentially react, but are generally less reactive towards this type of chemistry compared to cysteine.

Q3: What are the main competing reactions or sources of experimental failure with DBBF?

A3: The most significant competing reaction is the hydrolysis of the ester bonds of DBBF in aqueous solutions. This hydrolysis inactivates the reagent, preventing it from crosslinking to the target protein. Therefore, it is crucial to prepare DBBF solutions fresh and use them promptly. Other potential issues include non-specific protein aggregation at high crosslinker concentrations and the use of incompatible buffers containing primary amines (e.g., Tris), which will compete with the protein for reaction with DBBF.[3]

Q4: How can I confirm that my protein has been successfully crosslinked with DBBF?

A4: Successful crosslinking can be confirmed using several methods:

  • SDS-PAGE Analysis: Inter-molecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger oligomers of your protein. Intra-molecular crosslinking may lead to a more compact protein structure, which can sometimes result in a slightly faster migration on the gel.

  • Mass Spectrometry: This is the most definitive method. By digesting the crosslinked protein and analyzing the resulting peptides by mass spectrometry, you can identify the specific amino acid residues that have been crosslinked.

  • Size Exclusion Chromatography (SEC): Crosslinked complexes will elute earlier from an SEC column compared to the non-crosslinked protein.

Q5: What are the optimal reaction conditions for using DBBF?

A5: Optimal conditions are protein-dependent and should be determined empirically. However, a good starting point is:

  • pH: 7.0 - 8.0.

  • Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.

  • Temperature: Room temperature (20-25°C) or 4°C. Lower temperatures can help to control the reaction rate and minimize protein degradation.

  • Reaction Time: 30 minutes to 2 hours.

  • Molar Ratio: A 2:1 molar ratio of DBBF to protein has been found to be effective for hemoglobin crosslinking.[4] However, this should be optimized for your specific protein.

Troubleshooting Guides

Problem 1: Low or No Crosslinking Yield
Possible Cause Troubleshooting Steps
Hydrolysis of DBBF Prepare DBBF solution immediately before use. Avoid storing DBBF in aqueous buffers.
Incorrect Buffer Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine). Use PBS or HEPES buffer.[3]
Suboptimal DBBF Concentration Perform a titration experiment with varying molar ratios of DBBF to your protein to find the optimal concentration.
Insufficient Reaction Time Increase the incubation time. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal reaction time.
Inaccessible Lysine Residues Ensure that your protein has accessible lysine residues for crosslinking. If the lysine residues are buried within the protein structure, crosslinking may not be efficient. Consider denaturing and refolding your protein if preserving its native structure is not critical.
Protein Concentration is Too Low Increase the protein concentration to favor intermolecular crosslinking.
Problem 2: Protein Precipitation or Aggregation
Possible Cause Troubleshooting Steps
Excessive Crosslinking Reduce the concentration of DBBF. High concentrations can lead to extensive, non-specific crosslinking and aggregation.
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the reaction buffer to maintain protein solubility.
Protein Instability Perform the reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation.
Problem 3: Non-Specific Crosslinking or High Molecular Weight Smearing on SDS-PAGE
Possible Cause Troubleshooting Steps
DBBF Concentration is Too High Lower the molar ratio of DBBF to your protein.
Reaction Time is Too Long Reduce the incubation time to minimize the formation of large, random aggregates.
Presence of Other Nucleophiles If your protein solution contains other nucleophilic small molecules, they may react with DBBF. Purify your protein to remove these contaminants.

Experimental Protocols

General Protocol for In Vitro Protein Crosslinking with DBBF

This is a general guideline. Optimal conditions may vary depending on the specific protein.

  • Protein Preparation:

    • Dissolve or dialyze your purified protein into an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Adjust the protein concentration (e.g., 1-5 mg/mL).

  • DBBF Solution Preparation:

    • Immediately before use, dissolve DBBF in a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

    • Note: DBBF is susceptible to hydrolysis in aqueous solutions.

  • Crosslinking Reaction:

    • Add the DBBF stock solution to the protein solution to achieve the desired final molar ratio (e.g., start with a 2:1 to 10:1 molar excess of DBBF to protein).

    • Incubate the reaction mixture at room temperature or 4°C for 30-120 minutes with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or size exclusion chromatography.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Protein Concentration 1 mg/mL1 mg/mL5 mg/mL
DBBF:Protein Molar Ratio 2:110:110:1
Reaction Time 60 min60 min120 min
Temperature 25°C25°C4°C
Buffer PBS, pH 7.4PBS, pH 7.4HEPES, pH 8.0
Observed Outcome Monomer, some dimerDimer, some higher MW speciesHigh MW aggregates

Visualizations

G cluster_workflow Experimental Workflow for DBBF Crosslinking Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add Freshly\nPrepared DBBF Add Freshly Prepared DBBF Protein in\nAmine-Free Buffer->Add Freshly\nPrepared DBBF 1. Initiate Reaction Incubate\n(Time & Temp Optimization) Incubate (Time & Temp Optimization) Add Freshly\nPrepared DBBF->Incubate\n(Time & Temp Optimization) 2. Crosslinking Quench with\nTris Buffer Quench with Tris Buffer Incubate\n(Time & Temp Optimization)->Quench with\nTris Buffer 3. Stop Reaction Analysis\n(SDS-PAGE, MS) Analysis (SDS-PAGE, MS) Quench with\nTris Buffer->Analysis\n(SDS-PAGE, MS) 4. Analyze Products

Caption: A typical experimental workflow for protein crosslinking using DBBF.

G Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Buffer Check Buffer Low/No Yield->Check Buffer Is DBBF solution fresh? Prepare Fresh DBBF Prepare Fresh DBBF Low/No Yield->Prepare Fresh DBBF Is DBBF solution old? Amine Buffer? Amine Buffer? Check Buffer->Amine Buffer? Increase DBBF Conc. Increase DBBF Conc. Increase Time Increase Time Increase DBBF Conc.->Increase Time Continue Optimization Continue Optimization Increase Time->Continue Optimization Prepare Fresh DBBF->Check Buffer Amine Buffer?->Increase DBBF Conc. No Use PBS/HEPES Use PBS/HEPES Amine Buffer?->Use PBS/HEPES Yes Use PBS/HEPES->Continue Optimization

Caption: Troubleshooting logic for low crosslinking yield.

reaction_pathways cluster_main Primary Reaction cluster_side Side Reactions DBBF_Lys DBBF + Protein-Lysine Amide_Bond Stable Amide Bond (Crosslink) DBBF_Lys->Amide_Bond Acylation DBBF_H2O DBBF + H2O Hydrolysis Hydrolyzed DBBF (Inactive) DBBF_H2O->Hydrolysis Hydrolysis DBBF_Cys DBBF + Protein-Cysteine Michael_Adduct Thioether Bond (Succination) DBBF_Cys->Michael_Adduct Michael Addition

Caption: Reaction pathways of DBBF with amino acids and water.

References

improving the stability of Bis(3,5-dibromosalicyl)fumarate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(3,5-dibromosalicyl)fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a salicylate (B1505791) ester, is primarily influenced by several factors:

  • pH: The ester bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of degradation. For similar salicylate-based compounds, storage at lower temperatures (e.g., in a refrigerator or freezer) is recommended to maintain stability.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.

  • Presence of Water: Moisture can lead to the hydrolytic breakdown of the ester linkages.[2]

  • Light: While not explicitly documented for this specific compound in the provided results, similar complex organic molecules can be sensitive to photodegradation.

  • Presence of Catalysts: Metal ions can potentially catalyze degradation.[2]

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound can manifest in several ways:

  • Discoloration: Salicylic (B10762653) acid and its esters are generally colorless in their pure form. The appearance of color could indicate degradation.[3]

  • Precipitation: The formation of a precipitate may indicate the hydrolysis of the ester to its less soluble parent carboxylic acids and alcohols.

  • Changes in pH: Hydrolysis of the ester bonds will release carboxylic acid groups, which can lead to a decrease in the pH of the solution.

  • Loss of Activity: If you are using the compound for a specific application, such as protein cross-linking, a decrease in its efficacy can be an indirect indicator of degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on the stability profile of related salicylate-based compounds, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize hydrolytic degradation.[1]

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Low Moisture: Use anhydrous solvents and minimize exposure to atmospheric moisture.

Troubleshooting Guides

Issue 1: My solution of this compound is showing a precipitate.

This issue is likely due to the hydrolysis of the ester, leading to the formation of 3,5-dibromosalicylic acid and fumaric acid, which may have lower solubility in your chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure that you are using a high-purity, anhydrous solvent.

  • Control pH: If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may help slow down hydrolysis.

  • Lower Storage Temperature: If the precipitate forms during storage, ensure the solution is stored at a low temperature (e.g., -20°C).

  • Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is best to prepare solutions of this compound fresh before each experiment.

Issue 2: I am observing a decrease in the cross-linking efficiency of my this compound.

A reduction in cross-linking efficiency is a strong indicator of compound degradation, as the active ester groups are being hydrolyzed.

Troubleshooting Steps:

  • Confirm Solution Integrity: Before use, you can analyze the purity of your this compound solution using techniques like HPLC to check for the presence of degradation products.

  • Optimize Reaction Conditions:

    • pH: The reaction with proteins is often carried out at a specific pH. Ensure the pH of your reaction buffer is optimal for the cross-linking reaction and minimizes hydrolysis.

    • Concentration: Use a freshly prepared solution of the cross-linker at the appropriate concentration.

  • Consider a Stabilizer: For salicylate esters, the addition of a small amount of ortho-phosphoric acid (around 40-100 ppm) has been shown to inhibit discoloration and potentially improve stability.[3] However, the compatibility of this stabilizer with your specific downstream application must be verified.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a general method to assess the stability of this compound in a given solution over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO, buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Aliquot the solution into several sealed vials.

  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from each storage condition.

  • Analyze the sample by HPLC.

    • Inject a known volume of the solution onto the C18 column.

    • Elute the components using a suitable gradient of the mobile phase.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of the pure compound).

  • Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining intact compound at each time point for each condition.

Data Presentation:

The quantitative data from this experiment can be summarized in the following table:

Storage ConditionTime Point (days)% Remaining this compound
-20°C0100
1
3
7
14
4°C0100
1
3
7
14
Room Temperature0100
1
3
7
14
37°C0100
1
3
7
14

Visualizations

degradation_pathway compound This compound hydrolysis Hydrolysis (H₂O, pH, Temp) compound->hydrolysis product1 3,5-dibromosalicylic acid hydrolysis->product1 product2 Fumaric acid hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of this compound.

troubleshooting_workflow start Instability Observed (e.g., precipitate, low activity) check_solvent Is the solvent anhydrous and high purity? start->check_solvent check_temp Is the solution stored at low temperature? check_solvent->check_temp Yes use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous No check_freshness Was the solution freshly prepared? check_temp->check_freshness Yes store_cold Store at -20°C check_temp->store_cold No prepare_fresh Prepare fresh solution before use check_freshness->prepare_fresh No consider_stabilizer Consider stabilizer (e.g., ortho-phosphoric acid) check_freshness->consider_stabilizer Yes use_anhydrous->check_temp store_cold->check_freshness prepare_fresh->consider_stabilizer end Stability Improved consider_stabilizer->end

Caption: Troubleshooting workflow for improving the stability of this compound.

References

Technical Support Center: Modification of Intracellular Hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the modification of intracellular hemoglobin using Bis(3,5-dibromosalicyl)fumarate (DBSF).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem Possible Cause Recommended Solution
Low Cross-linking Efficiency Suboptimal reaction conditions (pH, temperature, reagent concentration).Optimize the molar ratio of DBSF to hemoglobin; ensure the pH is maintained in the optimal range for the desired cross-linking site (e.g., for α-chain cross-linking in the T-state).
Competing hydrolysis of DBSF.[1]Minimize the reaction time and control the temperature. Consider using analogs of DBSF with decreased ester lability.[1]
Incorrect hemoglobin conformation for desired cross-linking.[2]Ensure hemoglobin is in the correct oxygenation state (oxyhemoglobin for β-chain cross-linking, deoxyhemoglobin for α-chain cross-linking).[2][3][4]
Formation of Undesired Byproducts Non-specific reactions of DBSF.[5]Purify the DBSF reagent before use. Optimize reaction conditions to favor the specific cross-linking reaction.
Intermolecular cross-linking leading to dimers or larger aggregates.[5]Adjust the hemoglobin concentration and the DBSF-to-hemoglobin ratio to minimize intermolecular reactions.
Instability of Modified Hemoglobin Increased rate of autoxidation to methemoglobin.[3][6]Store the modified hemoglobin under anaerobic conditions or at low temperatures. Consider the addition of antioxidants or co-ligands like cyanide to enhance stability.[7][8]
Thermal instability.Both α and β cross-linked methemoglobins have a higher denaturation temperature compared to native Hemoglobin A, suggesting increased thermal stability.[4] If instability is observed, ensure proper storage conditions and buffer composition.
Difficulty in Purifying Modified Hemoglobin Co-elution of unmodified hemoglobin and byproducts.[5][9][10]Employ a multi-step purification strategy combining size-exclusion chromatography with ion-exchange chromatography or HPLC.[9][10][11]
Presence of cell debris and other proteins.[12][13]Start with highly purified hemoglobin. Use techniques like tangential flow filtration or precipitation methods to remove impurities before the cross-linking reaction.[12][14]
Inconsistent Functional Properties (e.g., P50) Variation in the degree of modification.Precisely control reaction stoichiometry and conditions. Characterize the final product thoroughly to ensure batch-to-batch consistency.
Presence of a mixture of R and T state conformers.The type of cross-linking can bias the conformational state.[15] Ensure the reaction conditions favor the desired conformational state for consistent functional properties.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (DBSF) as a hemoglobin modifier?

DBSF is a bifunctional cross-linking reagent that selectively acylates specific lysine (B10760008) residues on hemoglobin.[16] Depending on the oxygenation state of hemoglobin, DBSF can introduce an intramolecular cross-link between either the two α-chains or the two β-chains.[2][3] This cross-linking stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers.[17]

2. What are the specific cross-linking sites for DBSF on hemoglobin?

Under deoxygenated conditions (T-state), DBSF primarily cross-links Lys-99α1 and Lys-99α2.[2][3][4] Under oxygenated conditions (R-state), the cross-link is formed between Lys-82β1 and Lys-82β2.[3][4]

3. What is the expected yield for the DBSF cross-linking reaction?

With optimized protocols, the yield of the desired cross-linked hemoglobin can be up to 80%.[11]

4. How does DBSF modification affect the stability of hemoglobin?

DBSF cross-linking generally increases the thermal stability of hemoglobin.[4] However, it can also increase the rate of autoxidation, leading to the formation of methemoglobin.[3][6] Specifically, α-99 cross-linked hemoglobin autoxidizes about 1.8 times faster than native Hemoglobin A, while β-82 cross-linked hemoglobin is about 1.2 times as fast.[3]

5. What are the key analytical techniques for characterizing DBSF-modified hemoglobin?

A combination of techniques is recommended for thorough characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the cross-linked product and identify modification sites.[5][9][10]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the modified hemoglobin from unmodified hemoglobin and byproducts.[9][10][11]

  • Isoelectric Focusing (IEF) and Capillary Zone Electrophoresis (CZE): To assess the charge heterogeneity of the product.[5]

  • Size-Exclusion Chromatography: To determine the extent of intermolecular cross-linking and aggregation.[9][10]

  • Oxygen Binding Curve Analysis: To determine the P50 and cooperativity (Hill coefficient) of the modified hemoglobin.[16]

Experimental Protocols

Key Experiment: Cross-linking of Hemoglobin with DBSF (α-chain modification)

Objective: To introduce an intramolecular cross-link between the α-chains of hemoglobin.

Materials:

  • Purified human hemoglobin A

  • This compound (DBSF)

  • Deoxygenation buffer (e.g., 0.1 M Bis-Tris, pH 7.4, containing 0.1 M NaCl)

  • Nitrogen gas

  • Reaction vessel

  • Quenching solution (e.g., Tris buffer)

Methodology:

  • Prepare a solution of purified hemoglobin in the deoxygenation buffer.

  • Deoxygenate the hemoglobin solution by gently bubbling with nitrogen gas for a specified period until the characteristic color change from red to purple is observed.

  • Prepare a stock solution of DBSF in a suitable organic solvent (e.g., DMSO).

  • Under a nitrogen atmosphere, add the DBSF solution to the deoxygenated hemoglobin solution with gentle stirring. The molar ratio of DBSF to hemoglobin should be optimized (e.g., 2:1).

  • Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a defined time (e.g., 2 hours).

  • Quench the reaction by adding an excess of the quenching solution.

  • Proceed with the purification of the cross-linked hemoglobin.

Visualizations

Experimental Workflow for DBSF Modification of Hemoglobin

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Hb_purification Hemoglobin Purification Deoxygenation Deoxygenation (for α-crosslinking) Hb_purification->Deoxygenation DBSF_prep DBSF Solution Preparation Crosslinking Cross-linking Reaction DBSF_prep->Crosslinking Deoxygenation->Crosslinking Quenching Reaction Quenching Crosslinking->Quenching Purification Purification (SEC, IEX, HPLC) Quenching->Purification Characterization Characterization (MS, HPLC, IEF, etc.) Purification->Characterization Functional_assay Functional Assays (Oxygen Binding) Characterization->Functional_assay

Caption: Workflow for the modification of hemoglobin with DBSF.

Logical Relationship of Challenges in DBSF Modificationdot

challenges_relationship cluster_causes Causes cluster_problems Problems Low_yield Low Yield Byproducts Byproduct Formation Impurity Impurity Byproducts->Impurity Instability Product Instability Suboptimal_conditions Suboptimal Reaction Conditions Suboptimal_conditions->Low_yield Suboptimal_conditions->Byproducts DBSF_hydrolysis DBSF Hydrolysis DBSF_hydrolysis->Low_yield Nonspecific_reactions Non-specific Reactions Nonspecific_reactions->Byproducts Autoxidation Autoxidation Autoxidation->Instability Inefficient_purification Inefficient Purification Inefficient_purification->Impurity

References

minimizing methemoglobin formation during Bis(3,5-dibromosalicyl)fumarate cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing methemoglobin (MetHb) formation during the cross-linking of hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBSF).

Troubleshooting Guide

Issue: High Levels of Methemoglobin Detected Post-Cross-linking

High MetHb levels are a common concern, leading to a non-functional oxygen carrier. Below are potential causes and actionable troubleshooting steps.

Potential CauseTroubleshooting Steps
Suboptimal Reaction pH Autoxidation of hemoglobin to methemoglobin is known to occur more rapidly at reduced pH.[1] Verify the pH of your reaction buffer. For DBSF cross-linking, a pH of 7 is commonly used for thermal denaturation studies.[2] Ensure your buffer system has adequate capacity to maintain this pH throughout the reaction.
Presence of Oxidizing Agents Trace amounts of oxidizing contaminants in reagents or glassware can contribute to MetHb formation. Use high-purity reagents and thoroughly clean all glassware. Consider using metal-chelating agents like diethylenetriaminepentaacetic acid (DTPA) to inhibit metal-catalyzed oxidation.[3]
Inadequate Control of Oxygen Tension Cross-linking under deoxy conditions has been shown to increase autooxidation rates.[4] If performing the reaction under an inert atmosphere (e.g., nitrogen or argon), ensure the system is thoroughly deoxygenated. Conversely, for reactions carried out in the presence of oxygen, ensure consistent and controlled oxygenation, as fluctuations can promote oxidation.
Reaction Temperature Elevated temperatures can increase the rate of autoxidation. While DBSF cross-linking has been performed at 37°C, it's crucial to maintain a stable and controlled temperature throughout the process.[5] Consider if a lower reaction temperature could be employed without significantly compromising cross-linking efficiency.
Extended Reaction Time Prolonged exposure to reaction conditions can increase the opportunity for oxidation. Optimize the reaction time to achieve the desired degree of cross-linking without unnecessary extension.
Hemoglobin Quality The starting hemoglobin solution may already contain elevated levels of MetHb. It is crucial to measure the initial MetHb concentration of your hemoglobin solution before initiating the cross-linking reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methemoglobin formation during DBSF cross-linking?

A1: Methemoglobin formation is the result of the oxidation of the ferrous iron (Fe²⁺) in the heme group of hemoglobin to the ferric state (Fe³⁺).[7] This can be initiated by various oxidizing species and influenced by reaction conditions such as pH and the presence of oxygen. While DBSF is a cross-linking agent, the reaction environment it creates can be conducive to this oxidation if not properly controlled.

Q2: How does DBSF cross-linking affect the stability of hemoglobin?

A2: DBSF cross-linking between the Lys 82β1 and Lys 82β2 subunits significantly increases the thermal stability of hemoglobin.[2][8] For instance, the denaturation temperature (Tm) of cross-linked methemoglobin is markedly higher than that of its uncross-linked counterpart.[2][8]

Q3: Can I reverse methemoglobin formation after the cross-linking reaction is complete?

A3: Yes, to some extent. The addition of antioxidants like glutathione (B108866) and NADH has been shown to reduce methemoglobin levels in hemoglobin solutions.[9] These reducing agents can be added after the cross-linking reaction, though their effectiveness may vary depending on the final product formulation.

Q4: What is the recommended method for quantifying methemoglobin in my cross-linked samples?

A4: The Evelyn-Malloy method is a widely accepted spectrophotometric technique for determining methemoglobin concentration.[10] This method involves measuring the absorbance at 630 nm before and after the addition of cyanide, which converts methemoglobin to cyanomethemoglobin. For samples with high turbidity, such as those containing nanoparticles, NMR relaxometry can be a suitable alternative.[11]

Q5: Are there any additives I can include in my reaction mixture to proactively minimize methemoglobin formation?

A5: While not extensively documented specifically for DBSF reactions, the use of antioxidants during other hemoglobin modification processes has proven effective. The inclusion of superoxide (B77818) dismutase and catalase can inhibit oxidation mediated by reactive oxygen species.[3] The use of PEGylated polymers has also been shown to suppress MetHb formation during nanoparticle fabrication.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Thermal Stability of Uncross-linked vs. DBSF Cross-linked Hemoglobin

Hemoglobin FormDenaturation Temperature (Tm)
Methemoglobin A40.7°C
Cross-linked Methemoglobin A57.1°C

Data from thermal denaturation experiments in 0.01 M 4-morpholine-propanesulfonic acid, pH 7, containing 0.9 M guanidine.[2]

Table 2: Increase in Denaturation Temperature (Tm) Due to DBSF Cross-linking for Various Hemoglobin Forms

Hemoglobin FormIncrease in Tm (°C)
Methemoglobins15
Cyanomethemoglobins10
Carbonmonoxyhemoglobins4

Comparison of the stabilities of met, cyanomet, and carbonmonoxy forms of cross-linked hemoglobins (B146990) to the corresponding uncross-linked proteins.[8]

Experimental Protocols

General Protocol for DBSF Cross-linking of Hemoglobin

This protocol is a general guideline and should be optimized for specific experimental goals.

  • Preparation of Hemoglobin Solution:

    • Start with a purified hemoglobin solution of known concentration.

    • Measure the initial methemoglobin concentration using a spectrophotometric method (e.g., Evelyn-Malloy).

    • If necessary, reduce baseline methemoglobin using a reducing agent like sodium dithionite (B78146) followed by gel filtration.[6]

    • Prepare the hemoglobin solution in a suitable buffer (e.g., 0.01 M 4-morpholine-propanesulfonic acid, pH 7).[2]

  • Deoxygenation (if applicable):

    • To perform the reaction under anaerobic conditions, gently bubble nitrogen or argon gas through the hemoglobin solution for a specified period to remove dissolved oxygen.[5]

  • Cross-linking Reaction:

    • Prepare a stock solution of this compound (DBSF).

    • Add the DBSF solution to the hemoglobin solution with gentle stirring. The molar ratio of DBSF to hemoglobin should be optimized for the desired level of cross-linking.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined duration.[5]

  • Reaction Quenching and Purification:

    • Stop the reaction by adding a suitable quenching agent or by removing unreacted DBSF.

    • Purify the cross-linked hemoglobin using methods such as dialysis or size-exclusion chromatography to remove unreacted cross-linker and byproducts.

  • Post-reaction Analysis:

    • Measure the final methemoglobin concentration to assess the extent of oxidation during the reaction.

    • Characterize the degree of cross-linking using techniques like SDS-PAGE.

    • Assess the functional properties of the cross-linked hemoglobin, such as oxygen affinity.

Protocol for Methemoglobin Quantification (Evelyn-Malloy Method)
  • Sample Preparation:

  • Initial Absorbance Measurement:

    • Measure the absorbance of the diluted sample at 630 nm using a spectrophotometer. This reading corresponds to the initial methemoglobin level.

  • Conversion to Cyanomethemoglobin:

    • Add a small amount of potassium cyanide (KCN) solution to the cuvette. This will convert all the methemoglobin to cyanomethemoglobin.

  • Final Absorbance Measurement:

    • After the conversion is complete, measure the absorbance at 630 nm again. This reading represents the baseline.

  • Calculation:

    • The percentage of methemoglobin can be calculated from the difference in absorbance readings before and after the addition of KCN, relative to the total hemoglobin concentration.

Visualizations

Methemoglobin_Formation_Pathway HbFe2 Hemoglobin (Fe²⁺) (Functional) MetHbFe3 Methemoglobin (Fe³⁺) (Non-functional) HbFe2->MetHbFe3 Oxidation MetHbFe3->HbFe2 Reduction Oxidants Oxidizing Conditions (e.g., Low pH, ROS) Oxidants->HbFe2 Oxidants->MetHbFe3 Reduction Endogenous Reduction (NADH-MetHb Reductase) Reduction->HbFe2 Reduction->MetHbFe3

Caption: Oxidation-reduction cycle of hemoglobin and methemoglobin.

DBSF_Crosslinking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Cross-linking Reaction cluster_post 3. Post-Reaction Hb_Sol Hemoglobin Solution Check_MetHb1 Measure Initial MetHb Hb_Sol->Check_MetHb1 Deoxy Deoxygenation (Control O₂ Tension) Check_MetHb1->Deoxy Add_DBSF Add DBSF (Optimized Concentration) Deoxy->Add_DBSF Incubate Incubate (Control Temp & Time) Add_DBSF->Incubate Purify Purification Incubate->Purify Check_MetHb2 Measure Final MetHb Purify->Check_MetHb2

Caption: Workflow for DBSF cross-linking with MetHb control points.

Logical_Relationships MetHb Methemoglobin Formation Antioxidants Antioxidants (NADH, Glutathione) MetHb->Antioxidants Chelators Metal Chelators MetHb->Chelators Controlled_O2 Controlled O₂ Tension MetHb->Controlled_O2 Low_pH Low pH Low_pH->MetHb High_Temp High Temperature High_Temp->MetHb Oxidants Oxidizing Agents Oxidants->MetHb Long_Reaction Extended Reaction Time Long_Reaction->MetHb Deoxy_Conditions Deoxy Conditions Deoxy_Conditions->MetHb

Caption: Factors influencing methemoglobin formation.

References

effect of pH on Bis(3,5-dibromosalicyl)fumarate cross-linking kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Bis(3,5-dibromosalicyl)fumarate (DBBF) for protein cross-linking, precise control over reaction parameters is critical for success. Among these, pH stands out as a pivotal factor influencing not only the kinetics of the cross-linking reaction but also the stability of the reagent and the target protein. This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during DBBF cross-linking experiments, with a specific focus on the effect of pH.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the cross-linking of proteins, such as hemoglobin, with DBBF.

Issue / Question Possible Cause(s) Troubleshooting Steps & Recommendations
Low or no cross-linking efficiency. Suboptimal pH: The reaction pH is outside the optimal range for the acylation of lysine (B10760008) residues by DBBF. The reactivity of lysine's epsilon-amino group is highly pH-dependent.- Verify and adjust the pH of the reaction buffer. The optimal pH for the reaction of DBBF with hemoglobin is typically around 7.4.[1][2][3] - Ensure adequate buffering capacity. The reaction can cause slight shifts in pH. Use a buffer with a pKa close to the target reaction pH.
DBBF Hydrolysis: The cross-linking reagent has hydrolyzed prior to or during the reaction. DBBF is susceptible to hydrolysis, especially at alkaline pH.- Prepare fresh DBBF solutions. Avoid using old or improperly stored stock solutions. - Control the reaction time. Prolonged incubation, especially at higher pH, can lead to significant hydrolysis of the reagent.
Incorrect protein conformation: The target lysine residues for cross-linking may not be accessible in the current protein conformation.- For hemoglobin, the cross-linking of specific lysine residues (e.g., Lys 82β1 and Lys 82β2 in oxyhemoglobin or Lys 99α1 and Lys 99α2 in deoxyhemoglobin) is conformation-dependent.[4][5] Ensure the correct oxygenation state of your hemoglobin preparation for targeting specific sites.
Inconsistent cross-linking results between batches. Variability in pH measurement and control: Small variations in pH can lead to significant differences in reaction kinetics.- Calibrate your pH meter before each use. - Prepare fresh buffer solutions for each experiment.
Purity of DBBF: Impurities in the cross-linking reagent can affect the reaction.- Use high-purity DBBF. Consider analytical characterization of the reagent if inconsistencies persist.
Formation of unexpected protein aggregates or precipitates. Incorrect pH leading to protein instability: The experimental pH may be close to the isoelectric point of the protein, causing it to precipitate.- Determine the isoelectric point (pI) of your target protein. Adjust the reaction pH to be at least one pH unit away from the pI. - For hemoglobin, denaturation experiments have been conducted at pH 7, indicating its stability in this range during the cross-linking procedure.[6]
Excessive cross-linking: High concentrations of DBBF or prolonged reaction times can lead to intermolecular cross-linking and aggregation.- Optimize the molar ratio of DBBF to protein. - Perform a time-course experiment to determine the optimal reaction time.
What is the optimal pH for cross-linking hemoglobin with DBBF? The most frequently cited pH for the reaction of DBBF with hemoglobin is 7.4 .[1][2][3] This pH represents a compromise between the reactivity of the lysine residues and the stability of the DBBF reagent.
How does pH affect the stability of DBBF? DBBF is an ester and is susceptible to hydrolysis, a reaction that is accelerated at both acidic and, more significantly, alkaline pH. The introduction of a methyl group onto the fumaryl (B14642384) moiety has been shown to decrease the lability of the ester by 10-fold due to steric effects.[7]To minimize hydrolysis, it is recommended to prepare DBBF solutions fresh and to avoid prolonged exposure to pH values significantly deviating from neutral.
Does the cross-linking reaction itself change the pH? The acylation of lysine residues by DBBF releases protons, which can lead to a decrease in the pH of a poorly buffered solution.It is crucial to use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.

Quantitative Data Summary

The effect of pH on the kinetics of DBBF cross-linking is not extensively documented in the form of rate constants across a wide pH range in the available literature. However, the successful and specific cross-linking of hemoglobin at pH 7.4 is well-established. The stability of the resulting cross-linked hemoglobin has been assessed under different conditions.

ParameterConditionObservationReference
Reaction pH for Hemoglobin Cross-linking pH 7.4Successful and specific acylation of lysine residues.[1][2][3]
Stability of Cross-linked Hemoglobin Exposure to pH 5.5Unlike normal hemoglobin, the DBBF-cross-linked derivative does not dissociate into dimers.[1][2]
Thermal Stability of Cross-linked Methemoglobin pH 7 (in 0.01 M MOPS, 0.9 M guanidine)The midpoint of thermal denaturation (Tm) increased from 40.7 °C for unmodified methemoglobin A to 57.1 °C for the cross-linked version.[6]
Bohr Effect in Cross-linked Bovine Hemoglobin pH range not specifiedThe Bohr effect is shifted toward the alkaline pH range by 0.5-1 pH unit.[3]

Key Experimental Protocols

Below are detailed methodologies for the cross-linking of hemoglobin with DBBF, based on established procedures.

Protocol 1: Cross-linking of Oxyhemoglobin with DBBF

This protocol is adapted from procedures described for the selective cross-linking between Lys 82β1 and Lys 82β2 residues.[4][6]

1. Preparation of Hemoglobin Solution:

  • Prepare a solution of purified oxyhemoglobin at a concentration of ~10 mg/mL in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Ensure the hemoglobin is fully oxygenated by exposing it to an oxygen-rich atmosphere.

2. Preparation of DBBF Solution:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dimethyl sulfoxide, DMSO). The concentration should be determined based on the desired molar excess of DBBF to hemoglobin.

  • It is crucial to prepare this solution immediately before use to minimize hydrolysis.

3. Cross-linking Reaction:

  • While gently stirring the hemoglobin solution at room temperature, add the DBBF stock solution dropwise to achieve the desired final concentration. A molar ratio of DBBF to hemoglobin tetramer of 2:1 is a common starting point.

  • Allow the reaction to proceed for a specified time, typically 1-2 hours, at room temperature. Maintain the pH at 7.4 throughout the reaction.

4. Quenching the Reaction and Purification:

  • Stop the reaction by adding a quenching reagent that reacts with excess DBBF, such as a primary amine (e.g., Tris or glycine).

  • Remove unreacted DBBF and byproducts by dialysis against the storage buffer or by using a desalting column.

  • The cross-linked hemoglobin can be further purified using ion-exchange or size-exclusion chromatography.

5. Analysis of Cross-linking:

  • Confirm the extent of cross-linking using SDS-PAGE. Cross-linked hemoglobin will exhibit a higher molecular weight band compared to the unmodified protein.

  • Further characterization can be performed using techniques like mass spectrometry to confirm the site of cross-linking.[8][9]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Hb_prep Prepare Oxyhemoglobin Solution (pH 7.4) Mixing Mix Hemoglobin and DBBF Hb_prep->Mixing DBBF_prep Prepare Fresh DBBF Solution DBBF_prep->Mixing Incubation Incubate (e.g., 2h, RT) Maintain pH 7.4 Mixing->Incubation Quench Quench Reaction Incubation->Quench Purify Purify Product (Dialysis/Chromatography) Quench->Purify Analyze Analyze Cross-linking (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for DBBF cross-linking of hemoglobin.

The logical relationship between pH and the success of the cross-linking reaction is a critical consideration for any researcher in this field.

logical_relationship cluster_pH pH Influence cluster_factors Key Factors cluster_outcome Outcome pH Reaction pH Lys_react Lysine Reactivity (Deprotonation of ε-NH2) pH->Lys_react increases with higher pH DBBF_stab DBBF Stability (Hydrolysis) pH->DBBF_stab decreases at high/low pH Prot_stab Protein Stability pH->Prot_stab protein dependent Outcome Cross-linking Efficiency Lys_react->Outcome DBBF_stab->Outcome Prot_stab->Outcome

Caption: Influence of pH on factors affecting DBBF cross-linking.

References

Technical Support Center: Purification of Bis(3,5-dibromosalicyl)fumarate-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified by Bis(3,5-dibromosalicyl)fumarate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modify proteins?

This compound is a chemical crosslinking agent that primarily reacts with the ε-amino groups of lysine (B10760008) residues on a protein. Due to its structure, it can form intra- or inter-molecular crosslinks between lysine residues that are in close proximity, effectively "locking" parts of the protein or different protein subunits together.

Q2: What are the expected physicochemical changes to my protein after modification?

Modification with this compound introduces a bulky and hydrophobic moiety to the protein surface. This can lead to several changes:

  • Increased Hydrophobicity: The dibromosalicyl groups are nonpolar, which will increase the overall surface hydrophobicity of the protein.

  • Change in Isoelectric Point (pI): The reaction consumes positively charged lysine residues, which will likely result in a decrease in the protein's pI.

  • Increased Molecular Weight: The addition of the crosslinker will increase the molecular weight of the modified protein. This change can be detected by SDS-PAGE or mass spectrometry.

  • Increased Stability: Crosslinking can enhance the thermal and structural stability of the protein by reducing its conformational flexibility.[1][2]

Q3: My protein precipitates after the modification reaction. What can I do?

Protein precipitation or aggregation is a common issue after modification with hydrophobic crosslinkers. Here are several troubleshooting steps:

  • Optimize Reaction Conditions: Reduce the molar excess of the crosslinker or shorten the reaction time to minimize over-modification, which can lead to extensive hydrophobic patching and subsequent aggregation.

  • Buffer Composition: Ensure the reaction and purification buffers are optimized for your specific protein. Consider including additives that enhance solubility.[3]

    • Increase the ionic strength of the buffer (e.g., 150-500 mM NaCl) to mitigate non-specific hydrophobic interactions.

    • Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (below their CMC) to prevent aggregation.

    • Add solubility-enhancing agents like glycerol (B35011) (5-20%), arginine, or sucrose.

  • Temperature Control: Perform the reaction and all subsequent purification steps at a lower temperature (e.g., 4°C) to slow down the aggregation process.

Q4: How can I separate the modified protein from the unmodified protein?

The changes in physicochemical properties upon modification are the key to their separation.

  • Size Exclusion Chromatography (SEC): If the modification results in intermolecular crosslinking (dimers, oligomers), SEC is an effective method to separate the higher molecular weight crosslinked species from the unmodified monomers.[4]

  • Ion Exchange Chromatography (IEX): Since the modification neutralizes the positive charge of lysine residues, the modified protein will have a more negative charge (or less positive charge) than the unmodified protein. This difference in charge can be exploited for separation using IEX.[5][6][7] Anion exchange chromatography is often a good choice.

  • Hydrophobic Interaction Chromatography (HIC): The increased surface hydrophobicity of the modified protein makes HIC a powerful separation technique.[8][9][10] The modified protein will bind more strongly to the HIC resin and elute at a lower salt concentration than the unmodified protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical purposes or small-scale purification, the increased hydrophobicity of the modified protein allows for good separation from the unmodified form on C4 or C18 columns.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Modification Efficiency 1. Suboptimal pH: The reaction with lysine's ε-amino group is pH-dependent (optimal pH is typically 7.5-8.5).2. Hydrolysis of the Reagent: this compound can hydrolyze in aqueous solutions.[12]3. Inaccessible Lysine Residues: The target lysine residues may be buried within the protein structure.1. Adjust Buffer pH: Ensure the reaction buffer pH is in the optimal range for lysine modification.2. Fresh Reagent: Prepare the crosslinker solution immediately before use.3. Conformational Changes: Consider adding mild denaturants (if compatible with protein function) to expose lysine residues.
Protein Aggregation During Purification 1. Increased Hydrophobicity: The modification exposes hydrophobic patches, leading to aggregation.2. Inappropriate Buffer Conditions: The purification buffer may not be suitable for the more hydrophobic modified protein.1. Modify Buffers: Include additives like arginine (0.5-1 M), glycerol (10-20%), or low concentrations of non-ionic detergents in all purification buffers.2. Use HIC: This technique uses high salt to promote binding, which can also help to solubilize the protein. Elution is achieved by decreasing the salt gradient.[13]
Poor Separation of Modified and Unmodified Protein 1. Insufficient Difference in Properties: The change in size, charge, or hydrophobicity may be too small for the chosen chromatography method.2. Suboptimal Chromatography Conditions: Incorrect column choice, gradient slope, or buffer pH.1. Optimize Chromatography Method: If IEX is not working, try HIC, which is very sensitive to changes in hydrophobicity.[13]2. Adjust Gradient: Use a shallower gradient during elution to improve resolution.3. Change pH for IEX: Adjust the buffer pH to maximize the charge difference between the modified and unmodified protein.[5]
Modified Protein Appears as Multiple Peaks 1. Heterogeneity of Modification: The protein may be modified at different sites or to different extents (e.g., mono-linked vs. crosslinked).2. Presence of Isomers: Different crosslinked isomers may exist.3. Intra- vs. Inter-molecular Crosslinking: Both forms may be present in the reaction mixture.1. Analytical Characterization: Use mass spectrometry to identify the different species in each peak.[4]2. Optimize Reaction: Adjust the protein-to-crosslinker ratio to favor a specific product.3. High-Resolution Chromatography: Use a high-resolution analytical column (IEX, HIC, or RP-HPLC) to better resolve the different species.

Quantitative Data Summary

The following table summarizes the reported effects of this compound modification on hemoglobin as a case study. These values can serve as an example of the magnitude of change to expect in other proteins.

ParameterUnmodified Methemoglobin AThis compound Crosslinked MethemoglobinReference
Thermal Denaturation Midpoint (Tm) 40.7 °C57.1 °C[1][13]
Autoxidation Rate (Relative to Hb A) 1x1.2x (β82 crosslink) to 1.8x (α99 crosslink)[8]

Experimental Protocols

General Protocol for Protein Modification
  • Protein Preparation: Dialyze the purified protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The buffer should be free of primary amines (e.g., Tris).

  • Crosslinker Preparation: Immediately before use, dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into the reaction buffer.

  • Reaction: Add the crosslinker solution to the protein solution at a desired molar excess (e.g., 10:1 or 20:1 crosslinker:protein). Incubate the reaction for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Removal of Excess Reagent: Remove unreacted crosslinker by dialysis, desalting column, or tangential flow filtration against the first purification buffer.

Purification Protocol using Hydrophobic Interaction Chromatography (HIC)

This protocol is designed to separate the more hydrophobic modified protein from the less hydrophobic unmodified protein.

  • Column: Select a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer A (Binding Buffer): High salt buffer, e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.

  • Buffer B (Elution Buffer): Low salt buffer, e.g., 50 mM Sodium Phosphate, pH 7.0.

  • Equilibration: Equilibrate the HIC column with 5-10 column volumes of Buffer A.

  • Sample Loading: Adjust the quenched reaction mixture to a high salt concentration by adding Buffer A or solid ammonium sulfate. Filter the sample (0.22 µm) and load it onto the equilibrated column.

  • Wash: Wash the column with Buffer A until the UV absorbance returns to baseline to remove any unbound protein.

  • Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes. The more hydrophobic, modified protein is expected to elute later in the gradient (at a lower salt concentration) than the unmodified protein.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified modified protein.

Visualizations

G General Workflow for Purification of Modified Proteins cluster_0 Reaction cluster_1 Purification Protein Purified Protein ReactionMix Modification Reaction Protein->ReactionMix Crosslinker This compound Crosslinker->ReactionMix Quench Quench Reaction (e.g., Tris buffer) ReactionMix->Quench BufferEx Buffer Exchange/ Desalting Quench->BufferEx Chromatography Chromatography (HIC, IEX, or SEC) BufferEx->Chromatography Analysis Fraction Analysis (SDS-PAGE, MS) Chromatography->Analysis PureProduct Purified Modified Protein Analysis->PureProduct

Caption: A general experimental workflow for the modification and subsequent purification of proteins.

G Troubleshooting: Protein Aggregation/Precipitation Start Protein Precipitates Post-Modification CheckReaction Were reaction conditions optimized (reagent ratio, time)? Start->CheckReaction OptimizeReaction Reduce crosslinker:protein ratio or reaction time. CheckReaction->OptimizeReaction No CheckBuffer Is the purification buffer optimized for solubility? CheckReaction->CheckBuffer Yes OptimizeReaction->Start Re-run Additives Add solubilizing agents to buffer: - Arginine (0.5-1 M) - Glycerol (10-20%) - Non-ionic detergent (low %) CheckBuffer->Additives No HIC Consider using HIC as the primary purification step. CheckBuffer->HIC Yes Additives->HIC Soluble Protein is Soluble HIC->Soluble

Caption: A decision tree for troubleshooting protein aggregation issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of Bis(3,5-dibromosalicyl)fumarate (DBBF) Cross-linked Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of Bis(3,5-dibromosalicyl)fumarate (DBBF) for cross-linking hemoglobin against other common cross-linking agents, with a focus on mass spectrometric analysis. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate cross-linking strategy and analytical methodology for their specific research needs.

Introduction to Hemoglobin Cross-linking and Mass Spectrometry

Hemoglobin, the oxygen-carrying protein in red blood cells, is a tetrameric protein that can dissociate into dimers. Chemical cross-linking is a technique used to stabilize the tetrameric structure of hemoglobin, which is crucial for the development of hemoglobin-based oxygen carriers (HBOCs) and for studying its structure and function. Mass spectrometry (MS) has become an indispensable tool for characterizing these cross-linked hemoglobin molecules, allowing for the precise identification of cross-linking sites, the elucidation of the stoichiometry of the cross-linked species, and the assessment of the overall structural integrity of the modified protein.[1][2]

DBBF is a diaspirin derivative that acts as a specific intramolecular cross-linker for hemoglobin.[2][3] Its reactivity is dependent on the oxygenation state of the hemoglobin molecule. Under oxygenated conditions, DBBF selectively cross-links Lys-82 of the two β-chains, while under deoxygenated conditions, it cross-links Lys-99 of the α-chains.[1][4] This specificity offers a distinct advantage over less specific cross-linkers like glutaraldehyde (B144438).

Comparison of DBBF with Alternative Cross-linking Reagents

The choice of cross-linking reagent significantly impacts the properties of the resulting modified hemoglobin and the subsequent mass spectrometric analysis. This section compares DBBF with other commonly used cross-linking agents.

FeatureThis compound (DBBF)GlutaraldehydeDisuccinimidyl Suberate (B1241622) (DSS) & Bis(sulfosuccinimidyl) suberate (BS3)MS-cleavable Cross-linkers (e.g., DSSO, DSBU)
Specificity High: Intramolecular cross-linking of specific lysine (B10760008) residues on α or β chains depending on oxygenation state.[1][4]Low: Reacts with multiple amino acid residues (lysine, arginine, cysteine, histidine, tyrosine), leading to a heterogeneous mixture of intra- and intermolecularly cross-linked products.[5][6]Moderate: Amine-reactive, primarily targeting lysine residues and N-termini. Can produce both intra- and intermolecular cross-links.Moderate: Amine-reactive, similar to DSS/BS3, but with the added functionality of being cleavable within the mass spectrometer.[7][8]
Cross-linking Products Homogeneous population of intramolecularly cross-linked tetramers.[3]Heterogeneous mixture of polymers with varying molecular weights.[5][9]Mixture of intra- and inter-linked proteins, as well as monolinked modifications.Similar to DSS/BS3, but the cleavable nature simplifies data analysis.[8][10]
Effect on O2 Affinity Can be modulated depending on the cross-linking site (α vs. β chains).[11]Generally increases oxygen affinity.[5][6]Can alter oxygen affinity depending on the modification sites.Dependent on the specific cross-linking sites.
Stability of Cross-linked Product High, forms stable amide bonds.[1]Forms initially unstable Schiff bases that require reduction for long-term stability.[9]Stable amide bonds.Stable amide bonds.
Mass Spectrometry Analysis Relatively straightforward due to product homogeneity. Identification of specific cross-linked peptides is achievable.[2][12]Complex due to product heterogeneity, making detailed characterization challenging.[13]Complex spectra due to the mixture of products. Requires sophisticated data analysis.[14]Simplified data analysis due to the characteristic fragmentation of the cross-linker, which reveals the masses of the individual peptides.[7][8][15]
Yield of Cross-linked Tetramers High, with yields up to 80% reported.[3]Variable, depends on reaction conditions. Can lead to high molecular weight polymers.Variable, influenced by reagent concentration and reaction time.Variable, comparable to non-cleavable counterparts.

Experimental Protocols

Protocol 1: DBBF Cross-linking of Human Hemoglobin

This protocol is a synthesized methodology based on practices described in the literature.[1][2][3]

Materials:

  • Purified human hemoglobin A (HbA)

  • This compound (DBBF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deoxygenation equipment (e.g., nitrogen or argon gas source, Schlenk line)

  • Centrifugal filter units (e.g., Amicon Ultra)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Hemoglobin Preparation: Prepare a solution of HbA in PBS at a concentration of 10 mg/mL.

  • Deoxygenation (for α-chain cross-linking): If targeting the α-chains, deoxygenate the hemoglobin solution by gently bubbling with nitrogen or argon gas for at least 1 hour at 4°C. The solution should change color from bright red to dark purple.

  • Cross-linking Reaction:

    • Prepare a stock solution of DBBF in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.

    • Add DBBF to the hemoglobin solution to a final molar ratio of 2:1 (DBBF:Hb tetramer).

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50 mM.

  • Purification of Cross-linked Hemoglobin:

    • Remove unreacted DBBF and quenching reagent by buffer exchange into PBS using centrifugal filter units.

    • Isolate the cross-linked hemoglobin tetramers from unmodified hemoglobin and any potential aggregates using size-exclusion chromatography.

  • Verification of Cross-linking: Confirm the presence of cross-linked hemoglobin by SDS-PAGE, where the cross-linked species will migrate at a higher molecular weight than the unmodified subunits.

Protocol 2: Mass Spectrometric Analysis of DBBF Cross-linked Hemoglobin

This protocol outlines a general workflow for the identification of cross-linked peptides from DBBF-modified hemoglobin.[2][12]

Materials:

  • Purified DBBF cross-linked hemoglobin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (B52724)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified cross-linked hemoglobin in a solution containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a solution of 0.1% formic acid in water.

    • Inject the sample onto a C18 reversed-phase column connected to the mass spectrometer.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

    • Utilize an optimized fragmentation method, such as stepped higher-energy collisional dissociation (HCD), to generate fragment ions from the cross-linked peptides.[7][8]

  • Data Analysis:

    • Use specialized cross-linking search software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS data.[10][16]

    • The software will search the data against a protein sequence database containing the hemoglobin sequences and the mass modification corresponding to the DBBF cross-linker.

    • Manually validate the identified cross-linked peptide spectra to confirm the presence of characteristic fragment ions.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis HbA Purified HbA Deoxy Deoxygenation (optional) HbA->Deoxy for α-chain cross-linking Crosslink DBBF Cross-linking HbA->Crosslink for β-chain cross-linking Deoxy->Crosslink Purify Purification (SEC) Crosslink->Purify Digest In-solution Digestion Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

logical_comparison cluster_dbbf DBBF Cross-linking cluster_glutaraldehyde Glutaraldehyde Cross-linking cluster_ms_cleavable MS-Cleavable Cross-linkers DBBF_Spec High Specificity DBBF_Prod Homogeneous Product DBBF_Spec->DBBF_Prod DBBF_MS Simpler MS Analysis DBBF_Prod->DBBF_MS Glut_Spec Low Specificity Glut_Prod Heterogeneous Products Glut_Spec->Glut_Prod Glut_MS Complex MS Analysis Glut_Prod->Glut_MS MSC_Spec Moderate Specificity MSC_Prod Defined Products MSC_Spec->MSC_Prod MSC_MS Simplified Data Analysis MSC_Prod->MSC_MS

Conclusion

The mass spectrometric analysis of DBBF cross-linked hemoglobin provides a powerful approach for studying the structure and function of this vital protein. The high specificity of DBBF leads to a more homogeneous product, which simplifies the subsequent mass spectrometric analysis compared to less specific reagents like glutaraldehyde. While MS-cleavable cross-linkers offer advantages in data analysis, the well-defined cross-linking sites of DBBF on hemoglobin make it a valuable tool for specific structural interrogations. The choice of cross-linking strategy should be guided by the specific research question, with DBBF being an excellent choice for producing well-defined, intramolecularly cross-linked hemoglobin for detailed structural characterization by mass spectrometry.

References

A Comparative Guide to Hemoglobin Modification: Bis(3,5-dibromosalicyl)fumarate vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of hemoglobin (Hb) is a critical area of research in the development of hemoglobin-based oxygen carriers (HBOCs), colloquially known as blood substitutes. The primary goals of modification are to prevent the dissociation of the hemoglobin tetramer into dimers, which are rapidly cleared by the kidneys and can cause renal toxicity, and to modulate the oxygen affinity to ensure effective oxygen delivery to tissues. Two of the most extensively studied cross-linking agents for this purpose are Bis(3,5-dibromosalicyl)fumarate (DBBF) and glutaraldehyde (B144438). This guide provides a detailed, objective comparison of these two agents, supported by experimental data, to aid researchers in selecting the appropriate modifier for their specific applications.

Executive Summary

This compound is a site-specific, intramolecular cross-linker that creates a covalent bond within the hemoglobin tetramer, primarily between lysine (B10760008) residues of the α or β subunits, depending on the oxygenation state of the hemoglobin. This results in a homogenous population of modified, non-polymerized hemoglobin with well-defined properties. In contrast, glutaraldehyde is a non-specific, intermolecular cross-linker that polymerizes hemoglobin, creating a heterogeneous mixture of molecules with varying molecular weights. While both methods effectively prevent hemoglobin dissociation, they impart distinct physicochemical and biological properties to the modified hemoglobin.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for hemoglobin modified with DBBF and glutaraldehyde, based on published experimental data.

ParameterThis compound (DBBF)GlutaraldehydeUnmodified Hemoglobin
Cross-linking Type IntramolecularIntermolecular (Polymerization)N/A
Specificity Site-specificNon-specificN/A
P50 (Oxygen Affinity) Can be increased or decreased depending on cross-linking siteGenerally decreased (higher oxygen affinity)~10-14 mmHg (in solution)
Methemoglobin Formation Increased rate compared to native Hb[1]Significantly increased rate[2][3][4]Baseline rate
Stability Increased thermal stability[5]Increased thermal stability[2]Baseline stability
Product Homogeneity Homogenous (primarily tetramers)Heterogeneous (polymers of varying sizes)Homogenous

Table 1: General Properties of Modified Hemoglobin

Cross-linking ConditionP50 (mmHg)Hill Coefficient (n)Reference
DBBF (α-α cross-link) 292.9[6]
DBBF (β-β cross-link) 18.52.2[7]
Glutaraldehyde (20:1 molar ratio) 20.1N/A[8]
Glutaraldehyde (30:1 molar ratio) 13.3N/A[8]
Glutaraldehyde (40:1 molar ratio) 13.0N/A[8]

Table 2: Oxygen Affinity (P50) and Cooperativity (Hill Coefficient) of Modified Hemoglobin

Modified HemoglobinMethemoglobin Formation RateReference
DBBF (α-α cross-link) 1.8 times faster than HbA[1]
DBBF (β-β cross-link) 1.2 times faster than HbA[1]
Glutaraldehyde Autoxidation rate 1.4 times faster than bovine Hb[3]

Table 3: Methemoglobin Formation Rates

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Hemoglobin Modification with this compound (DBBF)

This protocol is adapted from studies focusing on the intramolecular cross-linking of hemoglobin.

Materials:

  • Purified Stroma-Free Hemoglobin (SFH) solution (e.g., 10 g/dL in a suitable buffer like HEPES or phosphate (B84403) buffer, pH 7.4)

  • This compound (DBBF) solution (e.g., dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted in buffer)

  • Deoxygenation equipment (e.g., nitrogen or argon gas, tonometer)

  • Quenching solution (e.g., lysine or glycine (B1666218) solution)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Deoxygenation (for α-α cross-linking): The hemoglobin solution is deoxygenated by bubbling with nitrogen or argon gas in a tonometer until the pO2 is close to zero. This shifts the hemoglobin to the T-state, exposing the α-chain lysine residues for cross-linking. For β-β cross-linking, this step is omitted as the reaction occurs with oxyhemoglobin (R-state).

  • Cross-linking Reaction: The DBBF solution is added to the hemoglobin solution at a specific molar ratio (e.g., 2:1 DBBF:Hb). The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) with gentle mixing.

  • Quenching: The reaction is terminated by adding an excess of a primary amine-containing solution, such as lysine or glycine, to react with any unreacted DBBF.

  • Purification: The modified hemoglobin is purified from unreacted DBBF and quenching agent by dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization: The extent of modification and the properties of the cross-linked hemoglobin are assessed using techniques such as SDS-PAGE, mass spectrometry, and oxygen equilibrium curve analysis.

Hemoglobin Modification with Glutaraldehyde

This protocol describes the polymerization of hemoglobin using glutaraldehyde.

Materials:

  • Purified Stroma-Free Hemoglobin (SFH) solution (e.g., 5-10 g/dL in a suitable buffer like phosphate-buffered saline (PBS), pH 7.4)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., sodium borohydride (B1222165) or lysine solution)

  • Ultrafiltration/diafiltration system for purification

Procedure:

  • Reaction Setup: The hemoglobin solution is placed in a reaction vessel with controlled temperature (e.g., 4°C) and stirring.

  • Polymerization: A predetermined amount of glutaraldehyde solution is added to the hemoglobin solution to achieve the desired molar ratio (e.g., 20:1, 30:1, or 40:1 glutaraldehyde:Hb). The reaction is allowed to proceed for a specific duration (e.g., 2-4 hours).

  • Quenching: The polymerization is stopped by adding a quenching agent. Sodium borohydride can be used to reduce the Schiff bases formed, creating a more stable bond. Alternatively, an excess of an amine like lysine can be added.

  • Purification: The polymerized hemoglobin is purified to remove unreacted glutaraldehyde, quenching agent, and unmodified hemoglobin tetramers. This is typically achieved through ultrafiltration and diafiltration using membranes with an appropriate molecular weight cutoff (e.g., 100 kDa).

  • Characterization: The molecular weight distribution of the polymerized hemoglobin is analyzed using techniques like size-exclusion chromatography. The functional properties, such as P50 and methemoglobin content, are also determined.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key differences in the modification processes and their outcomes.

Hemoglobin_Modification_Mechanisms cluster_DBBF This compound (DBBF) Modification cluster_GTA Glutaraldehyde (GTA) Modification Hb_tetramer_DBBF Hemoglobin Tetramer Intramolecular_crosslink Intramolecular Cross-linking Hb_tetramer_DBBF->Intramolecular_crosslink DBBF DBBF DBBF->Intramolecular_crosslink Homogenous_product Homogenous Product (Cross-linked Tetramers) Intramolecular_crosslink->Homogenous_product Hb_tetramer_GTA Hemoglobin Tetramers Intermolecular_crosslink Intermolecular Polymerization Hb_tetramer_GTA->Intermolecular_crosslink GTA Glutaraldehyde GTA->Intermolecular_crosslink Heterogeneous_product Heterogeneous Product (Polymerized Hb) Intermolecular_crosslink->Heterogeneous_product Experimental_Workflow_Comparison cluster_DBBF_workflow DBBF Modification Workflow cluster_GTA_workflow Glutaraldehyde Modification Workflow Start_DBBF Purified Hemoglobin Deoxy_DBBF Deoxygenation (optional) Start_DBBF->Deoxy_DBBF React_DBBF Add DBBF Deoxy_DBBF->React_DBBF Quench_DBBF Quench Reaction React_DBBF->Quench_DBBF Purify_DBBF Purification (Dialysis/SEC) Quench_DBBF->Purify_DBBF End_DBBF Characterization Purify_DBBF->End_DBBF Start_GTA Purified Hemoglobin React_GTA Add Glutaraldehyde Start_GTA->React_GTA Quench_GTA Quench Reaction React_GTA->Quench_GTA Purify_GTA Purification (UF/DF) Quench_GTA->Purify_GTA End_GTA Characterization Purify_GTA->End_GTA

References

A Comparative Guide to the Validation of Bis(3,5-dibromosalicyl)fumarate Cross-Linking Sites in Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBSF) and alternative cross-linking agents for hemoglobin. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and logical relationships to aid in the understanding and validation of cross-linking sites.

Introduction to Hemoglobin Cross-Linking

Hemoglobin (Hb)-based oxygen carriers (HBOCs) are being developed as potential red blood cell substitutes. A key challenge in their development is the stabilization of the hemoglobin tetramer to prevent its dissociation into dimers, which can cause renal toxicity. Cross-linking the hemoglobin subunits is a common strategy to achieve this stabilization. This compound (DBSF) is a well-characterized cross-linking agent that has been extensively studied for this purpose. This guide will delve into the validation of its cross-linking sites and compare its performance with other commonly used cross-linking agents.

Comparison of Hemoglobin Cross-Linking Agents

The choice of cross-linking agent significantly impacts the structural and functional properties of the modified hemoglobin. This section compares DBSF with other notable cross-linking agents.

Quantitative Performance Data

The following table summarizes key performance indicators for hemoglobin cross-linked with DBSF and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cross-Linking AgentPrimary Cross-Linking Site(s)Cross-Linking Efficiency (Yield)Thermal Stability (Denaturation Temp.)Autooxidation RateKey Characteristics
This compound (DBSF) oxy-Hb: β1Lys82-β2Lys82deoxy-Hb: α1Lys99-α2Lys99Good, especially for deoxy-Hb[1]Increased significantly; Tm of 57°C for methemoglobin vs 41°C for native HbA[2]α-crosslinked: 1.8x faster than HbAβ-crosslinked: 1.2x faster than HbA[3]Site-specific cross-linking dependent on oxygenation state.
Glutaraldehyde (GTA) Non-specific, multiple lysine (B10760008) residuesVariable, can lead to polymerizationIncreasedIncreasedNon-specific cross-linking, potential for polymerization and heterogeneity.
Bis(3,5-dibromosalicyl)succinate β1Lys82-β2Lys82Lower yield for deoxy-Hb compared to DBSF[1]--Diaspirin analog with a more flexible linker.
Bis(3,5-dibromosalicyl)glutarate β1Lys82-β2Lys82Lower yield for deoxy-Hb compared to DBSF[1]--Diaspirin analog with an even more flexible linker.
Trimesoyl tris(methyl phosphate) (TMMP) β1Val1-β2Lys82---Shifts the quaternary structure towards the T-state[4]

Experimental Protocols

Accurate validation of cross-linking sites is crucial for understanding the structure-function relationship of modified hemoglobin. The following are detailed protocols for the key experimental techniques used in this validation process.

Hemoglobin Cross-Linking with DBSF

Objective: To covalently cross-link hemoglobin subunits using DBSF.

Materials:

  • Purified human hemoglobin A (HbA)

  • This compound (DBSF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deoxygenation equipment (e.g., nitrogen or argon gas source, tonometer)

  • Centrifugal filter units (e.g., Amicon Ultra)

  • Spectrophotometer

Protocol:

  • Preparation of Hemoglobin Solution: Prepare a solution of purified HbA in PBS at a concentration of 10 mg/mL.

  • Oxygenation State Control:

    • For β-chain cross-linking (oxy-state): Ensure the hemoglobin solution is fully oxygenated by equilibration with ambient air.

    • For α-chain cross-linking (deoxy-state): Deoxygenate the hemoglobin solution by gently bubbling with nitrogen or argon gas in a tonometer for at least 2 hours. The color of the solution should change from bright red to dark purple.

  • Cross-Linking Reaction:

    • Dissolve DBSF in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).

    • Add the DBSF solution to the hemoglobin solution at a molar ratio of 2:1 (DBSF:Hb tetramer).

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quenching the Reaction: Stop the reaction by adding a 5-fold molar excess of Tris buffer to consume any unreacted DBSF.

  • Purification of Cross-Linked Hemoglobin:

    • Remove unreacted DBSF and byproducts by diafiltration using a centrifugal filter unit with a 30 kDa molecular weight cutoff.

    • Wash the retentate with PBS multiple times.

    • The purified cross-linked hemoglobin can be analyzed by SDS-PAGE to confirm the presence of cross-linked species (dimers of α or β chains).

Identification of Cross-Linking Sites by Mass Spectrometry

Objective: To identify the specific amino acid residues involved in the DBSF cross-link using enzymatic digestion and mass spectrometry.

Materials:

  • Purified DBSF-cross-linked hemoglobin

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • MALDI-TOF or LC-ESI mass spectrometer

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked hemoglobin solution by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C overnight.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 SPE cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Analyze the peptide mixture by MALDI-TOF MS or LC-ESI-MS/MS.

    • Identify peptides that have a mass corresponding to two tryptic peptides linked by the DBSF cross-linker. The mass of the cross-linker remnant (fumarate) must be included in the calculation.

    • Confirm the identity of the cross-linked peptides by fragmentation analysis (MS/MS), which will show fragment ions from both constituent peptides.

N-terminal Sequencing by Edman Degradation

Objective: To confirm the amino acid sequence of the identified cross-linked peptides.

Materials:

  • Purified cross-linked peptide (obtained from HPLC fractionation of the tryptic digest)

  • Automated Edman sequencer

  • Phenylisothiocyanate (PITC)

  • Trifluoroacetic acid (TFA)

  • HPLC system for PTH-amino acid analysis

Protocol:

  • Sample Preparation: Load the purified cross-linked peptide onto the sequencer's sample support.

  • Coupling: The N-terminal amino acid of the peptide is reacted with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous TFA.

  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards.

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. For a cross-linked peptide, this process will yield two sequences simultaneously, confirming the identity of both peptides involved in the cross-link.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating DBSF cross-linking sites and the logical relationship of the cross-linking process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis of Cross-linking cluster_validation Validation HbA Purified Hemoglobin A Crosslinking Cross-linking with DBSF (oxy or deoxy state) HbA->Crosslinking Purification Purification of Cross-linked Hb Crosslinking->Purification Denaturation Denaturation, Reduction, and Alkylation Purification->Denaturation Digestion Tryptic Digestion Denaturation->Digestion PeptideCleanup Peptide Cleanup (SPE) Digestion->PeptideCleanup MassSpec Mass Spectrometry (MALDI-TOF or LC-ESI-MS/MS) PeptideCleanup->MassSpec Edman Edman Degradation (N-terminal Sequencing) PeptideCleanup->Edman DataAnalysis Data Analysis and Cross-link Identification MassSpec->DataAnalysis Edman->DataAnalysis

Caption: Experimental workflow for the validation of DBSF cross-linking sites in hemoglobin.

crosslinking_logic cluster_oxy Oxy-Hemoglobin cluster_deoxy Deoxy-Hemoglobin Hb Hemoglobin Tetramer (α2β2) OxyHb R-state Hb->OxyHb Oxygenation DeoxyHb T-state Hb->DeoxyHb Deoxygenation BetaCrosslink β1Lys82 - β2Lys82 Cross-link OxyHb->BetaCrosslink + DBSF AlphaCrosslink α1Lys99 - α2Lys99 Cross-link DeoxyHb->AlphaCrosslink + DBSF

References

A Comparative Guide to Diaspirin Cross-linking Agents: Focus on Bis(3,5-dibromosalicyl)fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate with other diaspirin and alternative cross-linking agents. The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their protein modification studies, particularly in the context of hemoglobin-based oxygen carriers and other therapeutic protein development.

Introduction to Diaspirin Cross-linking Agents

Diaspirin cross-linking agents are a class of molecules designed to covalently link specific amino acid residues within a protein or between protein subunits. These agents are particularly noted for their application in stabilizing hemoglobin, the oxygen-carrying protein in red blood cells. By cross-linking the subunits of hemoglobin, these agents prevent its dissociation into smaller, rapidly cleared dimers, thereby prolonging its circulatory half-life and modifying its oxygen-binding properties. This compound is a prominent member of this class, known for its ability to cross-link lysine (B10760008) residues across the subunits of hemoglobin.

Performance Comparison of Cross-linking Agents

The choice of a cross-linking agent significantly impacts the structural and functional properties of the modified protein. This section provides a comparative analysis of this compound and other agents based on key performance indicators.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of different cross-linking agents on hemoglobin.

Cross-linking AgentTarget Residues (Hemoglobin)P50 (mmHg)Cooperativity (n)Increase in Thermal Stability (ΔTm)Autoxidation RateReference
This compound Lys-82β1 and Lys-82β2 (oxyHb); Lys-99α1 and Lys-99α2 (deoxyHb)IncreasedReduced15°C (methemoglobin)1.2-1.8 times faster than HbA[1][2][3]
Bis(3,5-dibromosalicyl)succinate β-chains (likely β-cleft)IncreasedReducedNot specifiedNot specified[4]
Trimesoyl tris(3,5-dibromosalicylate) (TTDS) β82Lys residuesLowered (R-state shift)Not specifiedNot specifiedNot specified[5]
Trimesoyl tris(methyl phosphate) (TMMP) Lys82 and β1ValIncreased (T-state shift)Not specifiedNot specifiedNot specified[5][6]
O-Raffinose Intra- and intermolecularly at amino groupsLowered (T-state lock)1.0 (none)Not specifiedNot specified[7][8]
Glutaraldehyde Lysine residuesNot specifiedNot specifiedNot specifiedNot specified[9]
Poly(ethylene glycol) (PEG) derivatives Surface lysinesNot specifiedNot specifiedNot specifiedIncreased methemoglobin formation[10][11]

Note: P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity. Cooperativity (Hill coefficient, n) reflects the oxygen binding characteristics. A value of n > 1 indicates positive cooperativity. ΔTm represents the change in the midpoint of thermal denaturation.

Experimental Protocols

This section outlines a general methodology for the cross-linking of hemoglobin with this compound, based on descriptions in the cited literature.

Protocol: Cross-linking of Hemoglobin with this compound

1. Preparation of Hemoglobin Solution:

  • Isolate human hemoglobin (HbA) from red blood cells and purify to homogeneity.

  • Prepare a solution of HbA in a suitable buffer, for example, 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7.

2. Cross-linking Reaction:

  • The reaction can be performed with either oxyhemoglobin or deoxyhemoglobin to target different lysine residues.

  • For cross-linking of oxyhemoglobin (targeting Lys 82β1 and Lys 82β2), perform the reaction in an oxygenated environment.

  • For cross-linking of deoxyhemoglobin (targeting Lys 99α1 and Lys 99α2), deoxygenate the hemoglobin solution prior to the addition of the cross-linker.

  • Add a solution of this compound to the hemoglobin solution. The molar ratio of cross-linker to hemoglobin should be optimized for the desired degree of modification.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

3. Quenching and Purification:

  • Stop the reaction by adding a quenching agent, such as a primary amine-containing buffer (e.g., Tris).

  • Purify the cross-linked hemoglobin (DCLHb) from unreacted cross-linker and unmodified hemoglobin using techniques like size-exclusion chromatography or ion-exchange chromatography.

4. Characterization of Cross-linked Hemoglobin:

  • Confirm the extent of cross-linking using SDS-PAGE, which will show a higher molecular weight band for the cross-linked product.

  • Characterize the site of cross-linking using mass spectrometry-based peptide mapping.[12]

  • Determine the functional properties of the DCLHb, including oxygen-binding affinity (P50) and cooperativity, using an oxygen equilibrium curve assay.

  • Assess the stability of the DCLHb through thermal denaturation studies, monitoring changes in absorbance or other spectroscopic properties with increasing temperature.[1][13]

  • Measure the rate of autoxidation to methemoglobin spectrophotometrically.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Cross-linking Reaction cluster_products Products Hemoglobin Hemoglobin (Hb) Reaction Acylation of Lysine Residues Hemoglobin->Reaction DBBF This compound DBBF->Reaction DCLHb Diaspirin Cross-linked Hemoglobin (DCLHb) Reaction->DCLHb Byproducts Salicylate Byproducts Reaction->Byproducts

Mechanism of Hemoglobin Cross-linking by DBBF.

Experimental_Workflow start Start: Purified Hemoglobin step1 Cross-linking Reaction with Diaspirin Agent start->step1 step2 Purification of Cross-linked Hemoglobin (e.g., Chromatography) step1->step2 step3 Characterization step2->step3 analysis1 SDS-PAGE step3->analysis1 analysis2 Mass Spectrometry step3->analysis2 analysis3 Oxygen Equilibrium Curve step3->analysis3 analysis4 Thermal Denaturation step3->analysis4 end End: Characterized Cross-linked Protein

General Experimental Workflow for Protein Cross-linking.

Conclusion

This compound is a well-characterized diaspirin cross-linking agent that effectively stabilizes hemoglobin by introducing covalent bonds between its subunits. This modification, however, comes with trade-offs, including altered oxygen affinity and an increased rate of autoxidation. The choice of a cross-linking agent should be guided by the specific application and the desired physicochemical properties of the final modified protein. For instance, while this compound and its succinate (B1194679) analog increase P50, other agents like TTDS can shift the equilibrium towards the R-state, resulting in higher oxygen affinity. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of protein cross-linking for therapeutic and research purposes. Further optimization of reaction conditions and a thorough characterization of the end-product are crucial for any specific application.

References

Unveiling the Impact of Bis(3,5-dibromosalicyl)fumarate on Hemoglobin: A Comparative Guide to Oxygen Affinity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and hemoglobin is paramount in the quest for novel therapeutics for hemoglobinopathies. This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBBF) and other prominent allosteric modulators of hemoglobin oxygen affinity, supported by experimental data and detailed methodologies.

This compound is a potent acylating agent that cross-links the beta chains of hemoglobin, thereby influencing its oxygen-carrying properties.[1] Its mechanism of action and effects on hemoglobin's oxygen affinity have been a subject of considerable research, positioning it as a significant molecule in the study of blood substitutes and therapies for diseases like sickle cell anemia. This guide will delve into the specifics of DBBF's effects and compare them with other key modulators.

Comparative Analysis of Hemoglobin Oxygen Affinity Modulators

The efficacy of allosteric modulators is often quantified by their effect on the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity, while a higher P50 value signifies a lower affinity. The following table summarizes the quantitative effects of DBBF and its alternatives on hemoglobin's P50 value.

CompoundMechanism of ActionTarget Binding Site(s)Effect on P50Representative P50 Values (mmHg)Reference
This compound (DBBF) Intramolecular cross-linking of hemoglobin subunits.[2]Under oxygenated conditions: between β1 Lys-82 and β2 Lys-82. Under deoxygenated conditions: between α1 Lys-99 and α2 Lys-99.[2]Increases or decreases depending on cross-linking siteP50 of bovine hemoglobin modified with a DBBF derivative was 5.4 kPa (approx. 40.5 mmHg) at 37°C and pH 7.4.[3][2][3]
5-Hydroxymethylfurfural (5-HMF) Covalently binds to form a high-affinity imine adduct, stabilizing the R-state.[4]N-terminal α-Valine-1 of both alpha chains.[4][5]Decreases (Increases affinity)Administration of 100 mg/kg 5-HMF decreased the P50 from 32.2 ± 0.5 mmHg to 21.6 ± 1.2 mmHg.[4][6] At 20mg/kg, it reduced arterial blood p50 by 46% (from 43.48 mmHg to 23.47 mmHg) in a swine model.[7][4][5][6][7]
Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1) Covalent modification and non-covalent binding, stabilizing the R-state.[8]Covalently binds to β-Cys93 and β-Cys112; non-covalently in the central water cavity.[8]Decreases (Increases affinity)TD-1 induced a greater increase in oxygen affinity than 5-HMF.[9][8][9]
Myo-Inositol Trispyrophosphate (ITPP) Allosteric effector that decreases oxygen affinity.[10]Binds to the 2,3-diphosphoglycerate (2,3-DPG) binding pocket.[11]Increases (Decreases affinity)In mice, a placebo group had a mean P50 of 37 ± 2 mmHg. A low dose of ITPP increased P50 by 18% (to 44 ± 1 mmHg), and a high dose increased it by 31% (to 51 ± 2 mmHg).[10][10][11]
Voxelotor (GBT440) Covalently binds to stabilize the R-state, increasing oxygen affinity.[12][13]Primarily binds to the N-terminal valine of the alpha chain.[12][13] It has also been shown to bind to multiple other sites, including the N-terminus of the beta subunit.[14]Decreases (Increases affinity)Dose-dependent decrease in P50.[1] Blood concentrations of 243, 446, and 806 µM resulted in P50 changes of 11%, 25%, and 55%, respectively.[15][1][12][13][14][15]

Experimental Protocols

Accurate assessment of hemoglobin oxygen affinity is crucial for evaluating the efficacy of potential modulators. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Oxygen Dissociation Curve and P50 using a Hemox Analyzer

This method provides a continuous recording of the oxygen dissociation curve (ODC) and allows for the direct determination of the P50 value.[16][17]

Materials:

  • Hemox Analyzer (TCS Scientific Corp.)

  • Hemox solution (a buffered solution, pH 7.4)

  • Whole blood or purified hemoglobin solution

  • Test compound (e.g., DBBF) at desired concentrations

  • Gases: Compressed air, Nitrogen (N2)

  • Anticoagulant (e.g., heparin) for whole blood samples

Procedure:

  • Sample Preparation:

    • For whole blood, collect a small sample (e.g., 50 µL) in a heparinized tube.

    • For purified hemoglobin, prepare a solution of known concentration (e.g., 25 µM tetramer) in a suitable buffer.

  • Incubation with Test Compound:

    • Incubate the blood or hemoglobin solution with the test compound at the desired concentration for a specified time and temperature (e.g., 45 minutes at 37°C). A vehicle control (without the compound) should be run in parallel.

  • Hemox Analyzer Setup:

    • Calibrate the Hemox Analyzer's oxygen electrode according to the manufacturer's instructions.

    • Add a specific volume of Hemox solution to the measurement cuvette.

  • Measurement:

    • Introduce the prepared sample into the cuvette of the Hemox Analyzer.

    • Saturate the sample with oxygen by bubbling compressed air through it for a set period (e.g., 10 minutes).

    • Initiate the deoxygenation process by bubbling nitrogen gas through the sample.

    • The instrument will continuously measure the partial pressure of oxygen (pO2) using the Clark oxygen electrode and the corresponding hemoglobin oxygen saturation (%SO2) via dual-wavelength spectrophotometry.

    • The data is plotted as an oxygen dissociation curve (%SO2 vs. pO2).

  • Data Analysis:

    • The P50 value is determined directly from the generated curve as the pO2 at which the hemoglobin saturation is 50%.

    • Compare the P50 values of the compound-treated samples to the vehicle control to assess the effect of the compound on oxygen affinity.

Protocol 2: Spectrophotometric Determination of Hemoglobin Oxygen Affinity

This method relies on the spectral differences between oxygenated and deoxygenated hemoglobin to determine oxygen saturation at various oxygen tensions.[18][19]

Materials:

  • Spectrophotometer (capable of scanning a wavelength range, e.g., 350-700 nm)

  • Tonometer or a gas-tight cuvette

  • Gas mixing system to create precise oxygen/nitrogen mixtures

  • Purified hemoglobin solution

  • Test compound

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of purified hemoglobin in the buffer.

    • Add the test compound at the desired concentration to the hemoglobin solution. Prepare a control sample with the vehicle.

  • Equilibration:

    • Place the sample in the tonometer.

    • Equilibrate the sample with a gas mixture of a known oxygen partial pressure. This is achieved by flowing the gas mixture through the tonometer for a sufficient time to reach equilibrium.

  • Spectrophotometric Measurement:

    • Transfer the equilibrated sample to a cuvette, ensuring no exposure to air.

    • Measure the absorbance spectrum of the sample. The characteristic Soret band (around 415 nm for oxyhemoglobin and 430 nm for deoxyhemoglobin) and Q-bands (500-600 nm) are used to determine the percentage of oxyhemoglobin.[18]

  • Generating the Oxygen Dissociation Curve:

    • Repeat steps 2 and 3 with gas mixtures of varying oxygen partial pressures to obtain a series of data points (pO2 and corresponding % saturation).

    • Plot the percentage of hemoglobin saturation against the partial pressure of oxygen to construct the oxygen dissociation curve.

  • Data Analysis:

    • Determine the P50 value from the constructed curve.

    • Compare the curves and P50 values of the treated and control samples.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of allosteric modulation and a typical experimental workflow.

Allosteric_Modulation cluster_Hb Hemoglobin (Hb) cluster_Modulators Allosteric Modulators T_State T-State (Tense) Low O2 Affinity R_State R-State (Relaxed) High O2 Affinity T_State->R_State Oxygen Binding R_State->T_State Oxygen Release DBBF DBBF DBBF->T_State Cross-links (Deoxy) DBBF->R_State Cross-links (Oxy) Five_HMF 5-HMF Five_HMF->R_State Stabilizes TD1 TD-1 TD1->R_State Stabilizes Voxelotor Voxelotor Voxelotor->R_State Stabilizes ITPP ITPP ITPP->T_State Stabilizes Oxygen Oxygen (O2)

Caption: Allosteric modulation of hemoglobin's T-R equilibrium.

Experimental_Workflow start Start prep Prepare Hemoglobin/ Blood Sample start->prep incubate Incubate with Test Compound prep->incubate control Prepare Vehicle Control prep->control measure Measure O2 Affinity (e.g., Hemox Analyzer) incubate->measure control->measure generate_odc Generate Oxygen Dissociation Curve (ODC) measure->generate_odc determine_p50 Determine P50 Value generate_odc->determine_p50 compare Compare P50 of Test vs. Control determine_p50->compare end End compare->end

Caption: Experimental workflow for assessing hemoglobin oxygen affinity.

References

A Comparative Analysis of Bis(3,5-dibromosalicyl)fumarate and BS3 Cross-linkers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in studying protein-protein interactions, defining protein structures, and developing antibody-drug conjugates. This guide provides a detailed comparative analysis of two homobifunctional cross-linkers: Bis(3,5-dibromosalicyl)fumarate and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), offering insights into their respective mechanisms, applications, and experimental considerations.

Introduction

Chemical cross-linkers are indispensable tools in molecular biology and proteomics, enabling the covalent linkage of interacting molecules to stabilize and subsequently identify protein complexes. This compound and BS3 are both amine-reactive cross-linkers, primarily targeting lysine (B10760008) residues and N-termini of proteins. However, their distinct chemical structures impart unique properties that make them suitable for different research applications.

This compound is a derivative of aspirin (B1665792) and has been extensively utilized for the specific intramolecular cross-linking of hemoglobin.[1][2] Its reactivity is directed towards lysine residues located within the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin.[3] This specificity makes it a valuable tool for studying hemoglobin structure and function, as well as for the development of potential blood substitutes.[1][4]

BS3 (Bis[sulfosuccinimidyl] suberate) , in contrast, is a more general-purpose cross-linker.[5] Its water-soluble nature and defined spacer arm make it a versatile reagent for a wide range of applications, including the study of protein-protein interactions on the cell surface and in solution.[5][6]

Chemical Properties and Mechanism of Action

Both cross-linkers form stable amide bonds with primary amines. However, the nature of their reactive groups and overall molecular properties differ significantly.

This compound functions as an acylating agent. The fumarate (B1241708) ester linkages react with the ε-amino groups of lysine residues, resulting in the formation of a stable amide bond and the release of the dibromosalicylate leaving group. Its reactivity is highly specific for the lysine residues within the DPG binding pocket of hemoglobin due to electrostatic and hydrophobic interactions.[3]

BS3 is an N-hydroxysuccinimide (NHS) ester-based cross-linker. The NHS esters at both ends of the suberate spacer react with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide.[5] The presence of sulfonate groups on the succinimide (B58015) rings renders BS3 water-soluble and membrane-impermeable, making it ideal for cross-linking cell surface proteins.[5]

Comparative Data

The following table summarizes the key quantitative and qualitative differences between this compound and BS3.

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)
Target Residues Primary amines (specifically Lysine)Primary amines (Lysine, N-terminus)
Reactive Group Fumarate EsterN-hydroxysuccinimide (NHS) Ester
Spacer Arm Length ~5 Å (Fumarate bridge)11.4 Å
Solubility Slightly soluble in water, soluble in organic solvents.Soluble in water and aqueous buffers.
Membrane Permeability PermeableImpermeable
Primary Application Intramolecular cross-linking of hemoglobinGeneral protein-protein interaction studies, cell surface cross-linking
Specificity High specificity for Lys residues in the DPG binding site of hemoglobin.[3]General reactivity towards accessible primary amines.
Reaction pH Typically performed around pH 7.[7]Optimal reactivity at pH 7-9.[5]
Cleavability Non-cleavableNon-cleavable

Experimental Protocols

Detailed methodologies for utilizing these cross-linkers are crucial for obtaining reliable and reproducible results.

Experimental Protocol for Cross-linking with this compound (Hemoglobin)

This protocol is adapted from studies on hemoglobin cross-linking.[4][7][8]

Materials:

  • Purified hemoglobin solution

  • This compound

  • Reaction Buffer (e.g., 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7)[7]

  • Quenching solution (e.g., Tris buffer)

  • Organic solvent (if needed to dissolve the cross-linker)

Procedure:

  • Preparation of Reagents: Prepare the hemoglobin solution in the reaction buffer. Dissolve this compound in a minimal amount of a suitable organic solvent before adding it to the aqueous reaction mixture if necessary.

  • Cross-linking Reaction: Add the this compound solution to the hemoglobin solution. The molar ratio of cross-linker to protein may need to be optimized. Incubate the reaction mixture at 37°C. The reaction time can vary, with studies showing significant cross-linking within hours.[8]

  • Quenching: Terminate the reaction by adding a quenching solution containing a primary amine, such as Tris buffer, to consume any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography to confirm the formation of intramolecularly cross-linked hemoglobin.[9][10]

Experimental Protocol for Cross-linking with BS3

This is a general protocol for protein cross-linking using BS3.[5][6]

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES)

  • BS3 cross-linker

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Preparation of Reagents: Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution of BS3 in reaction buffer immediately before use.

  • Cross-linking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM). The optimal concentration depends on the protein concentration and should be determined empirically.[5] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.

  • Removal of Excess Reagent: Remove excess cross-linker and by-products by dialysis or gel filtration if necessary.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry to identify cross-linked protein complexes.

Visualizing the Chemistry and Workflows

To further elucidate the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.

cluster_BSF This compound Reaction cluster_BS3 BS3 Reaction BSF This compound Crosslinked_Protein_BSF Cross-linked Protein (Stable Amide Bond) BSF->Crosslinked_Protein_BSF Acylation Protein_Lys Protein-Lysine (ε-NH2) Protein_Lys->Crosslinked_Protein_BSF BS3 BS3 Crosslinked_Protein_BS3 Cross-linked Protein (Stable Amide Bond) BS3->Crosslinked_Protein_BS3 NHS Ester Reaction Protein_NH2 Protein-Amine (Lys, N-terminus) Protein_NH2->Crosslinked_Protein_BS3

Caption: Chemical reaction mechanisms of this compound and BS3 with primary amines on proteins.

cluster_workflow General Cross-linking Workflow A 1. Prepare Protein Sample in Amine-Free Buffer B 2. Add Cross-linker (BSF or BS3) A->B C 3. Incubate (Time and Temperature Dependent) B->C D 4. Quench Reaction (e.g., Tris Buffer) C->D E 5. Analyze Cross-linked Products (SDS-PAGE, MS, etc.) D->E

References

Enhanced Thermal Stability of Hemoglobin Following Bis(3,5-dibromosalicyl)fumarate Cross-Linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of modified hemoglobin is crucial for the development of hemoglobin-based oxygen carriers (HBOCs) and other biotherapeutics. This guide provides an objective comparison of the thermal stability of human hemoglobin A (HbA) before and after treatment with the cross-linking agent Bis(3,5-dibromosalicyl)fumarate (DBSF), with additional context provided by comparison to another common cross-linker, glutaraldehyde (B144438).

This guide summarizes key experimental data, details the methodologies used for thermal stability assessment, and provides visual representations of the experimental workflow and the molecular mechanism of DBSF cross-linking.

Quantitative Analysis of Thermal Stability

Treatment of hemoglobin with DBSF results in a significant increase in its thermal stability. This is quantified by the midpoint of the thermal denaturation curve (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability. The following tables summarize the thermal denaturation temperatures for various forms of hemoglobin, both unmodified and cross-linked with DBSF.

Table 1: Thermal Denaturation Temperatures (Tm) of Methemoglobin A and DBSF Cross-Linked Methemoglobin A

Hemoglobin FormCross-Linking AgentDenaturation Temperature (Tm) in 0.9 M Guanidine (B92328)Reference
Methemoglobin ANone (Unmodified)40.7 °C[1]
Methemoglobin AThis compound (DBSF)57.1 °C[1]
α-chain cross-linked Methemoglobin AThis compound (DBSF)57 °C[2]
β-chain cross-linked Methemoglobin AThis compound (DBSF)57 °C[2]

Table 2: Increase in Denaturation Temperature (ΔTm) for Different Hemoglobin A Derivatives After DBSF Cross-Linking

Hemoglobin DerivativeIncrease in Denaturation Temperature (ΔTm)Reference
Methemoglobins15 °C[3]
Cyanomethemoglobins10 °C[3]
Carbonmonoxyhemoglobins4 °C[3]

Comparative Performance with Other Cross-Linking Agents

While direct, side-by-side studies under identical conditions are limited, data from various sources indicate that other cross-linking agents also enhance hemoglobin's thermal stability. Glutaraldehyde, a widely used cross-linker, has been shown to increase the thermal stability of hemoglobin.[4][5] For instance, studies on earthworm erythrocruorin, a type of hemoglobin, demonstrated an increase in Tm from 57°C for the native form up to 68°C after cross-linking with glutaraldehyde.[6]

It is important to note that the extent of stabilization can depend on the specific cross-linking agent, the reaction conditions, and the hemoglobin species being studied. The data presented here for DBSF on human hemoglobin A shows a substantial and well-documented increase in thermal stability.

Mechanism of DBSF Cross-Linking

This compound is a "double-headed aspirin" that acts as an intramolecular cross-linking agent for hemoglobin.[1] It forms covalent bonds between specific lysine (B10760008) residues on the hemoglobin tetramer, effectively holding the subunits together and preventing their dissociation upon heating.[1] Under oxygenated conditions, DBSF selectively cross-links Lys 82β1 and Lys 82β2.[1] In the deoxygenated state, it can cross-link Lys 99α1 and Lys 99α2.[2] This intramolecular bracing is the primary reason for the observed increase in thermal stability.

cluster_Hb Hemoglobin Tetramer cluster_XL_Hb Cross-Linked Hemoglobin alpha1 α1 XL_alpha1 α1 alpha2 α2 XL_alpha2 α2 beta1 β1 XL_beta1 β1 beta2 β2 XL_beta2 β2 DBSF DBSF DBSF->beta1 DBSF->beta2 Cross-links Lys 82β1 and Lys 82β2 XL_beta1->XL_beta2

Caption: DBSF cross-linking of hemoglobin subunits.

Experimental Protocols

Accurate evaluation of thermal stability is paramount. Below are detailed methodologies for key experiments cited in the evaluation of DBSF-treated hemoglobin.

Thermal Denaturation Monitored by UV-Vis Spectroscopy

This method follows the change in the absorbance spectrum of hemoglobin as it is heated, which reflects the unfolding of the protein.

Materials:

  • Purified Hemoglobin A (and cross-linked derivatives)

  • Buffer: 0.01 M 4-morpholine-propanesulfonic acid (MOPS), pH 7.0

  • Guanidine hydrochloride (to prevent precipitation)

  • Diode array spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of hemoglobin in the MOPS buffer. To prevent precipitation at high temperatures, add guanidine hydrochloride to a final concentration of 0.9 M.[1]

  • Place the sample in a quartz cuvette and load it into the spectrophotometer's temperature-controlled holder.

  • Set the spectrophotometer to scan a wavelength range of 190 to 650 nm.

  • Equilibrate the sample at the starting temperature of 25°C.

  • Increase the temperature of the sample at a constant rate of 0.3°C per minute up to a final temperature of 70°C.[1]

  • Record the absorbance spectrum at regular temperature intervals throughout the heating process.

  • Analyze the data by plotting the change in absorbance at a specific wavelength (e.g., in the Soret band or at 280 nm) against temperature.

  • The midpoint of the resulting sigmoidal curve is the thermal denaturation temperature (Tm).

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of the unfolding process.

Materials:

  • Purified Hemoglobin A (and cross-linked derivatives)

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Thoroughly dialyze the protein samples against the same buffer that will be used as the reference in the DSC experiment.

  • Carefully load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.

  • Pressurize the cells according to the manufacturer's instructions to prevent boiling at higher temperatures.

  • Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and a constant scan rate (e.g., 1°C/min).

  • Initiate the temperature scan. The instrument will measure the difference in heat flow between the sample and reference cells as a function of temperature.

  • The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding.

  • The temperature at the apex of this peak is the Tm. The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing HbA Unmodified Hemoglobin A Buffer Buffer Exchange (e.g., Dialysis) HbA->Buffer XL_Hb DBSF Cross-Linked Hemoglobin XL_Hb->Buffer Heating Controlled Heating (e.g., 0.3°C/min) Buffer->Heating Measurement Measure Physical Change Heating->Measurement Plot Plot Change vs. Temperature Measurement->Plot Tm Determine Tm Plot->Tm

Caption: Experimental workflow for thermal stability analysis.

References

A Comparative Guide to Functional Assays for Bis(3,5-dibromosalicyl)fumarate-Modified Hemoglobin and Other Oxygen Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of Bis(3,5-dibromosalicyl)fumarate (DBBF)-modified hemoglobin, also known as Diaspirin Cross-linked Hemoglobin (DCLHb) or HemAssist, with other prominent hemoglobin-based oxygen carriers (HBOCs). The comparison is based on key in vitro and ex vivo functional assays, with supporting experimental data and detailed protocols to aid in the evaluation and development of next-generation oxygen therapeutics.

Key Functional Assays and Comparative Performance

The development of safe and effective HBOCs has been challenging, with many candidates failing in clinical trials due to adverse effects such as vasoconstriction and oxidative damage.[1][2] The functional assays detailed below are critical for the preclinical assessment of these risks.

Oxygen-Binding Affinity (P₅₀)

The P₅₀ value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a crucial indicator of an HBOC's ability to release oxygen to tissues. A P₅₀ value similar to that of human red blood cells (approximately 27 mmHg) is often targeted.[3]

Hemoglobin-Based Oxygen CarrierType of ModificationP₅₀ (mmHg)Reference(s)
DBBF-Modified Hemoglobin (DCLHb/HemAssist) Intramolecular cross-linking (α-α)32.4 ± 1.0[4]
PolyHeme Glutaraldehyde polymerization of human hemoglobinNot specified, but pyridoxylated to raise P₅₀[1]
Hemopure (HBOC-201) Glutaraldehyde polymerization of bovine hemoglobin40[3][5][6]
Hemospan (MP4) PEGylation of human hemoglobin~R-state Hb[7]
SANGUINATE™ PEGylation of bovine carboxyhemoglobinNot specified[8]
PEG-T-state PolyhHb PEGylated tense-state polymerized human hemoglobin46.6[9]
PEG-R-state PolyhHb PEGylated relaxed-state polymerized human hemoglobin1.9[9]
Methemoglobin Formation

Methemoglobin (metHb) is an oxidized form of hemoglobin that is unable to bind and transport oxygen. The rate of autoxidation to metHb is a critical parameter for the stability and efficacy of an HBOC.

Hemoglobin-Based Oxygen CarrierMethemoglobin LevelsConditionsReference(s)
DBBF-Modified Hemoglobin (DCLHb/HemAssist) 3.2 ± 0.6%In final product[4]
4.08 ± 1.36%In surgical patients after infusion[10]
PolyHeme ≤ 8%In final product[11]
Hemopure (HBOC-201) Transient increases observedClinical trials[12][13]
PEGylated Hemoglobins PEGylation slightly increased autoxidation in all variants compared to precursorsIn vitro study[9]
Vasoactivity

One of the most significant adverse effects of first-generation HBOCs is vasoconstriction, which can lead to hypertension.[1] This is primarily attributed to the scavenging of nitric oxide (NO) by cell-free hemoglobin.[14] Vasoactivity is often assessed using ex vivo aortic ring assays.

Hemoglobin-Based Oxygen CarrierVasoactive ResponseExperimental ModelReference(s)
DBBF-Modified Hemoglobin (DCLHb/HemAssist) Contractile response in isolated vessels, dependent on NO interference.Isolated rat and dog vessels[15]
Increased mean arterial pressure in a dose-dependent manner.Anesthetized rats[16]
Did not cause significant vasoconstriction in arterioles in one study.Dorsal skin fold chamber in hamsters[17]
PolyHeme No appreciable vasoconstrictory effect reported in preliminary safety studies.Clinical studies[18]
Induced severe systemic vasoconstriction in mice with endothelial dysfunction.Awake mice[11]
Hemopure (HBOC-201) Induced prolonged systemic and pulmonary vasoconstriction.Awake lambs[19]
Pressor effects mediated by NO scavenging and endothelin production.Swine[20]
PEGylated Hemoglobins PEGylation mitigates vasoactivity by increasing molecular size.General observation[9]

Experimental Protocols

Determination of P₅₀ (Oxygen Equilibrium Curve)

This protocol is a generalized approach based on spectrophotometric methods for determining the oxygen-hemoglobin dissociation curve and calculating the P₅₀.

Principle: The absorbance of hemoglobin differs depending on its oxygenation state. By measuring the absorbance of a hemoglobin solution at various oxygen partial pressures, an oxygen equilibrium curve can be constructed.

Materials:

  • HBOC solution

  • Spectrophotometer with a tonometer attachment

  • Gas mixing system (for precise O₂ and N₂ mixtures)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Antifoaming agent

Procedure:

  • Dilute the HBOC sample to a suitable concentration in PBS (e.g., 0.1-0.5 g/dL).

  • Add a small amount of antifoaming agent to the solution.

  • Place the sample in the tonometer cuvette of the spectrophotometer.

  • Equilibrate the sample with a gas mixture of 100% N₂ to deoxygenate the hemoglobin completely. Record the absorbance spectrum (typically between 500-600 nm).

  • Incrementally introduce known concentrations of O₂ into the gas mixture, allowing the sample to equilibrate at each step.

  • Record the absorbance spectrum at each oxygen partial pressure.

  • Continue this process until the hemoglobin is fully saturated with oxygen (equilibration with 100% O₂ or air).

  • Calculate the percentage of oxygen saturation at each oxygen partial pressure using the absorbance values at specific wavelengths (e.g., isosbestic points and points of maximum difference between oxy- and deoxyhemoglobin).

  • Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the oxygen equilibrium curve.

  • Determine the P₅₀ value from the curve, which is the pO₂ at 50% saturation.

Methemoglobin Assay (Evelyn-Malloy Method)

This protocol is a modification of the classic Evelyn-Malloy method for the determination of methemoglobin in HBOC solutions.[21][22][23]

Principle: Methemoglobin has a characteristic absorbance peak at 630 nm, which disappears upon the addition of cyanide, forming cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.

Materials:

  • HBOC solution

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Potassium cyanide (KCN) solution (e.g., 5%)

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution (e.g., 5%)

  • Spectrophotometer

Procedure:

  • Dilute the HBOC sample with the phosphate buffer to a concentration suitable for spectrophotometric analysis.

  • Divide the diluted sample into two cuvettes.

  • To the first cuvette (sample), add a small volume of phosphate buffer and mix.

  • To the second cuvette (reference), add a small volume of KCN solution and mix to convert all methemoglobin to cyanmethemoglobin.

  • Measure the absorbance of the sample cuvette at 630 nm against the reference cuvette. This is A₁.

  • To the sample cuvette, add a small volume of K₃[Fe(CN)₆] solution to convert all hemoglobin to methemoglobin and mix.

  • Measure the absorbance of the sample cuvette at 630 nm against the reference cuvette. This is A₂.

  • Calculate the percentage of methemoglobin using the following formula: % Methemoglobin = (A₁ / A₂) * 100

Ex Vivo Vasoactivity Assay (Isolated Aortic Ring)

This protocol describes a common ex vivo method to assess the vasoconstrictor or vasodilator properties of HBOCs using isolated aortic rings from a model organism like a rabbit or rat.[24][25][26][27][28]

Principle: The contractile or relaxant response of a segment of an artery to a test substance is measured isometrically in an organ bath.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., New Zealand white rabbit)

  • Krebs-Henseleit solution (KHS)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Phenylephrine (B352888) or other vasoconstrictor

  • Acetylcholine (B1216132) or other vasodilator

  • HBOC solution

Procedure:

  • Humanely euthanize the animal and carefully dissect the thoracic aorta, placing it in cold KHS.

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-5 mm in width. For endothelium-denuded studies, gently rub the intimal surface of some rings.

  • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for 60-90 minutes, with periodic washing.

  • Assess the viability and integrity of the endothelium by contracting the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then inducing relaxation with acetylcholine (e.g., 10⁻⁶ M). Endothelium-intact rings should show significant relaxation.

  • After washing and re-equilibration, add the HBOC solution in a cumulative manner to the organ bath, recording any changes in isometric tension.

  • To assess the effect on pre-constricted vessels, first induce a stable contraction with phenylephrine and then add the HBOC solution cumulatively.

  • Record the contractile or relaxant responses and express them as a percentage of the maximal contraction induced by a reference substance (e.g., KCl) or as a percentage of relaxation from the pre-constricted tone.

Visualizations

Experimental Workflow for HBOC Functional Comparison

G Experimental Workflow for Functional Comparison of HBOCs cluster_prep HBOC Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison DBBF_Hb DBBF-Modified Hb P50 Oxygen-Binding Affinity (P50) DBBF_Hb->P50 MetHb Methemoglobin Formation DBBF_Hb->MetHb Vaso Vasoactivity Assay DBBF_Hb->Vaso Alt_HBOC Alternative HBOCs (e.g., PolyHeme, Hemopure) Alt_HBOC->P50 Alt_HBOC->MetHb Alt_HBOC->Vaso Comp_Table Comparative Data Tables P50->Comp_Table MetHb->Comp_Table Vaso->Comp_Table Conclusion Performance Conclusion Comp_Table->Conclusion

Caption: Workflow for comparing functional assays of HBOCs.

Signaling Pathway of Nitric Oxide Scavenging by Cell-Free Hemoglobin

G Nitric Oxide Scavenging by Cell-Free Hemoglobin cluster_endothelium Endothelial Cell cluster_lumen Vascular Lumen cluster_smc Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS + O2 Free_Hb Cell-Free Hb (Fe2+) NO->Free_Hb Scavenging sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates MetHb Methemoglobin (Fe3+) Free_Hb->MetHb + NO3- Free_Hb->sGC Nitrate Nitrate (NO3-) cGMP cGMP sGC->cGMP Converts GTP GTP GTP Relaxation Vasodilation cGMP->Relaxation Promotes Contraction Vasoconstriction note Reduced NO bioavailability leads to vasoconstriction note->Contraction

Caption: NO scavenging by cell-free Hb leads to vasoconstriction.

Endothelin-1 Signaling Pathway in HBOC-Induced Vasoconstriction

G Endothelin-1 Signaling in HBOC-Induced Vasoconstriction cluster_lumen Vascular Lumen cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell HBOC HBOC ET1_prod Endothelin-1 (ET-1) Production HBOC->ET1_prod Upregulates ET_A ET-A Receptor ET1_prod->ET_A Binds to ET_B ET-B Receptor ET1_prod->ET_B Binds to PLC Phospholipase C (PLC) ET_A->PLC Activates ET_B->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: HBOCs can induce ET-1 production, leading to vasoconstriction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of protein modifications is paramount. Bis(3,5-dibromosalicyl)fumarate is a valuable tool for introducing site-specific cross-links, thereby stabilizing protein structures and providing insights into their quaternary arrangements. While X-ray crystallography remains the gold standard for high-resolution structural determination, its application to chemically cross-linked proteins can be challenging. This guide provides a comparative overview of X-ray crystallography and alternative techniques, primarily mass spectrometry, for the structural confirmation of this compound cross-links, supported by experimental data and detailed protocols.

Introduction to this compound Cross-Linking

This compound is a chemical cross-linking agent that reacts with specific amino acid residues on a protein, creating a covalent bond that stabilizes the protein's structure. In human hemoglobin, for instance, this reagent has been shown to cross-link lysine (B10760008) residues at specific positions, such as between Lys 82β1 and Lys 82β2 in oxyhemoglobin and between Lys 99α1 and Lys 99α2 in deoxyhemoglobin.[1][2] Such modifications are crucial for developing potential blood substitutes and for studying protein dynamics. The confirmation of these cross-links is a critical step in ensuring the desired modification has occurred and in understanding its structural implications.

Methodological Comparison: X-ray Crystallography vs. Mass Spectrometry

The structural confirmation of these cross-links can be approached through various analytical techniques, each providing distinct levels of information. The two primary methods discussed here are X-ray crystallography and mass spectrometry.

FeatureX-ray CrystallographyMass Spectrometry (LC-MS/MS)
Resolution Atomic (Ångström)Residue-level (connectivity)
Information Provided 3D coordinates of all atoms, bond angles, precise cross-link geometry, conformational changes.Identification of cross-linked residues, stoichiometry of modification, relative quantification.[3][4]
Sample Requirements High-purity, well-ordered crystals.High-purity protein, amenable to enzymatic digestion.
Primary Challenge Obtaining diffraction-quality crystals of the cross-linked protein.[5]Complex data analysis to identify cross-linked peptides from a multitude of unmodified peptides.
Throughput LowHigh

Experimental Protocols

X-ray Crystallography of a Cross-Linked Protein (General Protocol)

While a specific crystal structure of a this compound cross-linked protein is not publicly available, the general workflow to achieve this is well-established.

  • Cross-Linking Reaction: The purified protein is incubated with this compound under optimized conditions (e.g., specific pH, temperature, and molar ratio) to achieve a high yield of the desired cross-linked product.

  • Purification of the Cross-Linked Protein: The reaction mixture is subjected to chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography) to separate the cross-linked protein from the unreacted protein and reagents.

  • Crystallization: The purified cross-linked protein is subjected to extensive crystallization screening to find conditions that yield diffraction-quality crystals. This is often the most significant bottleneck.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The phases of the diffracted X-rays are determined, an electron density map is calculated, and a 3D model of the protein, including the cross-link, is built and refined.[5]

Mass Spectrometry for Cross-Link Identification
  • Cross-Linking and Purification: As with the crystallography workflow, the protein is first cross-linked and purified.

  • Enzymatic Digestion: The purified cross-linked protein is denatured and digested with a specific protease (e.g., trypsin). This generates a complex mixture of linear (unmodified) peptides and cross-linked peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. In the mass spectrometer, peptides are ionized and their mass-to-charge ratio is measured (MS1). Selected peptides, including the heavier cross-linked ones, are then fragmented, and the masses of the fragments are measured (MS2).

  • Data Analysis: Specialized software is used to search the MS2 spectra against a protein sequence database to identify the pair of peptides that are linked together by the cross-linker. This confirms the specific residues involved in the cross-link.[3][4]

Visualizing the Workflows

experimental_workflows cluster_xray X-ray Crystallography Workflow cluster_ms Mass Spectrometry Workflow xray_start Cross-Linked Protein xray_cryst Crystallization xray_start->xray_cryst xray_data X-ray Diffraction Data Collection xray_cryst->xray_data xray_struct 3D Structure Determination xray_data->xray_struct xray_result Atomic Resolution Structure of Cross-Link xray_struct->xray_result ms_start Cross-Linked Protein ms_digest Enzymatic Digestion ms_start->ms_digest ms_lcms LC-MS/MS Analysis ms_digest->ms_lcms ms_data Data Analysis ms_lcms->ms_data ms_result Identification of Cross-Linked Residues ms_data->ms_result information_pathway cluster_analysis Structural Analysis start Protein + Cross-linker reaction Cross-Linking Reaction start->reaction purification Purification reaction->purification ms_analysis Mass Spectrometry purification->ms_analysis xray_analysis X-ray Crystallography purification->xray_analysis ms_result Residue Connectivity ms_analysis->ms_result xray_result Atomic 3D Structure xray_analysis->xray_result

References

A Comparative Guide to Bis(3,5-dibromosalicyl)fumarate Analogs and Their Effects on Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(3,5-dibromosalicyl)fumarate (DBBF) and its analogs, focusing on their effects as allosteric modulators of hemoglobin. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound and its derivatives are a class of compounds known to cross-link hemoglobin, thereby altering its oxygen-binding affinity. These molecules have been investigated for their potential therapeutic applications, particularly in the context of sickle cell disease and as blood substitutes. Their mechanism of action involves the stabilization of either the high-affinity R-state or the low-affinity T-state of hemoglobin, or the prevention of binding of natural allosteric effectors like 2,3-diphosphoglycerate (2,3-DPG).

Mechanism of Action: Allosteric Modulation of Hemoglobin

DBBF and its analogs act as bifunctional acylating agents that covalently cross-link specific lysine (B10760008) residues on the hemoglobin tetramer. The site of cross-linking is dependent on the oxygenation state of the hemoglobin molecule during the reaction.

  • Under oxygenated conditions (Oxyhemoglobin): DBBF preferentially cross-links the lysine residues at position 82 of the two β-chains (β1-Lys82 to β2-Lys82) within the 2,3-DPG binding site.[1][2] This modification can increase hemoglobin's oxygen affinity by preventing the binding of 2,3-DPG, a natural right-shifting allosteric effector.[1][2]

  • Under deoxygenated conditions (Deoxyhemoglobin): DBBF cross-links the lysine residues at position 99 of the two α-chains (α1-Lys99 to α2-Lys99).[3][4] This cross-linking stabilizes the T-state, leading to a decrease in oxygen affinity.[5]

The specific structural features of the DBBF analogs, such as the nature of the bridge connecting the two salicyl groups and substitutions on this bridge, influence their reactivity, cell permeability, and ultimately their effect on hemoglobin's oxygen affinity.[1]

Comparative Effects on Hemoglobin Oxygen Affinity

The following table summarizes the quantitative effects of DBBF and its analogs on hemoglobin's oxygen affinity, primarily measured by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) and the Hill coefficient (n), which indicates the degree of cooperativity of oxygen binding.

CompoundHemoglobin TypeCross-linking SiteP50 (mmHg)Hill Coefficient (n)Key ObservationsReference(s)
This compound (DBBF) Human Hemoglobin A (HbA)α1-Lys99 to α2-Lys99Increased (Lower Affinity)Slightly ReducedThe α-α cross-link stabilizes the T-state.[5]
This compound (DBBF) Human Cord Hemoglobin (HCHb)α1-Lys99 to α2-Lys99Increased with higher DBBF:HCHb ratioDecreased with higher DBBF:HCHb ratioDemonstrates a dose-dependent effect on oxygen affinity and cooperativity.[3]
Mono(3,5-dibromosalicyl)fumarate Bovine Hemoglobinβ-cleft (pseudo-crosslink)40.5 (converted from 5.4 kPa)1.9This monofunctional analog introduces a "pseudo-crosslink," hindering dimer dissociation and lowering oxygen affinity.[6]
Bis(3,5-dibromosalicyl)succinate Human Hemoglobin A (HbA)β1-Lys82 to β2-Lys82Not explicitly stated, but implies increased affinityNot explicitly statedCompared to fumarate (B1241708), the succinate (B1194679) bridge is more flexible.[7]
Bis(3,5-dibromosalicyl)mesaconate Sickle Hemoglobin (HbS)Not explicitly statedNot explicitly statedNot explicitly statedThe methyl group on the fumarate bridge enhances intracellular uptake.[1][1]

Note: Direct comparative studies under identical conditions are limited. The data presented is synthesized from multiple sources.

Experimental Protocols

Preparation of Cross-linked Hemoglobin

A general procedure for the preparation of cross-linked hemoglobin involves the incubation of a purified hemoglobin solution with the desired DBBF analog. The specific conditions, such as the oxygenation state of hemoglobin, the molar ratio of the cross-linker to hemoglobin, pH, and temperature, are critical and vary depending on the desired cross-linking site.

Example Protocol for α-α Cross-linking:

  • Human hemoglobin Ao (HbAo) is deoxygenated by repeated cycles of vacuum and flushing with an inert gas (e.g., nitrogen).

  • The deoxygenated hemoglobin solution is then incubated with a solution of this compound.

  • The reaction is allowed to proceed for a specified time at a controlled temperature and pH.

  • The reaction is quenched, and the modified hemoglobin is purified to remove unreacted cross-linker and byproducts.[5]

Determination of Oxygen Equilibrium Curves

The oxygen equilibrium curves (OECs) and the resulting P50 and Hill coefficient values are typically determined using an instrument like the HEMOX™ Analyzer.

HEMOX™ Analyzer Protocol:

  • A small sample of the modified hemoglobin solution or a red blood cell suspension is diluted in a buffer solution (e.g., HEMOX™ solution, pH 7.4).

  • The sample is placed in the instrument's cuvette and equilibrated to 37°C.[8]

  • The sample is first fully oxygenated with air and then deoxygenated with pure nitrogen.[8][9]

  • During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) with a Clark-type electrode and the percentage of oxyhemoglobin saturation via dual-wavelength spectrophotometry.[8]

  • The resulting data is plotted as an oxygen dissociation curve, from which the P50 and Hill coefficient are calculated.[8][9]

Visualizations

Hemoglobin_Allosteric_Modulation cluster_T_State T-State (Low O2 Affinity) cluster_R_State R-State (High O2 Affinity) Deoxy_Hb Deoxyhemoglobin Oxy_Hb Oxyhemoglobin Deoxy_Hb->Oxy_Hb O2 Binding Oxy_Hb->Deoxy_Hb O2 Release DBBF_alpha DBBF (Deoxy) DBBF_alpha->Deoxy_Hb α-α Cross-link (Stabilizes T-State) DBBF_beta DBBF (Oxy) DBBF_beta->Oxy_Hb β-β Cross-link (Blocks 2,3-DPG site) DPG 2,3-DPG DPG->Deoxy_Hb Binds to β-cleft (Stabilizes T-State)

Caption: Allosteric modulation of hemoglobin by DBBF and 2,3-DPG.

Experimental_Workflow Hb_Prep Hemoglobin Purification Crosslinking Cross-linking Reaction (with DBBF analog) Hb_Prep->Crosslinking Purification Purification of Modified Hemoglobin Crosslinking->Purification OEC_Analysis Oxygen Equilibrium Curve Analysis (HEMOX Analyzer) Purification->OEC_Analysis Data_Output P50 and Hill Coefficient Determination OEC_Analysis->Data_Output

Caption: Experimental workflow for analyzing modified hemoglobin.

Conclusion

This compound and its analogs represent a versatile class of hemoglobin modifiers. The choice of a specific analog and the reaction conditions allow for the fine-tuning of hemoglobin's oxygen affinity. Analogs with modified bridging structures, such as bis(3,5-dibromosalicyl)mesaconate, have been developed to improve intracellular delivery, a critical factor for in vivo applications.[1] The data suggests a trade-off between increased stability and altered oxygen-binding kinetics. For researchers and drug developers, a thorough understanding of the structure-activity relationships of these compounds is essential for the rational design of novel hemoglobin-based therapeutics. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise evaluation of their relative performance.

References

Safety Operating Guide

Proper Disposal of Bis(3,5-dibromosalicyl)fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for Bis(3,5-dibromosalicyl)fumarate is through a licensed professional waste disposal company. This compound should not be disposed of down the drain or in regular trash. Adherence to federal, state, and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and environmentally responsible management of this chemical waste.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).

Potential Hazards:

  • May be harmful if inhaled, causing respiratory tract irritation.[1]

  • May be harmful if absorbed through the skin, causing skin irritation.[1]

  • May cause eye irritation.[1]

  • May be harmful if swallowed.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]To prevent eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]To prevent skin contact and potential absorption.
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]To prevent inhalation and respiratory tract irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled systematically to ensure safety and compliance.

Step 1: Waste Segregation As a brominated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[2] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may lead to the formation of hazardous byproducts during treatment.[2]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

Step 2: Containerization Proper containment is critical to prevent leaks and environmental contamination.

  • Action:

    • Select a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap.[3][4]

    • Place all waste, including any contaminated materials like gloves, weighing paper, or absorbent pads, into the designated container.[2]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Action:

    • Label the waste container with the words "Hazardous Waste."[2]

    • Clearly identify the contents: "this compound" and any other chemicals present in the waste mixture.

    • Indicate the approximate quantities or concentrations of each component.

    • Note the date when the waste was first added to the container.

Step 4: Storage Waste must be stored safely in a designated area pending collection.

  • Action:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Store the container away from incompatible materials, such as strong oxidizing agents.[1]

Step 5: Arranging for Disposal The final step is to transfer the waste to a licensed disposal facility.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

    • The EHS department will then arrange for a licensed, professional waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[1]

III. Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_storage Storage & Documentation cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain 'Halogenated Organic Waste' Container B->C D Place Waste into Container C->D E Securely Cap Container D->E F Label Container ('Hazardous Waste', Contents, Date) E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Licensed Waste Disposal Company Collects Waste H->I J Compliant Disposal (Incineration or other approved method) I->J

Caption: Waste Disposal Workflow for this compound.

G cluster_waste_streams Waste Segregation Logic Waste Laboratory Chemical Waste Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Waste Container Decision->Halogenated Yes (e.g., this compound) NonHalogenated Non-Halogenated Waste Container Decision->NonHalogenated No (e.g., Acetone, Ethanol)

Caption: Decision diagram for segregating chemical waste in the laboratory.

References

Navigating the Safe Handling of Bis(3,5-dibromosalicyl)fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Bis(3,5-dibromosalicyl)fumarate, a potent hemoglobin acylating agent, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Summary of Key Safety Information

ParameterRecommendation
Appearance White to off-white solid
Solubility Slightly soluble in water
Storage Store at -20°C under desiccating conditions. The product can be stored for up to 12 months.
Primary Hazards As a halogenated aromatic compound and an acylating agent, potential hazards include skin and eye irritation, respiratory irritation if inhaled, and potential for allergic reactions. As an aspirin (B1665792) analog, it may also have systemic effects if absorbed.
Engineering Controls Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemically resistant gloves (e.g., nitrile), a lab coat, and respiratory protection if handling large quantities or if dust is generated.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and ensure experimental integrity.

Preparation and Engineering Controls:
  • Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood to control airborne particulates.

  • Ventilation: Ensure the fume hood has a certified face velocity.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Material Preparation: Before handling, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

Donning Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection:

    • Gloves: Don chemically resistant gloves (e.g., nitrile). Check for any signs of degradation or punctures before use.

    • Lab Coat: A buttoned lab coat should be worn to protect street clothes and skin.

  • Respiratory Protection: For operations that may generate dust or when handling larger quantities, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) is recommended.

Handling and Experimental Procedure:
  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All manipulations, including transfers and reactions, should be conducted within the fume hood.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate dust.

Decontamination:
  • Work Surfaces: Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe dry after completing the experiment.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste this compound, including unused solid and solutions, in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, in a designated solid hazardous waste container.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel.

Safety Protocol Workflow

cluster_prep 1. Preparation cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling & Experiment cluster_decon 4. Decontamination cluster_disposal 5. Disposal prep_area Designate & Prepare Work Area (Fume Hood) check_safety Verify Emergency Equipment prep_area->check_safety prep_chem Equilibrate Chemical check_safety->prep_chem don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) prep_chem->don_ppe weigh Weigh Solid in Containment don_ppe->weigh dissolve Prepare Solutions Safely weigh->dissolve execute Conduct Experiment in Fume Hood dissolve->execute clean_surface Clean Work Surfaces execute->clean_surface clean_equip Decontaminate Equipment clean_surface->clean_equip collect_waste Collect Chemical Waste clean_equip->collect_waste collect_solid Dispose of Contaminated Solid Waste collect_waste->collect_solid label_store Label & Store Waste for Pickup collect_solid->label_store

Caption: Workflow for the safe handling and disposal of this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 2
Reactant of Route 2
Bis(3,5-dibromosalicyl)fumarate

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